molecular formula C16H14O5 B162534 (RS)-Sakuranetin CAS No. 520-29-6

(RS)-Sakuranetin

Katalognummer: B162534
CAS-Nummer: 520-29-6
Molekulargewicht: 286.28 g/mol
InChI-Schlüssel: DJOJDHGQRNZXQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Hydroxy-2-(4-hydroxyphenyl)-7-methoxychroman-4-one has been reported in Daphne aurantiaca, Prunus cerasus, and other organisms with data available.

Eigenschaften

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-20-11-6-12(18)16-13(19)8-14(21-15(16)7-11)9-2-4-10(17)5-3-9/h2-7,14,17-18H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOJDHGQRNZXQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10874774
Record name Sakuranetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10874774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2957-21-3
Record name Sakuranetin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407228
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Sakuranetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10874774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4',5-dihydroxy-7-methoxyflavone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.073
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (RS)-Sakuranetin: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of (RS)-Sakuranetin, a flavanone (B1672756) with significant therapeutic potential. The document details its chemical structure, physicochemical characteristics, and key biological activities. Furthermore, it includes detailed experimental protocols for its synthesis, isolation, and characterization, as well as for the evaluation of its biological effects. The guide is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound, a racemic mixture of the flavanone sakuranetin, is chemically known as (±)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one. It is the 7-O-methylated derivative of naringenin (B18129).[1] The structure consists of a C6-C3-C6 backbone, characteristic of flavonoids, with a phenyl group attached to a heterocyclic ring.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name (±)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-oneN/A
Molecular Formula C₁₆H₁₄O₅[1]
Molecular Weight 286.28 g/mol [1]
Appearance Yellowish crystalline powderN/A
Melting Point 152 °CN/A
Boiling Point 555.9 ± 50.0 °C (Predicted)N/A
Solubility Soluble in DMSO and methanol. Slightly soluble in chloroform.N/A
pKa Not explicitly found in search results.N/A

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Table 2: Spectroscopic Data for Sakuranetin

TechniqueKey ObservationsReference(s)
¹H NMR (Acetone-d₆) Signals corresponding to aromatic protons, a methoxy (B1213986) group, and the heterocyclic ring protons.[2][3]
¹³C NMR (CD₃OD) Resonances for all 16 carbon atoms, including the carbonyl carbon, aromatic carbons, and the methoxy carbon.[2]
Mass Spectrometry (MS) The protonated molecule [M+H]⁺ is observed, with characteristic fragmentation patterns involving retro-Diels-Alder reaction.[4][5][6][7]
Infrared (IR) Spectroscopy Absorption bands characteristic of hydroxyl, carbonyl, and aromatic C-H and C=C bonds.[8][9][10][11]

Experimental Protocols

Synthesis of this compound from Naringenin

This protocol describes a common method for the synthesis of this compound via regioselective deacetylation of naringenin triacetate.[12][13]

Experimental Workflow for Synthesis

Naringenin Naringenin Acetylation Acetylation (Acetic Anhydride, Pyridine) Naringenin->Acetylation Naringenin_Triacetate Naringenin Triacetate Acetylation->Naringenin_Triacetate Deacetylation Regioselective Deacetylation (Imidazole, 1,4-Dioxane) Naringenin_Triacetate->Deacetylation Diacetate Diacetate Intermediate Deacetylation->Diacetate Methylation Methylation (Diazomethane) Diacetate->Methylation Methylated_Intermediate Methylated Intermediate Methylation->Methylated_Intermediate Deprotection Deprotection (NaOMe, Methanol) Methylated_Intermediate->Deprotection Sakuranetin This compound Deprotection->Sakuranetin Rice_Leaves Rice Leaves Homogenization Homogenization Rice_Leaves->Homogenization Extraction Extraction (Ethanol/Water/Acetonitrile/Acetic Acid) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Purification Chromatographic Purification Supernatant->Purification Sakuranetin Sakuranetin Purification->Sakuranetin cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Receptor->MAPK_Pathway IKK IKK Receptor->IKK Inflammatory_Genes Inflammatory Gene Transcription MAPK_Pathway->Inflammatory_Genes IκBα IκBα IKK->IκBα phosphorylates NFκB_IκBα NF-κB-IκBα Complex IκBα->NFκB_IκBα degrades NFκB NF-κB NFκB_nucleus NF-κB NFκB->NFκB_nucleus translocates NFκB_IκBα->NFκB releases NFκB_nucleus->Inflammatory_Genes Stimulus Inflammatory Stimulus Stimulus->Receptor Sakuranetin This compound Sakuranetin->MAPK_Pathway inhibits Sakuranetin->IKK inhibits

References

(RS)-Sakuranetin: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(RS)-Sakuranetin, a flavanone (B1672756) with significant therapeutic potential, is a naturally occurring phytochemical found in a variety of plant species. This technical guide provides an in-depth overview of the primary natural sources of this compound and detailed methodologies for its isolation and purification. The document summarizes quantitative data on sakuranetin (B8019584) content in various plant tissues, outlines experimental protocols for its extraction and purification, and presents key signaling pathways involved in its biosynthesis. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are interested in the procurement and study of this promising bioactive compound.

Natural Sources of this compound

This compound has been identified in a diverse range of plant species, where it often functions as a phytoalexin, a substance produced by plants in response to stress, such as pathogen attack or UV radiation.[1][2] The primary and most studied sources include the genus Prunus and rice (Oryza sativa). Other notable sources are plants from the genera Baccharis and Rhus, as well as various other flowering plants and even propolis.

Prunus Species (Rosaceae)

The genus Prunus, which includes cherries, plums, and almonds, is a significant natural reservoir of sakuranetin. Historically, sakuranetin was first isolated from the bark of Prunus species.[2]

  • Prunus yedoensis (Yoshino Cherry): The bark of P. yedoensis has been shown to contain a quantifiable amount of sakuranetin.[3]

  • Prunus avium (Sweet Cherry): The by-products of sweet cherry production, such as stems, are also a source of sakuranetin.

Rice (Oryza sativa)

In rice, sakuranetin is a major phytoalexin, meaning its production is induced by various biotic and abiotic stressors.[4] This makes elicited rice plants a potentially high-yield source for sakuranetin.

  • Elicitor-Treated Rice Leaves: The accumulation of sakuranetin in rice leaves can be significantly increased by treatment with elicitors such as silver nitrate (B79036) (AgNO₃), copper sulfate (B86663) (CuSO₄), and exposure to UV radiation.[5][6]

Other Notable Sources
  • Baccharis retusa : This plant, native to Brazil, is a rich source of sakuranetin, which has been the subject of isolation and pharmacological studies.

  • Rhus Species: Certain species of the genus Rhus have been analyzed for their sakuranetin content, with quantifiable amounts found in their aerial parts.

  • Polymnia fruticosa : This flowering plant is also recognized as a natural source of sakuranetin.[2]

  • Propolis: This resinous mixture produced by honeybees from plant sources has also been found to contain sakuranetin.

Quantitative Data on this compound Content

The concentration of this compound varies significantly depending on the plant species, the specific tissue, and environmental conditions, particularly for inducible sources like rice. The following tables summarize the available quantitative data.

Table 1: this compound Content in Various Plant Sources

Plant SpeciesPlant PartMethod of QuantificationSakuranetin ContentReference(s)
Prunus yedoensisBarkHPLC0.108 ± 0.023%[3]
Rhus retinorrhoeaAerial Parts (Ethanol Extract)HPTLC27.95 µg/mg of extract
Rhus retinorrhoeaAerial Parts (Chloroform Extract)HPTLC25.22 µg/mg of extract
Rhus tripartitaAerial Parts (Ethanol Extract)HPTLC0.487 µg/mg of extract

Table 2: Elicitor-Induced Accumulation of this compound in Rice (Oryza sativa) Leaves

ElicitorPlant PartMethod of QuantificationSakuranetin ConcentrationReference(s)
Silver Nitrate (AgNO₃)LeavesSpectrophotometryUp to 1.32 µg/mL in extract
Copper Sulfate (CuSO₄)LeavesSpectrophotometryQuantifiable induction[5]
UV RadiationLeavesSpectrophotometryQuantifiable induction[5]

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves extraction with organic solvents followed by chromatographic purification. The following protocols are detailed methodologies for key experiments cited in the literature.

Experimental Protocol: Elicitor-Induced Production and Extraction of Sakuranetin from Rice Leaves

This protocol is based on methodologies for inducing and extracting phytoalexins from rice.

3.1.1. Plant Material and Elicitation

  • Plant Growth: Grow rice seedlings (Oryza sativa) in a suitable medium under controlled conditions (e.g., 25°C, with a regular light/dark cycle).

  • Elicitor Preparation: Prepare a 5% aqueous solution of copper sulfate (CuSO₄) containing a few drops of Tween 20 as a surfactant.

  • Elicitation: At the eight-week stage, spray the rice plants with the CuSO₄ solution until the leaves and stems are thoroughly wetted.

  • Incubation: Leave the treated plants for 3.5 days to allow for the accumulation of sakuranetin.

3.1.2. Extraction

  • Harvesting: Harvest 15 g of leaves and stems and cut them into small pieces (1-2 cm).

  • Initial Extraction: Submerge the plant material in 100 mL of 70% aqueous methanol (B129727) at boiling point and boil for 10 minutes in a water bath.

  • Maceration: After cooling, allow the mixture to stand for 24 hours in the dark at room temperature.

  • Filtration: Filter the extract through Whatman No. 1 filter paper.

  • Concentration: Concentrate the filtrate to dryness using a rotary evaporator.

  • Solvent Partitioning: Re-dissolve the dried extract in a suitable solvent and partition with diethyl ether. Collect the diethyl ether phase and evaporate to dryness.[6]

Experimental Protocol: Purification of this compound using Preparative High-Performance Liquid Chromatography (HPLC)

This generalized protocol is based on standard methods for the preparative HPLC purification of flavonoids.

3.2.1. Sample Preparation

  • Dissolve the crude extract obtained from the extraction protocol in the mobile phase to be used for the HPLC separation.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

3.2.2. Preparative HPLC Conditions

  • HPLC System: A preparative HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 10.0 mm, 5 µm particle size).

  • Mobile Phase: A gradient of methanol and 0.1% aqueous acetic acid is commonly used for flavonoid separation. The specific gradient will need to be optimized based on the crude extract's complexity. A starting point could be a linear gradient from 30% to 70% methanol over 40 minutes.

  • Flow Rate: A typical flow rate for a 10.0 mm i.d. column is 5 mL/min.

  • Detection: Monitor the elution at a wavelength of 288 nm, which is near the absorbance maximum for sakuranetin.

  • Injection Volume: The injection volume will depend on the concentration of the sample and the capacity of the column.

3.2.3. Fraction Collection and Post-Purification

  • Collect fractions corresponding to the peak of sakuranetin as it elutes from the column.

  • Analyze the purity of the collected fractions using analytical HPLC.

  • Pool the pure fractions and remove the solvent using a rotary evaporator to obtain purified this compound.

Signaling Pathways for this compound Biosynthesis

The biosynthesis of this compound is a well-studied process, particularly in rice, where it is part of the plant's defense mechanism. The production is induced by signaling pathways triggered by elicitors like jasmonic acid and UV radiation.

Jasmonic Acid Induced Biosynthesis

Jasmonic acid (JA) is a plant hormone that plays a crucial role in mediating responses to biotic and abiotic stresses, including the induction of phytoalexin synthesis. The JA signaling pathway leads to the activation of transcription factors that upregulate the expression of genes encoding enzymes in the sakuranetin biosynthetic pathway.

Jasmonic_Acid_Signaling_Pathway stress Biotic/Abiotic Stress ja_biosynthesis Jasmonic Acid (JA) Biosynthesis stress->ja_biosynthesis ja_ile JA-Isoleucine (JA-Ile) (Bioactive form) ja_biosynthesis->ja_ile coi1 COI1 (F-box protein) Receptor ja_ile->coi1 binds to jaz JAZ Repressor Proteins coi1->jaz promotes degradation of myc2 MYC2 (Transcription Factor) jaz->myc2 represses sakuranetin_genes Sakuranetin Biosynthesis Genes (PAL, CHS, CHI, NOMT, etc.) myc2->sakuranetin_genes activates sakuranetin This compound sakuranetin_genes->sakuranetin

Caption: Jasmonic acid signaling pathway leading to sakuranetin biosynthesis.

UV Radiation Induced Biosynthesis

UV-B radiation is another potent elicitor of secondary metabolite production in plants. The UVR8 photoreceptor perceives the UV-B signal, which initiates a signaling cascade that ultimately leads to the activation of genes involved in flavonoid biosynthesis.

UV_Radiation_Signaling_Pathway uvb UV-B Radiation uvr8_dimer UVR8 (Dimer) Inactive uvb->uvr8_dimer activates uvr8_monomer UVR8 (Monomer) Active uvr8_dimer->uvr8_monomer dissociates to cop1 COP1 (E3 Ubiquitin Ligase) uvr8_monomer->cop1 interacts with hy5 HY5 (Transcription Factor) cop1->hy5 prevents degradation of flavonoid_genes Flavonoid Biosynthesis Genes (CHS, CHI, etc.) hy5->flavonoid_genes activates sakuranetin This compound flavonoid_genes->sakuranetin

Caption: UV radiation signaling pathway for flavonoid biosynthesis.

This compound Biosynthetic Pathway

The direct biosynthetic pathway of sakuranetin starts from the amino acid L-phenylalanine and proceeds through the general phenylpropanoid pathway to the flavonoid-specific branch.

Sakuranetin_Biosynthesis_Pathway l_phenylalanine L-Phenylalanine cinnamic_acid Cinnamic Acid l_phenylalanine->cinnamic_acid PAL p_coumaric_acid p-Coumaric Acid cinnamic_acid->p_coumaric_acid C4H p_coumaroyl_coa p-Coumaroyl-CoA p_coumaric_acid->p_coumaroyl_coa 4CL naringenin_chalcone Naringenin Chalcone p_coumaroyl_coa->naringenin_chalcone CHS naringenin (2S)-Naringenin naringenin_chalcone->naringenin CHI sakuranetin This compound naringenin->sakuranetin NOMT pal PAL c4h C4H four_cl 4CL chs CHS chi CHI nomt NOMT

Caption: Biosynthetic pathway of this compound from L-phenylalanine.

Conclusion

This compound is a readily available natural product with significant potential for pharmaceutical development. This guide has provided a comprehensive overview of its primary natural sources, quantitative data on its abundance, and detailed protocols for its isolation and purification. The elucidation of its biosynthetic and signaling pathways offers further opportunities for metabolic engineering to enhance its production. It is anticipated that this technical guide will serve as a valuable resource for the scientific community in advancing the research and application of this compound.

References

(RS)-Sakuranetin: A Deep Dive into its Molecular Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(RS)-Sakuranetin, a flavonoid phytoalexin, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the therapeutic potential of this compound, with a focus on its anti-inflammatory, antioxidant, and anticancer properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Molecular Interactions and Signaling Pathways

This compound exerts its biological effects by modulating a multitude of intracellular signaling cascades. Its primary mechanisms of action involve the inhibition of pro-inflammatory pathways, modulation of cellular stress responses, and induction of apoptosis in cancer cells.

Anti-inflammatory Mechanisms

A cornerstone of Sakuranetin's therapeutic potential lies in its potent anti-inflammatory activity. This is primarily achieved through the suppression of key signaling pathways that orchestrate the inflammatory response.

1. Inhibition of the NF-κB Signaling Pathway:

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. While some evidence suggests that sakuranetin's effect on NF-κB signaling may not involve the degradation of its inhibitor, IκBα, it has been shown to reduce overall NF-κB levels.[1] Additionally, sakuranetin (B8019584) can inhibit the co-activating function of CCAAT/enhancer-binding protein β (C/EBPβ) with NF-κB, which is crucial for the transcription of pro-inflammatory genes like inducible nitric oxide synthase (iNOS).[1][2][3]

2. Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling:

The MAPK pathways, including c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase 1/2 (ERK1/2), are central to the cellular response to inflammatory stimuli. This compound has been demonstrated to attenuate the phosphorylation, and thus the activation, of JNK and p38 in a dose-dependent manner.[2][4][5] In certain cellular contexts, it also inhibits the phosphorylation and activation of ERK1/2.[2][6]

3. Attenuation of the PI3K/AKT Signaling Pathway:

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is involved in cell survival, proliferation, and inflammation. Sakuranetin has been shown to inhibit the phosphorylation of AKT at key residues, threonine 308 and serine 473, thereby downregulating this pro-survival and pro-inflammatory pathway.[3][6]

4. Suppression of STAT1 Signaling:

Signal Transducer and Activator of Transcription 1 (STAT1) is a key mediator of interferon signaling and plays a role in the expression of inflammatory genes. This compound has been found to suppress the phosphorylation of STAT1, thereby inhibiting its activation and downstream signaling.[4][5]

Signaling Pathway of this compound's Anti-inflammatory Action

Sakuranetin_Anti_Inflammatory_Pathway cluster_MAPK MAPK Pathway cluster_PI3K_AKT PI3K/AKT Pathway cluster_STAT STAT Pathway cluster_NFkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 JNK JNK TLR4->JNK ERK ERK1/2 TLR4->ERK PI3K PI3K TLR4->PI3K STAT1 STAT1 TLR4->STAT1 NFkB NF-κB TLR4->NFkB Sakuranetin This compound Sakuranetin->p38 Sakuranetin->JNK Sakuranetin->ERK AKT AKT Sakuranetin->AKT Sakuranetin->STAT1 Sakuranetin->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) p38->Cytokines iNOS_COX2 iNOS, COX-2 p38->iNOS_COX2 JNK->Cytokines JNK->iNOS_COX2 ERK->Cytokines ERK->iNOS_COX2 PI3K->AKT AKT->Cytokines AKT->iNOS_COX2 STAT1->Cytokines STAT1->iNOS_COX2 NFkB->Cytokines NFkB->iNOS_COX2

Caption: this compound inhibits multiple inflammatory signaling pathways.

Anticancer Mechanisms

This compound has demonstrated promising anticancer activity through various mechanisms, primarily centered on the induction of apoptosis and inhibition of cell proliferation in cancer cells.

1. Induction of Apoptosis: The primary anticancer mechanism of sakuranetin is the induction of programmed cell death, or apoptosis.[2] This is achieved through the modulation of key signaling pathways that control cell survival and death.

2. Inhibition of Proliferation: As mentioned in the anti-inflammatory section, sakuranetin's ability to inhibit the PI3K/AKT and MAPK (ERK1/2) pathways also contributes to its antiproliferative effects in cancer cells.[2][6]

Quantitative Data Summary

The following tables summarize the available quantitative data on the inhibitory activity of this compound against various molecular targets and cell lines.

Table 1: Enzyme Inhibition Data

Enzyme TargetIC50 (µM)Ki (µM)Inhibition TypeReference(s)
COX-1196.1--[2]
HpFabZ2.0 ± 0.10.9 ± 0.1Competitive[2]

Table 2: Antiproliferative and Antiviral Activity

Cell Line / VirusActivityIC50 (µg/mL)Reference(s)
Human Colon Carcinoma (HCT-116)Cytotoxicity68.8 ± 5.2[2]
Influenza B/Lee/40 virusAntiviral7.21[2]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the study of this compound's molecular mechanism of action.

LPS-Stimulated Macrophage Assay

This assay is fundamental for evaluating the anti-inflammatory properties of compounds.

Objective: To determine the effect of this compound on the production of pro-inflammatory mediators (e.g., NO, TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • Murine macrophage cell line (e.g., RAW 264.7)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • LPS from E. coli

  • This compound

  • Griess Reagent for Nitric Oxide (NO) measurement

  • ELISA kits for TNF-α and IL-6 quantification

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • NO Measurement: Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess Reagent according to the manufacturer's instructions.

  • Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits following the manufacturer's protocols.

  • Cell Viability: Assess cell viability using an MTT or similar assay to ensure that the observed inhibitory effects are not due to cytotoxicity.

Experimental Workflow for Screening Anti-inflammatory Compounds

Anti_Inflammatory_Screening_Workflow start Start: Seed Macrophages (e.g., RAW 264.7) adhesion Overnight Incubation (Cell Adhesion) start->adhesion treatment Pre-treat with This compound adhesion->treatment stimulation Stimulate with LPS treatment->stimulation incubation Incubate for 18-24h stimulation->incubation supernatant Collect Supernatant incubation->supernatant viability_assay Cell Viability Assay (MTT) incubation->viability_assay no_assay Nitric Oxide (NO) Assay (Griess Reagent) supernatant->no_assay cytokine_assay Cytokine Assays (ELISA for TNF-α, IL-6) supernatant->cytokine_assay end End: Analyze Data no_assay->end cytokine_assay->end viability_assay->end

Caption: Workflow for in vitro anti-inflammatory screening.

Western Blot Analysis of Phosphorylated Kinases

This technique is used to detect the phosphorylation status of specific proteins in signaling pathways.

Objective: To determine the effect of this compound on the phosphorylation of JNK, p38, ERK, Akt, and STAT1 in stimulated cells.

Materials:

  • Cells (e.g., macrophages, cancer cell lines)

  • Stimulant (e.g., LPS, growth factors)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies specific for the phosphorylated and total forms of the target kinases

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Treat cells with this compound and/or the appropriate stimulant for the desired time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total form of the kinase to confirm equal protein loading.

Logical Relationship of Western Blot Analysis for Phospho-kinases

Western_Blot_Logic input Input: Cell Lysate Control Stimulated Sakuranetin-treated process Process: Western Blot 1. SDS-PAGE 2. Transfer to Membrane 3. Blocking 4. Primary Ab (Phospho-specific) 5. Secondary Ab 6. Detection input->process output Output: Band Intensity Phosphorylated Protein Level process->output analysis {Analysis | {Compare band intensities to determine the effect of Sakuranetin on protein phosphorylation}} output->analysis

Caption: Logical flow of a Western blot experiment for phospho-kinases.

Conclusion

This compound is a promising natural compound with a multifaceted molecular mechanism of action. Its ability to concurrently modulate multiple key signaling pathways, including NF-κB, MAPK, PI3K/AKT, and STAT1, underscores its potential as a therapeutic agent for a range of inflammatory diseases and cancer. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this compound and its derivatives. Future investigations should focus on elucidating its precise binding partners and further exploring its efficacy and safety in preclinical and clinical settings.

References

The Pharmacological Versatility of Sakuranetin: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Sakuranetin (B8019584), a flavanone (B1672756) found in various medicinal plants, has emerged as a promising natural compound with a broad spectrum of pharmacological activities. Extensive research has demonstrated its potent anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective properties. This technical guide provides a comprehensive overview of the current understanding of sakuranetin's therapeutic potential, with a focus on its mechanisms of action. We present a compilation of quantitative data from key studies, detailed experimental protocols for its evaluation, and visual representations of the core signaling pathways it modulates. This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into sakuranetin as a lead compound for novel therapeutics.

Introduction

Sakuranetin (4',5-dihydroxy-7-methoxyflavanone) is a natural flavonoid that has garnered significant attention in the scientific community for its diverse biological effects.[1][2] Structurally, it is the 7-O-methylated derivative of naringenin.[3] Found in plants such as Prunus yedoensis, Baccharis retusa, and rice, sakuranetin has been traditionally used in herbal medicine.[4][5][6] Modern pharmacological studies have begun to elucidate the molecular mechanisms underlying its therapeutic effects, revealing its interaction with key signaling pathways involved in various pathologies. This guide will delve into the technical details of its primary pharmacological activities.

Anti-inflammatory Activities

Sakuranetin exhibits significant anti-inflammatory effects by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.[4][5]

Quantitative Data: Anti-inflammatory Effects
Cell Line/ModelTreatmentTargetResultReference
Murine Peritoneal MacrophagesLipopolysaccharide (LPS) + Sakuranetin (50 µM)TNF-α secretionSignificant decrease[4]
Murine Peritoneal MacrophagesLipopolysaccharide (LPS) + Sakuranetin (100 µM)TNF-α secretionSignificant decrease[4]
Murine Peritoneal MacrophagesLipopolysaccharide (LPS) + Sakuranetin (50 µM)IL-6 secretionSignificant decrease[4]
Murine Peritoneal MacrophagesLipopolysaccharide (LPS) + Sakuranetin (100 µM)IL-6 secretionSignificant decrease[4]
Murine Peritoneal MacrophagesLipopolysaccharide (LPS) + Sakuranetin (50 µM)IL-12 secretionSignificant decrease[4]
Murine Peritoneal MacrophagesLipopolysaccharide (LPS) + Sakuranetin (100 µM)IL-12 secretionSignificant decrease[4]
BALB/c mice with OVA-induced asthmaSakuranetin (20 mg/kg)IL-4 and IL-13 in BALFSignificant reduction[1][2]
BALB/c mice with OVA-induced asthmaSakuranetin (20 mg/kg)Eosinophil infiltration in BALFSignificant reduction[1][2]
Experimental Protocols

2.2.1. In Vitro Anti-inflammatory Assay in LPS-stimulated Macrophages

  • Cell Culture: Murine peritoneal macrophages are harvested and cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Treatment: Cells are pre-treated with varying concentrations of sakuranetin (e.g., 50 and 100 µM) for 1 hour before stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.[4]

  • Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12 in the culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.[4][7]

  • Western Blot Analysis: To assess the effect on signaling pathways, cell lysates are prepared and subjected to Western blotting to detect the phosphorylation status of key proteins like p65 (NF-κB), p38, JNK, and STAT1.[4]

2.2.2. In Vivo Ovalbumin (OVA)-Induced Allergic Asthma Model

  • Animals: BALB/c mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in alum.[1][2][8]

  • Challenge: Following sensitization, mice are challenged with aerosolized OVA to induce an asthmatic response.[1][2]

  • Treatment: Sakuranetin (e.g., 20 mg/kg) is administered to the mice (e.g., intranasally or orally) prior to the OVA challenge.[1][2]

  • Endpoint Analysis: Bronchoalveolar lavage fluid (BALF) is collected to measure inflammatory cell infiltration (e.g., eosinophils) and cytokine levels (e.g., IL-4, IL-13) by ELISA. Lung tissues are processed for histological analysis and Western blotting to assess the phosphorylation of MAPK and STAT3 proteins.[1][2]

Signaling Pathways

Sakuranetin exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways.

2.3.1. NF-κB Signaling Pathway

Sakuranetin has been shown to inhibit the activation of NF-κB, a key transcription factor for pro-inflammatory genes. While one study indicated that sakuranetin did not affect IκBα degradation, another suggested its involvement in modulating the NF-κB pathway in the context of acute lung injury.[4][5] Further research is needed to fully elucidate the precise mechanism.

2.3.2. MAPK and STAT3 Signaling Pathways

In models of allergic asthma, sakuranetin has been demonstrated to inhibit the phosphorylation of key components of the MAPK pathway, including p38, JNK, and ERK1/2.[1][2] It also inhibits the activation of STAT3.[1][2]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 TLR4 MAPK_pathway p38, JNK, ERK TLR4->MAPK_pathway Activates STAT3 STAT3 TLR4->STAT3 Activates NFkB_complex NF-κB/IκB TLR4->NFkB_complex Activates LPS LPS LPS->TLR4 Activates Sakuranetin Sakuranetin p_MAPK p-p38, p-JNK, p-ERK Sakuranetin->p_MAPK Inhibits p_STAT3 p-STAT3 Sakuranetin->p_STAT3 Inhibits NFkB NF-κB Sakuranetin->NFkB Inhibits MAPK_pathway->p_MAPK Phosphorylation Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) p_MAPK->Inflammatory_Genes Promotes transcription STAT3->p_STAT3 Phosphorylation p_STAT3->Inflammatory_Genes Promotes transcription NFkB_complex->NFkB IκB degradation NFkB->Inflammatory_Genes Promotes transcription

Sakuranetin's Inhibition of Inflammatory Signaling Pathways.

Anti-Cancer Activities

Sakuranetin has demonstrated cytotoxic and anti-proliferative effects against various cancer cell lines, primarily through the induction of apoptosis and modulation of cell survival signaling pathways.

Quantitative Data: Anti-Cancer Effects
Cell LineAssayIC50 / EffectReference
Human Colon Carcinoma (HCT-116)MTT Assay68.8 ± 5.2 µg/mL[5]
B16BL6 MelanomaMTT AssayCytotoxic at 15 µmol/L (after 72h)[5]
Esophageal Squamous Cell Carcinoma (ESCC)Not specifiedPotent inhibition of cell proliferation[5]
Experimental Protocols

3.2.1. In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Cancer cell lines (e.g., HCT-116) are cultured in appropriate media and seeded in 96-well plates.[9][10]

  • Treatment: Cells are treated with a range of concentrations of sakuranetin for specified durations (e.g., 24, 48, 72 hours).[9][10]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.[11]

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.[11] The IC50 value is calculated from the dose-response curve.

3.2.2. Apoptosis Assay (Annexin V/PI Staining)

  • Cell Culture and Treatment: Cancer cells are cultured and treated with sakuranetin as described for the cytotoxicity assay.

  • Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways

The anti-cancer effects of sakuranetin are linked to its ability to modulate the PI3K/Akt and ERK signaling pathways, which are crucial for cell survival and proliferation.[5][12]

3.3.1. PI3K/Akt and ERK Signaling Pathways

Sakuranetin has been shown to inhibit the phosphorylation of Akt and ERK1/2 in melanoma cells, leading to a decrease in cell proliferation.[5][12]

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GrowthFactorReceptor Growth Factor Receptor PI3K PI3K GrowthFactorReceptor->PI3K Activates ERK ERK GrowthFactorReceptor->ERK Activates GrowthFactor Growth Factor GrowthFactor->GrowthFactorReceptor Sakuranetin Sakuranetin pAkt p-Akt Sakuranetin->pAkt Inhibits pERK p-ERK Sakuranetin->pERK Inhibits Akt Akt PI3K->Akt Activates Akt->pAkt Phosphorylation Proliferation Cell Proliferation & Survival pAkt->Proliferation ERK->pERK Phosphorylation pERK->Proliferation

Sakuranetin's Inhibition of Pro-survival Signaling in Cancer Cells.

Anti-diabetic Activities

Sakuranetin has shown potential in the management of diabetes by improving glucose homeostasis and mitigating diabetes-related complications.

Quantitative Data: Anti-diabetic Effects
ModelTreatmentParameterResultReference
Streptozotocin-induced diabetic ratsSakuranetin (10 mg/kg)Blood glucoseSignificant reduction[13]
Streptozotocin-induced diabetic ratsSakuranetin (20 mg/kg)Blood glucoseSignificant reduction[13]
Streptozotocin-induced diabetic ratsSakuranetin (10 and 20 mg/kg)Serum insulinRestoration towards normal levels[13]
Streptozotocin-induced diabetic ratsSakuranetin (10 and 20 mg/kg)HbA1cSignificant reduction[13]
3T3-L1 adipocytesSakuranetinGlucose uptakeStimulated[5]
Experimental Protocols

4.2.1. In Vivo Streptozotocin (B1681764) (STZ)-Induced Diabetes Model

  • Induction of Diabetes: Diabetes is induced in rats or mice by a single intraperitoneal injection of streptozotocin (STZ), typically at a dose of 45-65 mg/kg.[13][14][15][16]

  • Confirmation of Diabetes: Hyperglycemia is confirmed by measuring blood glucose levels after a few days; animals with fasting blood glucose above a certain threshold (e.g., >250 mg/dL) are considered diabetic.[14]

  • Treatment: Diabetic animals are treated with sakuranetin (e.g., 10 and 20 mg/kg, orally) for a specified period.[13]

  • Endpoint Analysis: Blood glucose, serum insulin, and HbA1c levels are measured. Other parameters like lipid profiles and markers of oxidative stress can also be assessed.[13]

4.2.2. In Vitro Glucose Uptake Assay in 3T3-L1 Adipocytes

  • Cell Differentiation: 3T3-L1 pre-adipocytes are differentiated into mature adipocytes using a standard differentiation cocktail.

  • Treatment: Differentiated adipocytes are treated with sakuranetin for a defined period.

  • Glucose Uptake Measurement: Glucose uptake is measured using a fluorescent glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).[17][18][19] The fluorescence intensity inside the cells is quantified using a fluorescence microplate reader or flow cytometry.

Mechanisms of Action

The anti-diabetic effects of sakuranetin are attributed to its ability to stimulate glucose uptake in adipocytes and potentially sensitize these cells to insulin.[5] It also appears to mitigate diabetes-associated inflammation and oxidative stress.[13]

Neuroprotective Activities

Sakuranetin has demonstrated neuroprotective effects in models of neurodegenerative diseases like Alzheimer's disease, primarily through its anti-inflammatory and antioxidant properties.

Quantitative Data: Neuroprotective Effects
ModelTreatmentParameterResultReference
D-galactose-induced cognitive dysfunction in ratsSakuranetinMalondialdehyde (MDA) in hippocampusDecreased[20]
D-galactose-induced cognitive dysfunction in ratsSakuranetinSuperoxide dismutase (SOD) in hippocampusIncreased[20]
D-galactose-induced cognitive dysfunction in ratsSakuranetinGlutathione peroxidase (GPx) in hippocampusIncreased[20]
D-galactose-induced cognitive dysfunction in ratsSakuranetinIL-6 and TNF-α in hippocampusDecreased[20]
Experimental Protocols

5.2.1. In Vivo D-galactose-Induced Alzheimer's Disease Model

  • Model Induction: A model of accelerated aging and cognitive decline is induced in rats or mice by chronic administration of D-galactose (e.g., via subcutaneous injection).[20][21][22][23][24]

  • Treatment: Animals are co-treated with sakuranetin for the duration of the D-galactose administration.

  • Behavioral Testing: Cognitive function is assessed using behavioral tests such as the Morris water maze to evaluate learning and memory.

  • Biochemical and Histological Analysis: At the end of the study, brain tissues (particularly the hippocampus) are collected to measure markers of oxidative stress (MDA, SOD, GPx), inflammation (TNF-α, IL-6), and for histological examination.[20]

Mechanisms of Action

The neuroprotective effects of sakuranetin are linked to its ability to reduce oxidative stress and neuroinflammation in the brain. By scavenging free radicals and inhibiting the production of pro-inflammatory cytokines, sakuranetin helps to protect neurons from damage and improve cognitive function in models of neurodegeneration.[20]

D_galactose D-galactose Oxidative_Stress Oxidative Stress (↑ MDA, ↓ SOD, ↓ GPx) D_galactose->Oxidative_Stress Neuroinflammation Neuroinflammation (↑ TNF-α, ↑ IL-6) D_galactose->Neuroinflammation Sakuranetin Sakuranetin Sakuranetin->Oxidative_Stress Inhibits Sakuranetin->Neuroinflammation Inhibits Neuronal_Damage Neuronal Damage & Cognitive Decline Oxidative_Stress->Neuronal_Damage Neuroinflammation->Neuronal_Damage

Neuroprotective Mechanisms of Sakuranetin.

Conclusion and Future Directions

Sakuranetin is a pharmacologically active flavonoid with significant therapeutic potential across a range of diseases. Its well-documented anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective effects, mediated through the modulation of key signaling pathways, make it an attractive candidate for further drug development.

Future research should focus on several key areas:

  • Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of sakuranetin to optimize its delivery and efficacy.

  • In Vivo Efficacy in a Wider Range of Models: While promising in preclinical models, further in vivo studies are required to validate its efficacy in more complex disease models and to establish optimal dosing and treatment regimens.

  • Safety and Toxicology: Comprehensive toxicological studies are essential to determine the safety profile of sakuranetin for potential clinical applications.

  • Clinical Trials: Ultimately, well-designed clinical trials will be necessary to translate the promising preclinical findings into tangible therapeutic benefits for patients.

References

(RS)-Sakuranetin: A Phytoalexin at the Forefront of Plant Defense

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

(RS)-Sakuranetin, a flavanone (B1672756) phytoalexin, has emerged as a critical component of the innate immune system in various plants, most notably in rice (Oryza sativa). As a secondary metabolite, its production is induced in response to a wide array of biotic and abiotic stressors, playing a pivotal role in conferring resistance against pathogenic microorganisms. This technical guide provides a comprehensive overview of this compound's function in plant defense, detailing its biosynthesis, mechanism of action, and the signaling pathways that govern its production. This document is intended to serve as a valuable resource for researchers in plant science, phytopathology, and drug development, offering detailed experimental protocols and a consolidated repository of quantitative data to facilitate further investigation into this promising biomolecule.

Biosynthesis of this compound

The biosynthesis of sakuranetin (B8019584) is a branch of the well-characterized phenylpropanoid pathway. The pathway commences with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce the flavanone naringenin (B18129). The final and key regulatory step in sakuranetin biosynthesis is the O-methylation of naringenin at the 7-hydroxyl group, a reaction catalyzed by the enzyme naringenin 7-O-methyltransferase (NOMT).[1]

The biosynthesis of sakuranetin from its precursor naringenin is catalyzed by the enzyme Naringenin 7-O-methyltransferase (NOMT).[1] This enzyme facilitates the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 7-hydroxyl group of naringenin, yielding sakuranetin and S-adenosyl-L-homocysteine (SAH).

G cluster_0 Naringenin Naringenin Sakuranetin Sakuranetin Naringenin->Sakuranetin O-methylation SAM S-Adenosyl-L-methionine (SAM) NOMT Naringenin 7-O-methyltransferase (NOMT) SAM->NOMT SAH S-Adenosyl-L-homocysteine (SAH) NOMT->SAH

Figure 1: Final step in the biosynthesis of sakuranetin.

Mechanism of Action in Plant Defense

Sakuranetin's primary role in plant defense is its potent antifungal activity against a broad spectrum of phytopathogens.[2] One of its key mechanisms of action against the rice blast fungus, Magnaporthe oryzae, involves the attenuation of endocytosis of fungal effectors. By inhibiting the uptake of these virulence factors into the plant cell, sakuranetin effectively disrupts the pathogen's ability to establish a successful infection.

Recent studies have elucidated that sakuranetin's defensive capabilities are linked to its ability to interfere with clathrin-mediated endocytosis (CME) in plant cells. This interference reduces the internalization of pathogen-associated molecular patterns (PAMPs) and effectors, thereby enhancing the plant's immune response.

Quantitative Data on Antifungal Activity

The efficacy of sakuranetin against various fungal pathogens has been quantified through in vitro and in vivo studies. The following tables summarize key quantitative data, providing a comparative overview of its antifungal potency.

PathogenAssay TypeConcentrationInhibition (%)Reference
Pyricularia oryzaeMycelial Growth0.1 mM~40%[3]
Pyricularia oryzaeMycelial Growth0.3 mM~55%[3]
Pyricularia oryzaeGerm Tube Elongation34 µM72%[4]
Pyricularia oryzaeGerm Tube Elongation67 µM89%[4]
Pyricularia oryzaeGerm Tube Elongation100 µM100%[4]
Candida spp. (various)Broth Microdilution0.63 µg/µL98-99%[5]
Candida albicansBroth Microdilution0.32 µg/µL99%[5]
Cryptococcus neoformansBroth Microdilution0.32 µg/µL99%[5]
Cryptococcus gattiiBroth Microdilution0.32 µg/µL97%[5]
PathogenMIC ValueReference
Helicobacter pylori92.5 µM[5]
Trichophyton mentagrophytes0.004 mg/mL[6]

Signaling Pathways Regulating Sakuranetin Production

The biosynthesis of sakuranetin is tightly regulated by plant hormone signaling pathways, primarily the jasmonic acid (JA) pathway, which is a central regulator of plant defense against necrotrophic pathogens and insect herbivores.

Upon pathogen recognition or wounding, the levels of jasmonoyl-isoleucine (JA-Ile), the bioactive form of JA, increase. JA-Ile binds to its receptor, COI1, an F-box protein that is part of the SCFCOI1 E3 ubiquitin ligase complex. This binding event promotes the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins. In the absence of JA-Ile, JAZ proteins bind to and inhibit the activity of transcription factors such as MYC2. The degradation of JAZ proteins releases MYC2, allowing it to activate the transcription of JA-responsive genes, including the key biosynthetic genes of the sakuranetin pathway like PAL, CHS, CHI, and NOMT.[6][7]

G cluster_pathogen Pathogen Attack / Wounding cluster_ja Jasmonic Acid Signaling cluster_sakuranetin Sakuranetin Biosynthesis Pathogen Pathogen JA_Ile JA-Ile Biosynthesis Pathogen->JA_Ile Induces COI1 COI1 JA_Ile->COI1 Binds to JAZ JAZ Repressor COI1->JAZ Promotes Degradation of MYC2 MYC2 Transcription Factor JAZ->MYC2 Represses Biosynthesis_Genes PAL, CHS, CHI, NOMT Gene Expression MYC2->Biosynthesis_Genes Activates Sakuranetin Sakuranetin Production Biosynthesis_Genes->Sakuranetin

Figure 2: Jasmonic acid signaling pathway regulating sakuranetin biosynthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound in plant defense.

Extraction and Quantification of Sakuranetin by HPLC

This protocol outlines the extraction of sakuranetin from plant tissues and its subsequent quantification using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Plant tissue (e.g., rice leaves)

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction solvent: 80% methanol (B129727)

  • Centrifuge

  • 0.22 µm syringe filters

  • HPLC system with a C18 column and UV detector

  • Sakuranetin standard

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

Procedure:

  • Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

  • Add 1 mL of 80% methanol to the tube.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Incubate the mixture at 4°C for 1 hour with occasional vortexing.

  • Centrifuge the extract at 13,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Analyze the sample using an HPLC system equipped with a C18 column.

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Methanol with 0.1% formic acid

    • Gradient: A typical gradient could be 10-90% B over 30 minutes.

    • Flow Rate: 1 mL/min

    • Detection Wavelength: 288 nm[4]

  • Prepare a standard curve using a serial dilution of a known concentration of sakuranetin standard.

  • Quantify the amount of sakuranetin in the plant extract by comparing the peak area to the standard curve.

Naringenin 7-O-Methyltransferase (NOMT) Enzyme Assay

This assay measures the activity of the NOMT enzyme, which is responsible for the final step in sakuranetin biosynthesis.

Materials:

  • Plant protein extract

  • Naringenin

  • S-adenosyl-L-methionine (SAM)

  • Assay buffer: 100 mM Tris-HCl (pH 8.0) containing 10 mM MgCl₂ and 10 mM dithiothreitol (B142953) (DTT)

  • Stopping solution: 2 M HCl

  • Ethyl acetate (B1210297)

  • HPLC system (as described above)

Procedure:

  • Prepare a reaction mixture containing:

    • 50 µL of plant protein extract

    • 10 µL of 10 mM naringenin (in DMSO)

    • 10 µL of 10 mM SAM (in water)

    • 30 µL of assay buffer

  • Incubate the reaction mixture at 30°C for 1 hour.

  • Stop the reaction by adding 10 µL of 2 M HCl.

  • Extract the product by adding 200 µL of ethyl acetate and vortexing vigorously.

  • Centrifuge at 13,000 x g for 5 minutes to separate the phases.

  • Transfer the upper ethyl acetate phase to a new tube.

  • Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.

  • Resuspend the dried residue in 100 µL of 80% methanol.

  • Analyze the sample by HPLC to quantify the amount of sakuranetin produced, as described in the previous protocol.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is for measuring the expression levels of key genes in the sakuranetin biosynthesis pathway.

Materials:

  • Plant tissue

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qRT-PCR master mix (e.g., SYBR Green)

  • qRT-PCR instrument

  • Gene-specific primers for PAL, CHS, CHI, and NOMT (see table below for examples)

  • Reference gene primers (e.g., Actin or Ubiquitin)

Example Primer Sequences for Rice (Oryza sativa):

GeneForward Primer (5'-3')Reverse Primer (5'-3')Reference
PALGCTTGAGAAGCTCGTGAAGGTGGAGAGTTGATGGCGAAGT[8]
CHSATGGGCCCGGAGGTAGTGAAGTAGTAGTAGCCGGCGTTGTAGC[9]
CHIATGGCTCCGGCGGCGGCTTAGCAGCCGGCGTCCAG[9]
NOMTGAGCTCGCCATGGAGTTCTACCGTAGATGGCCTCGAACTTG

Procedure:

  • Harvest plant tissue and immediately freeze in liquid nitrogen.

  • Extract total RNA using a commercial RNA extraction kit, following the manufacturer's instructions.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.

  • Set up the qRT-PCR reactions in a 96-well plate with the following components per reaction:

    • 10 µL of 2x qRT-PCR master mix

    • 1 µL of forward primer (10 µM)

    • 1 µL of reverse primer (10 µM)

    • 2 µL of diluted cDNA

    • 6 µL of nuclease-free water

  • Run the qRT-PCR program on a real-time PCR instrument with appropriate cycling conditions (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

  • Analyze the data using the ΔΔCt method to determine the relative expression levels of the target genes, normalized to the expression of a reference gene.

Experimental and Logical Workflow

The following diagram illustrates a logical workflow for investigating the role of this compound in plant disease resistance.

G cluster_hypothesis Hypothesis Formulation cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_functional Functional Genomics cluster_conclusion Conclusion Hypothesis Hypothesis: This compound is involved in resistance to Pathogen X. MIC_Assay Determine MIC of Sakuranetin against Pathogen X Hypothesis->MIC_Assay Pathogen_Inoculation Inoculate Plants with Pathogen X Hypothesis->Pathogen_Inoculation Conclusion Elucidate the role of Sakuranetin in resistance to Pathogen X MIC_Assay->Conclusion Quantification Quantify Sakuranetin Levels in Infected vs. Control Plants (HPLC) Pathogen_Inoculation->Quantification Gene_Expression Analyze Expression of Biosynthesis Genes (PAL, CHS, CHI, NOMT) by qRT-PCR Pathogen_Inoculation->Gene_Expression Mutant_Analysis Analyze Mutants (e.g., nomt knockout) for altered susceptibility Quantification->Mutant_Analysis Overexpression Generate and Analyze Overexpression Lines (e.g., NOMT overexpression) Quantification->Overexpression Gene_Expression->Mutant_Analysis Gene_Expression->Overexpression Mutant_Analysis->Conclusion Overexpression->Conclusion

References

(RS)-Sakuranetin: A Comprehensive Technical Guide to its In Vitro and In Vivo Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(RS)-Sakuranetin, a methoxylated flavanone (B1672756) found in various plants including rice and cherry trees, has garnered significant attention in the scientific community for its diverse pharmacological activities.[1][2] As a phytoalexin, it plays a role in plant defense and has demonstrated a range of promising bioactivities, including anticancer, anti-inflammatory, antiviral, and antiparasitic effects in preclinical studies.[1][2][3] This technical guide provides an in-depth overview of the in vitro and in vivo bioactivity of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action to support further research and drug development efforts.

In Vitro Bioactivities of this compound

A substantial body of evidence from in vitro studies highlights the potential of this compound across various therapeutic areas. These studies have elucidated its cytotoxic effects against cancer cell lines, its ability to inhibit viral replication, and its modulatory effects on cellular signaling pathways.

Quantitative Data Summary: In Vitro Studies
Bioactivity Cell Line Assay Result (IC₅₀ / Concentration) Reference
AnticancerHuman Colon Carcinoma (HCT-116)MTT AssayIC₅₀: 68.8 ± 5.2 µg/mL[1][4]
AnticancerB16BL6 MelanomaMTT AssayCytotoxic at 15 µmol/L (after 72h)[1][4]
AntiviralInfluenza B/Lee/40 virus in MDCK cellsCPE Reduction AssayIC₅₀: 7.21 µg/mL[1][4]
AntiviralHuman Rhinovirus 3 (HRV3) in HeLa cellsSRB Assay>67% inhibition at 100 µg/mL[5]
AntiparasiticLeishmania (L) amazonensis---IC₅₀: 43-52 µg/mL[1][4]
AntiparasiticLeishmania (V.) braziliensis---IC₅₀: 43-52 µg/mL[1][4]
AntiparasiticLeishmania (L) major---IC₅₀: 43-52 µg/mL[1][4]
AntiparasiticLeishmania (L) chagasi---IC₅₀: 43-52 µg/mL[1][4]
AntiparasiticTrypanosoma cruzi trypomastigotes---IC₅₀: 20.17 µg/mL[1][4]
MelanogenesisB16 Melanoma cellsMelanin (B1238610) SynthesisIncreased at 30 µM[6]
Fungal Inhibition---Mycelium Growth AssayInhibited at 0.1 and 0.3 mM[6]
Detailed Experimental Protocols: In Vitro Assays

This protocol is adapted from standard MTT assay procedures to determine the cytotoxic effect of this compound on cancer cell lines.[2][7][8]

  • Cell Seeding: Plate cells (e.g., HCT-116) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 72 hours).

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 1.5 hours at 37°C.[2]

  • Solubilization: Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan (B1609692) crystals. Incubate for 15 minutes with shaking.[2]

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[2] Cell viability is calculated as a percentage of the untreated control.

This protocol outlines a method to assess the antiviral activity of this compound against influenza virus.[9]

  • Cell Culture: Seed Madin-Darby Canine Kidney (MDCK) cells in 12-well plates and grow to confluence.

  • Virus Infection: Infect the cells with influenza virus (e.g., Influenza B/Lee/40) at a known titer for 2 hours.

  • Compound Treatment: After infection, remove the virus inoculum and overlay the cells with medium containing various concentrations of this compound.

  • Plaque Formation: Incubate the plates for 48-72 hours to allow for plaque formation.

  • Staining and Counting: Fix and stain the cells with a suitable dye (e.g., crystal violet) to visualize and count the plaques. The percentage of plaque reduction relative to the virus control is calculated to determine the IC₅₀.

This protocol describes the evaluation of the anti-inflammatory effects of this compound on RAW 264.7 murine macrophages stimulated with lipopolysaccharide (LPS).[10][11][12]

  • Cell Seeding: Plate RAW 264.7 cells at a density of 1 x 10⁵ cells/mL in a 24-well plate and incubate overnight.

  • Pre-treatment: Pre-treat the cells with different concentrations of this compound for 2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (500 ng/mL) for a specified time (e.g., 9 hours for mRNA analysis, 24 hours for cytokine measurement).[11]

  • Sample Collection: Collect the cell culture supernatant to measure cytokine levels (e.g., TNF-α, IL-6, IL-12) by ELISA.[11]

  • Analysis: For gene expression analysis, extract total mRNA and perform RT-PCR to evaluate the expression levels of inflammatory genes.

This protocol is for assessing the effect of this compound on the phosphorylation of key signaling proteins like ERK and AKT.[13][14]

  • Cell Treatment: Treat cells (e.g., B16 melanoma cells) with this compound (e.g., 30 µM) for various time points (e.g., 12-48 hours).[6]

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-ERK, total ERK, phospho-AKT, total AKT).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) system.

In Vivo Bioactivities of this compound

In vivo studies in animal models have further substantiated the therapeutic potential of this compound, particularly in inflammatory conditions such as acute lung injury and asthma.

Quantitative Data Summary: In Vivo Studies
Bioactivity Animal Model Dosage Key Findings Reference
Anti-inflammatoryLPS-induced acute lung injury in mice20 mg/kg (intranasal)Reduced lung inflammation, parenchymal remodeling, and alveolar destruction.[4]
Anti-inflammatoryMurine model of chronic allergic pulmonary inflammation20 mg/kgReduced eosinophils, elastic fibers, oxidative stress, and NF-kB levels in the lungs.[1][6]
Anti-inflammatory / Anti-asthmaticOvalbumin-induced asthma in mice20 mg/kg (intratracheal)Attenuated airway hyperresponsiveness and inflammation.[6]
Detailed Experimental Protocols: In Vivo Models

This protocol describes the induction of ALI in mice and treatment with this compound.[3][15][16][17][18]

  • Animal Model: Use male BALB/c or C57BL/6 mice.

  • ALI Induction: Anesthetize the mice and intratracheally instill lipopolysaccharide (LPS) to induce lung injury.

  • Sakuranetin (B8019584) Administration: Administer this compound (e.g., 20 mg/kg) intranasally either prophylactically (e.g., 30 minutes before LPS) or therapeutically (e.g., 6 hours after LPS).[3]

  • Assessment: At a specified time point (e.g., 24 hours after LPS), collect bronchoalveolar lavage fluid (BALF) to analyze inflammatory cell infiltration and cytokine levels. Harvest lung tissue for histological analysis, and to measure markers of inflammation (e.g., NF-κB) and oxidative stress.[3][15]

This protocol details the induction of an allergic asthma phenotype in mice and subsequent treatment.[1][6][19][20][21]

  • Sensitization: Sensitize male BALB/c mice with intraperitoneal injections of ovalbumin (OVA) on specific days (e.g., day 0 and day 7).[19]

  • Challenge: Challenge the sensitized mice with aerosolized OVA on subsequent days (e.g., days 14-17) to induce an asthmatic response.[19]

  • Sakuranetin Treatment: Administer this compound (e.g., 20 mg/kg, intratracheally) during the challenge phase.[6]

  • Evaluation: Assess airway hyperresponsiveness, analyze inflammatory cells in BALF, and perform histological examination of lung tissue for signs of inflammation and remodeling.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these mechanisms is crucial for its development as a therapeutic agent.

ERK/PI3K/AKT Pathway in Melanogenesis

In B16BL6 melanoma cells, sakuranetin has been shown to induce melanogenesis by inhibiting the ERK1/2 and PI3K/AKT signaling pathways.[1][15] This leads to the upregulation of tyrosinase (Tyr) and tyrosinase-related proteins 1 and 2 (TRP1, TRP2), which are key enzymes in melanin synthesis.

ERK_PI3K_AKT_Pathway Sakuranetin This compound ERK ERK1/2 Sakuranetin->ERK Inhibition PI3K_AKT PI3K/AKT Sakuranetin->PI3K_AKT Inhibition Melanogenesis Melanogenesis (Tyr, TRP1, TRP2 ↑) ERK->Melanogenesis Repression PI3K_AKT->Melanogenesis Repression

Caption: Sakuranetin induces melanogenesis by inhibiting the ERK and PI3K/AKT pathways.

Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of sakuranetin are attributed to its ability to inhibit pro-inflammatory signaling cascades. In LPS-stimulated macrophages, it has been observed to inhibit the secretion of cytokines such as TNF-α, IL-6, and IL-12.[4] In vivo studies on lung inflammation suggest the involvement of MAPK and STAT3 pathway inhibition.[4] The reduction of NF-κB activation is also a key mechanism in its anti-inflammatory action.[15]

Anti_inflammatory_Pathway LPS LPS MAPK_STAT3 MAPK / STAT3 LPS->MAPK_STAT3 Activation NFkB NF-κB LPS->NFkB Activation Sakuranetin This compound Sakuranetin->MAPK_STAT3 Inhibition Sakuranetin->NFkB Inhibition Inflammation Inflammation (TNF-α, IL-6, IL-12 ↑) MAPK_STAT3->Inflammation NFkB->Inflammation

Caption: Sakuranetin exerts anti-inflammatory effects by inhibiting MAPK/STAT3 and NF-κB pathways.

General Experimental Workflow for Bioactivity Screening

The following diagram illustrates a general workflow for the initial screening and characterization of the bioactivity of a compound like this compound.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cytotoxicity Cytotoxicity Assays (e.g., MTT) Bioactivity Specific Bioactivity Assays (e.g., Antiviral, Anti-inflammatory) Cytotoxicity->Bioactivity Mechanism Mechanism of Action (e.g., Western Blot, PCR) Bioactivity->Mechanism Animal_Model Disease Model Development (e.g., ALI, Asthma) Mechanism->Animal_Model Promising Results Treatment Compound Administration & Efficacy Evaluation Animal_Model->Treatment Analysis Histological & Biomarker Analysis Treatment->Analysis

Caption: A generalized workflow for the bioactivity assessment of this compound.

Conclusion and Future Directions

This compound has consistently demonstrated a wide spectrum of compelling bioactivities in both in vitro and in vivo models. Its anticancer, anti-inflammatory, and antiviral properties, underpinned by its modulation of key signaling pathways such as ERK/PI3K/AKT and NF-κB, position it as a promising candidate for further drug development. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers to design and execute further studies. Future research should focus on elucidating the detailed molecular targets, optimizing its pharmacokinetic and pharmacodynamic properties, and evaluating its efficacy and safety in more complex preclinical models to pave the way for potential clinical applications.

References

Metabolic Pathways and Degradation of (RS)-Sakuranetin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(RS)-Sakuranetin, a flavanone (B1672756) found in various plants including cherry trees and rice, has garnered significant interest in the scientific community for its diverse pharmacological activities. As a phytoalexin, it plays a crucial role in plant defense and has demonstrated potential therapeutic applications. A thorough understanding of its metabolic fate is paramount for the development of sakuranetin-based therapeutics and for assessing its potential drug-drug interactions. This technical guide provides a comprehensive overview of the metabolic pathways and degradation of this compound, detailing enzymatic transformations, quantitative metabolic data, and experimental protocols.

Metabolic Pathways of this compound

The metabolism of this compound in humans is a multifaceted process involving both Phase I and Phase II enzymatic reactions, primarily occurring in the liver. The major metabolic routes include B-ring hydroxylation, 5-O-demethylation, and conjugation with glucuronic acid or glutathione (B108866).[1][2]

Phase I Metabolism

Phase I metabolism of sakuranetin (B8019584) involves the modification of its core structure, primarily through oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes. The two main Phase I metabolites identified are naringenin (B18129) and eriodictyol.[1][2]

  • 5-O-Demethylation: The methoxy (B1213986) group at the 5-position of the A-ring can be demethylated to yield naringenin . This reaction is a significant pathway in sakuranetin metabolism.[1][2]

  • B-Ring Hydroxylation: Hydroxylation of the B-ring of sakuranetin leads to the formation of other metabolites. The hydroxylation of naringenin, a metabolite of sakuranetin, results in the formation of eriodictyol .[1][2]

The primary CYP isozymes involved in the oxidative metabolism of sakuranetin are CYP3A4 and CYP1A2.[1]

Phase II Metabolism

Following Phase I modifications, sakuranetin and its metabolites can undergo Phase II conjugation reactions, which increase their water solubility and facilitate their excretion from the body.

  • Glucuronidation: This is a major Phase II pathway for sakuranetin and its Phase I metabolites. The enzyme UDP-glucuronosyltransferase 1A9 (UGT1A9) has been identified as a key player in the glucuronidation of sakuranetin.[1][2]

  • Glutathione Conjugation: Conjugation with glutathione is another identified pathway for the detoxification and elimination of sakuranetin.[1][2]

The metabolic pathways are visually summarized in the following diagram:

Metabolic_Pathways Sakuranetin Sakuranetin Naringenin Naringenin Sakuranetin->Naringenin 5-O-Demethylation (CYP3A4, CYP1A2) Glucuronide_Conjugates Glucuronide_Conjugates Sakuranetin->Glucuronide_Conjugates Glucuronidation (UGT1A9) Glutathione_Conjugates Glutathione_Conjugates Sakuranetin->Glutathione_Conjugates Glutathione Conjugation Eriodictyol Eriodictyol Naringenin->Eriodictyol Naringenin->Glucuronide_Conjugates Glucuronidation (UGTs) PhaseI Phase I Metabolism PhaseII Phase II Metabolism

Figure 1: Metabolic pathways of this compound in humans.

Quantitative Metabolic Data

Quantitative data on the metabolism of sakuranetin is crucial for pharmacokinetic modeling and predicting its in vivo behavior. The following tables summarize the available quantitative data.

EnzymeReactionCatalytic Effectiveness (10^6 M^-1 min^-1)Reference
CYP3A45-O-Demethylation0.06 ± 0.03[1]
CYP1A25-O-Demethylation0.7 ± 0.4[1]
Table 1: Catalytic effectiveness of human cytochrome P450 enzymes in the 5-O-demethylation of sakuranetin.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound metabolism.

In Vitro Metabolism using Human Liver Microsomes

This protocol describes a general procedure for assessing the metabolism of sakuranetin in a key in vitro system.

Materials:

  • This compound

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724)

  • Methanol (B129727)

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL), this compound (e.g., 10 µM), and potassium phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to interact with the microsomes.

  • Initiation of Reaction:

    • For Phase I metabolism, initiate the reaction by adding the NADPH regenerating system.

    • For Phase II glucuronidation, initiate the reaction by adding UDPGA.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol containing an internal standard.

  • Protein Precipitation: Centrifuge the mixture to precipitate the microsomal proteins.

  • Sample Analysis: Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using a validated HPLC-MS/MS method.

The experimental workflow for in vitro metabolism studies is depicted below:

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_HLM Prepare Human Liver Microsomes Mix Combine Microsomes, Sakuranetin, and Buffer Prep_HLM->Mix Prep_Sakuranetin Prepare Sakuranetin Stock Solution Prep_Sakuranetin->Mix Prep_Cofactors Prepare Cofactors (NADPH, UDPGA) Initiate Initiate Reaction with Cofactors Prep_Cofactors->Initiate Preincubate Pre-incubate at 37°C Mix->Preincubate Preincubate->Initiate Incubate Incubate at 37°C (Time Course) Initiate->Incubate Terminate Terminate Reaction (Acetonitrile/Methanol + IS) Incubate->Terminate Centrifuge Centrifuge to Precipitate Proteins Terminate->Centrifuge Analyze Analyze Supernatant by HPLC-MS/MS Centrifuge->Analyze

Figure 2: Experimental workflow for in vitro metabolism of sakuranetin.
HPLC-MS/MS Analysis of Sakuranetin and its Metabolites

A sensitive and specific HPLC-MS/MS method is essential for the accurate quantification of sakuranetin and its metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

Chromatographic Conditions (Example):

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A linear gradient from low to high organic phase (acetonitrile) to separate the parent compound and its more polar metabolites.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative ion modes to optimize detection for different analytes.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. Specific precursor-to-product ion transitions for sakuranetin, naringenin, eriodictyol, and the internal standard should be optimized.

Microbial Degradation of this compound

Gut microbiota can also play a role in the metabolism of flavonoids. Several fungal species have been shown to metabolize sakuranetin.

  • Pyricularia oryzae : This rice blast fungus metabolizes sakuranetin to sternbin (B1227018) and naringenin.[3]

  • Cunninghamella elegans : This fungus metabolizes sakuranetin to naringenin and naringenin-4'-sulfate.[3]

The study of microbial degradation typically involves incubating the compound with a specific microbial culture and analyzing the transformation products over time.

Conclusion

This technical guide provides a foundational understanding of the metabolic pathways and degradation of this compound. The primary routes of metabolism in humans involve Phase I oxidation by CYP enzymes to form naringenin and eriodictyol, followed by Phase II conjugation reactions. Quantitative data, though still limited, provides initial insights into the kinetics of these transformations. The detailed experimental protocols serve as a starting point for researchers investigating the metabolism of this promising natural compound. Further research is warranted to fully elucidate the complete metabolic profile, including the identification of all metabolites, detailed kinetic parameters for all enzymatic reactions, and a comprehensive understanding of the role of gut microbiota in its degradation. This knowledge will be instrumental in advancing the development of this compound as a potential therapeutic agent.

References

(RS)-Sakuranetin: A Technical Guide to Its Solubility, Stability, and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, solubility, and stability of (RS)-Sakuranetin, a flavonoid with significant biological activities. The information presented herein is intended to support research, development, and formulation activities involving this compound.

Physicochemical Properties

This compound, a racemic mixture of the flavanone (B1672756) sakuranetin (B8019584), possesses a range of physicochemical properties crucial for its handling, formulation, and biological activity. These properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₆H₁₄O₅[1]
Molecular Weight 286.28 g/mol [1]
Appearance Crystalline solid[2]
Melting Point 152 °C[1][3]
UV/Vis Maximum Absorption (λmax) 215, 287 nm[2]
Predicted logP 2.86 - 3.37[3][4]
Predicted pKa (Strongest Acidic) 8.62[4]

Solubility Profile

The solubility of this compound is a critical factor for its use in in vitro and in vivo studies. It is sparingly soluble in aqueous solutions but shows good solubility in organic solvents.

Solvent / Solvent SystemSolubilitySource
Dimethyl Sulfoxide (DMSO)~25 mg/mL[2]
Dimethylformamide (DMF)~30 mg/mL[2]
1:1 solution of DMF:PBS (pH 7.2)~0.5 mg/mL[2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (7.27 mM)[5]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (7.27 mM)[5]
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (7.27 mM)[5]
WaterSparingly soluble/Insoluble[2][6][7][8]

Stability

This compound exhibits good stability as a solid when stored under appropriate conditions. However, its stability in aqueous solutions is limited.

ConditionStabilityRecommendationSource
Solid, -20°C≥ 4 yearsStore as a crystalline solid at -20°C.[2]
Aqueous SolutionNot recommended for storage more than one dayPrepare fresh solutions for use.[2]
Stock Solution in Organic Solvent (-80°C)Up to 2 yearsAliquot and store at -80°C to avoid repeated freeze-thaw cycles.[5][7]
Stock Solution in Organic Solvent (-20°C)Up to 1 yearAliquot and store at -20°C.[5]

Experimental Protocols

This section outlines detailed methodologies for determining the key physicochemical properties of this compound.

Solubility Determination (Shake-Flask Method)

This protocol describes the determination of the thermodynamic solubility of this compound in a given solvent system.

Objective: To determine the equilibrium solubility of this compound.

Materials:

  • This compound

  • Selected solvent system (e.g., phosphate-buffered saline (PBS) pH 7.4)

  • Vials with screw caps

  • Orbital shaker/agitator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Analytical balance

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent system. The excess solid should be visible.

  • Seal the vials tightly and place them on an orbital shaker.

  • Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, visually inspect the samples to confirm the presence of undissolved solid.

  • Centrifuge the samples at a high speed to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant with an appropriate mobile phase and analyze the concentration of this compound using a validated HPLC method.

  • The solubility is reported in mg/mL or Molar concentration.

Stability Study (Forced Degradation)

This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions, as recommended by ICH guidelines.

Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated oven

  • Photostability chamber

  • HPLC system with UV or Mass Spectrometry (MS) detector

Procedure:

  • Acidic Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

  • Alkaline Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at room temperature or a slightly elevated temperature for a defined period. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3-30% H₂O₂. Incubate at room temperature for a defined period.

  • Thermal Degradation: Expose solid this compound to dry heat in a calibrated oven (e.g., 80°C) for a defined period.

  • Photostability: Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

  • Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. The method should be able to separate the intact drug from any degradation products.

pKa Determination (Potentiometric Titration)

This protocol describes the determination of the acid dissociation constant (pKa) of this compound using potentiometric titration.

Objective: To determine the pKa value(s) of this compound.

Materials:

  • This compound

  • Potentiometer with a pH electrode

  • Standardized solutions of HCl and NaOH (e.g., 0.1 M)

  • Co-solvent (e.g., methanol (B129727) or DMSO) if solubility in water is low

  • Magnetic stirrer

  • Burette

Procedure:

  • Calibrate the pH meter using standard buffers.

  • Dissolve a precisely weighed amount of this compound in a known volume of water or a water/co-solvent mixture.

  • Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

  • Titrate the solution with the standardized acid or base titrant in small increments.

  • Record the pH value after each addition of the titrant, allowing the reading to stabilize.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of titrant added to obtain the titration curve.

  • The pKa is determined from the pH at the half-equivalence point or by analyzing the first and second derivatives of the titration curve.

logP Determination (HPLC Method)

This protocol describes the determination of the partition coefficient (logP) of this compound using reversed-phase HPLC.

Objective: To determine the octanol-water partition coefficient (logP) of this compound.

Materials:

  • This compound

  • HPLC system with a C18 column and UV detector

  • Mobile phase: a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., methanol or acetonitrile)

  • A series of reference compounds with known logP values

  • n-Octanol

Procedure:

  • Prepare a series of mobile phases with varying concentrations of the organic modifier.

  • For each mobile phase composition, inject this compound and the reference compounds onto the HPLC column and determine their retention times (t_R).

  • Calculate the capacity factor (k') for each compound at each mobile phase composition using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.

  • For each compound, plot log k' against the percentage of the organic modifier.

  • Extrapolate the linear regression to 100% aqueous phase to determine the log k'_w value for each compound.

  • Create a calibration curve by plotting the known logP values of the reference compounds against their determined log k'_w values.

  • Determine the logP of this compound by interpolating its log k'_w value on the calibration curve.

Signaling Pathways

This compound is involved in and modulates several key signaling pathways.

Sakuranetin Biosynthesis Pathway in Rice

Sakuranetin is a phytoalexin in rice, synthesized in response to stressors. The biosynthetic pathway starts from the general phenylpropanoid pathway.

Sakuranetin_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA Naringenin_chalcone Naringenin_chalcone p_Coumaroyl_CoA->Naringenin_chalcone Naringenin Naringenin Naringenin_chalcone->Naringenin Sakuranetin Sakuranetin Naringenin->Sakuranetin PAL PAL C4H C4H _4CL 4CL CHS CHS CHI CHI NOMT NOMT

Caption: Biosynthesis of Sakuranetin from Phenylalanine in rice.

Inhibition of ERK and PI3K/AKT Signaling Pathways

Sakuranetin has been shown to induce melanogenesis in B16BL6 melanoma cells by inhibiting the ERK1/2 and PI3K/AKT signaling pathways.[9] This inhibition leads to the upregulation of key enzymes in melanin (B1238610) production.

Sakuranetin_Inhibition_Pathway cluster_ERK MAPK/ERK Pathway cluster_PI3K PI3K/AKT Pathway Sakuranetin Sakuranetin ERK ERK1/2 (Phosphorylation) Sakuranetin->ERK PI3K PI3K Sakuranetin->PI3K MITF MITF (Upregulation) ERK->MITF AKT AKT (Phosphorylation) PI3K->AKT GSK3b GSK3β (Activation) AKT->GSK3b GSK3b->MITF Tyr_TRP1_TRP2 Tyr, TRP1, TRP2 (Upregulation) MITF->Tyr_TRP1_TRP2 Melanogenesis Melanogenesis (Stimulation) Tyr_TRP1_TRP2->Melanogenesis

References

Methodological & Application

Application Notes and Protocols for Chiral Separation of (RS)-Sakuranetin Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the chiral separation of (RS)-Sakuranetin enantiomers, a critical process in drug development and stereoselective analysis. The protocols outlined below focus on High-Performance Liquid Chromatography (HPLC), a widely used and effective technique for resolving enantiomers.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a robust and widely adopted technique for the separation of chiral compounds. The use of a chiral stationary phase (CSP) is the most common approach, enabling direct enantioseparation.

Experimental Protocol

A stereospecific HPLC method has been developed for the analysis of sakuranetin (B8019584) enantiomers.[1] This method is suitable for pharmacokinetic studies and quantification in biological and botanical matrices.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: Chiralpak AD-RH.

  • Mobile Phase: A suitable mobile phase for reversed-phase chromatography should be employed. The exact composition should be optimized for best resolution.

  • Flow Rate: To be optimized based on column dimensions and particle size.

  • Column Temperature: Maintained at a constant temperature to ensure reproducibility.

  • Detection: UV detection at 288 nm.[1]

  • Injection Volume: To be determined based on sample concentration and sensitivity requirements.

Sample Preparation:

  • Dissolve the this compound racemate in a suitable solvent compatible with the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Calibration:

  • Prepare a series of calibration standards of the sakuranetin racemate of known concentrations.

  • The stereospecific linear calibration curves have been established in the range of 0.5 to 100 µg/mL.[1]

Data Analysis:

  • The enantiomers are identified based on their retention times.

  • Quantification is performed by integrating the peak areas of each enantiomer and comparing them to the calibration curve.

Quantitative Data
ParameterValueReference
ColumnChiralpak AD-RH[1]
Detection Wavelength288 nm[1]
Calibration Curve Range0.5 - 100 µg/mL[1]
Assay Precision (RSD%)<12%[1]
Precision at LOQ (RSD%)Within 10%[1]
Assay Bias<10%[1]
Bias at LOQWithin 5%[1]
Mean Extraction Efficiency>98%[1]

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_results Results racemate This compound Racemate dissolve Dissolve in Solvent racemate->dissolve filter Filter (0.45 µm) dissolve->filter hplc_system HPLC System filter->hplc_system Inject column Chiralpak AD-RH Column hplc_system->column Separation detection UV Detection (288 nm) column->detection chromatogram Chromatogram detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification enantiomers Separated Enantiomers quantification->enantiomers

Caption: Workflow for the chiral separation of this compound enantiomers using HPLC.

Future Perspectives: SFC and CE

While a detailed, validated protocol for this compound is established for HPLC, other techniques like Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) offer potential advantages.

Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations, often providing faster analysis times and reduced solvent consumption compared to HPLC. Polysaccharide-based chiral stationary phases, similar to the Chiralpak series, are highly effective in SFC. For the chiral separation of flavanones like sakuranetin, screening different chiral columns and modifiers (often alcohols) is a common strategy.

Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that requires minimal sample and solvent. For chiral separations, a chiral selector, typically a cyclodextrin (B1172386) derivative, is added to the background electrolyte. The choice of cyclodextrin and its concentration, as well as the pH of the electrolyte, are critical parameters to optimize for successful enantioseparation.

Further method development and validation would be required to establish robust SFC and CE protocols for the routine analysis of this compound enantiomers.

References

Application Notes and Protocols for the Quantification of (RS)-Sakuranetin

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantification of (RS)-Sakuranetin in various samples using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These protocols are intended for researchers, scientists, and professionals in the field of drug development and natural product analysis.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the stereospecific analysis and quantification of sakuranetin (B8019584) in samples such as rat plasma and botanical extracts.[1]

Experimental Protocol

a) Sample Preparation (Rat Plasma)

  • To 100 µL of rat plasma, add an internal standard (IS).

  • Perform a liquid-liquid extraction with 1 mL of methyl tert-butyl ether (MTBE).

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the HPLC system.

b) Chromatographic Conditions

ParameterValue
Column Chiralpak AD-RH (150 x 4.6 mm, 5 µm)[1]
Mobile Phase Acetonitrile:Water (details on the ratio should be optimized)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 25°C
UV Detection 288 nm[1]
Quantitative Data Summary
ParameterValue
Linearity Range 0.5 to 100 µg/mL[1]
Limit of Quantitation (LOQ) 0.5 µg/mL[1]
Precision (RSD%) < 12% (< 10% at LOQ)[1]
Accuracy (Bias%) < 10% (< 5% at LOQ)[1]
Mean Extraction Efficiency > 98%[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity for the quantification of sakuranetin in complex biological matrices such as plant tissues.

Experimental Protocol

a) Sample Preparation (Rice Leaves)

  • Homogenize 40–200 mg of fresh plant tissue.[2]

  • Suspend the homogenate in 2 mL of phytoalexin extraction solvent (ethanol/water/acetonitrile/acetic acid, 79:13.9:7:0.1, v/v).[2]

  • Centrifuge the sample at 8,000 × g for 15 minutes at 4°C.[2]

  • Collect the supernatant for LC-MS/MS analysis.[2]

b) LC-MS/MS Conditions

ParameterValue
LC System Agilent 1100 series or equivalent
Mass Spectrometer API-3000 LC-MS/MS system or equivalent[2]
Column C18 column (e.g., 250 mm × 4.6 mm, 5 µm)
Mobile Phase A 0.05% Acetic Acid in Water[3]
Mobile Phase B Methanol[3]
Gradient Elution Optimized to separate sakuranetin from matrix components. A typical gradient might be: 0-1.5 min, 35-75% B; 1.5-6 min, 75-95% B; 6-8 min, 95% B.[3]
Flow Rate 0.8 mL/min[3]
Injection Volume 10 µL[3]
Ion Source Electrospray Ionization (ESI), negative mode[3]
Ion Spray Voltage -4500 V[3]
Turbo Spray Temperature 650°C[3]
MRM Transitions To be determined by infusing a standard solution of sakuranetin and optimizing the precursor ion and product ions. For a related flavonoid, naringenin (B18129) (a precursor in sakuranetin biosynthesis), a potential transition could be monitored.
Quantitative Data Summary

While specific quantitative validation data for a sakuranetin LC-MS/MS method is not fully detailed in the provided search results, the following parameters should be established during method validation according to ICH guidelines.

ParameterRecommended Value/Criteria
Linearity (r²) > 0.99
Precision (RSD%) < 15%
Accuracy (%) 85-115%
Limit of Detection (LOD) To be determined
Limit of Quantitation (LOQ) To be determined
Recovery (%) Consistent and reproducible

Diagrams

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plasma Rat Plasma Sample add_is Add Internal Standard plasma->add_is extraction Liquid-Liquid Extraction (MTBE) add_is->extraction vortex Vortex & Centrifuge extraction->vortex evaporate Evaporate Organic Layer vortex->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc HPLC System reconstitute->hplc column Chiralpak AD-RH Column hplc->column detection UV Detection (288 nm) column->detection chromatogram Obtain Chromatogram detection->chromatogram quantify Quantify Sakuranetin chromatogram->quantify

Caption: HPLC-UV Experimental Workflow for Sakuranetin Quantification.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing tissue Plant Tissue Sample homogenize Homogenize Tissue tissue->homogenize extract Extract with Solvent homogenize->extract centrifuge Centrifuge extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcmsms LC-MS/MS System supernatant->lcmsms column C18 Column lcmsms->column ms Tandem Mass Spectrometer (ESI-) column->ms mrm Acquire MRM Data ms->mrm quantify Quantify Sakuranetin mrm->quantify

Caption: LC-MS/MS Experimental Workflow for Sakuranetin Quantification.

References

Application Notes and Protocols for the Extraction of Sakuranetin from Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sakuranetin (B8019584), a flavanone (B1672756) and phytoalexin, is a methylated derivative of naringenin (B18129) found in various plants, including rice (Oryza sativa), Prunus species (cherry), Artemisia species, and Baccharis retusa.[1][2][3] It is recognized for its role in plant defense against pathogens and has garnered significant interest from the scientific community for its diverse pharmacological activities, including antifungal, anti-inflammatory, antioxidant, and antitumor properties.[3][4][5] The production of sakuranetin in plants like rice can be induced by stressors such as UV irradiation, jasmonic acid, or infection.[6][7][8]

This document provides detailed protocols for the extraction, purification, and quantification of sakuranetin from plant tissues, intended for researchers, scientists, and professionals in the field of drug development.

Section 1: Plant Material Preparation

Proper preparation of plant material is a critical first step to ensure efficient extraction and prevent the degradation of the target compound.

Protocol 1: General Plant Material Preparation

  • Harvesting: Collect the desired plant parts (e.g., leaves, stems, bark, rhizomes).[2][9] For fresh material, proceed immediately to extraction or store at low temperatures to minimize enzymatic degradation.[10]

  • Cleaning: Thoroughly wash the plant material with distilled water to remove soil, debris, and other surface contaminants.

  • Drying: Air-dry the material in a well-ventilated area away from direct sunlight, or use a plant dryer at a controlled temperature (typically 40-50°C) until a constant weight is achieved.

  • Grinding: Grind the dried plant material into a fine powder using a mechanical grinder or a mortar and pestle. A smaller particle size (e.g., <0.5 mm) increases the surface area for solvent interaction, leading to more effective extraction.[11][12]

  • Storage: Store the powdered material in an airtight, light-proof container in a cool, dry place until extraction.

Section 2: Extraction Protocols

The choice of extraction method and solvent is crucial and depends on the plant matrix, the chemical properties of sakuranetin, and the available equipment. Sakuranetin is soluble in organic solvents like DMSO and dimethyl formamide (B127407) (DMF) and sparingly soluble in aqueous buffers.[1]

Conventional Solvent Extraction Methods

These traditional methods are widely used due to their simplicity and cost-effectiveness.

Protocol 2: Maceration

Maceration involves soaking the plant material in a solvent for an extended period.[13]

  • Place the powdered plant material in a sealed container (e.g., an Erlenmeyer flask).

  • Add the chosen solvent (e.g., methanol, ethanol, or an aqueous-ethanolic mixture) to the powder. A common solid-to-liquid ratio is 1:10 to 1:30 (w/v).[14]

  • Seal the container and keep it at room temperature for a period ranging from 12 hours to several days, with occasional agitation to enhance diffusion.[13][15]

  • After the maceration period, separate the extract from the plant residue by filtration through filter paper (e.g., Whatman No. 1).

  • The extraction process can be repeated on the residue to maximize yield.

  • Combine the filtrates and concentrate the solvent using a rotary evaporator under reduced pressure at a temperature below 40-50°C to obtain the crude extract.

Protocol 3: Soxhlet Extraction

Soxhlet extraction is a continuous extraction method that offers higher efficiency than maceration. However, it may not be suitable for thermolabile compounds due to prolonged exposure to heat.[12]

  • Place a thimble containing the powdered plant material into the main chamber of the Soxhlet apparatus.

  • Fill the distillation flask with the extraction solvent (e.g., 70% ethanol).

  • Heat the flask. The solvent will vaporize, rise to the condenser, liquefy, and drip back into the thimble, immersing the sample.

  • Once the solvent level reaches the siphon arm, the extract is siphoned back into the distillation flask.

  • This process is repeated for several hours (typically 6-24 hours) until the extraction is complete.

  • After extraction, concentrate the solvent using a rotary evaporator to yield the crude extract.

Modern "Green" Extraction Methods

These techniques offer advantages such as reduced extraction time, lower solvent consumption, and higher efficiency.

Protocol 4: Ultrasound-Assisted Extraction (UAE)

UAE utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer.[12][13]

  • Mix the powdered plant material with the chosen solvent in a flask.

  • Place the flask in an ultrasonic bath or use an ultrasonic probe.

  • Apply ultrasonic waves at a specific frequency (e.g., 40 kHz) for a defined period (e.g., 20 minutes).[2][5]

  • Control the temperature during the process, as excessive heat can degrade flavonoids.[12]

  • After sonication, filter the mixture to separate the extract from the solid residue.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

Section 3: Specific Application Examples

Example 1: Extraction from Rice Leaves (Oryza sativa)

This protocol is adapted from a method used to quantify phytoalexins in rice tissue.[6]

  • Homogenize fresh rice leaf tissue (40–200 mg) using a bead shocker.

  • Suspend the homogenized tissue in 2 mL of a phytoalexin extraction solvent mixture: ethanol/water/acetonitrile (B52724)/acetic acid (79:13.9:7:0.1, v/v/v/v).[6]

  • Centrifuge the sample at 8,000 × g for 15 minutes at 4°C.

  • Collect the supernatant containing the sakuranetin extract for further analysis.[6]

Example 2: Extraction from Sweet Cherry Stems (Prunus avium L.)

This example compares conventional and ultrasound-assisted extraction.[2][5]

  • Conventional Method:

    • Extract powdered sweet-cherry stems with a suitable solvent.

    • Heat the mixture at 70°C for 20 minutes.[2][5]

  • Ultrasound-Assisted Method:

    • Extract powdered sweet-cherry stems with a suitable solvent.

    • Apply ultrasound at 40 kHz at room temperature for 20 minutes.[2][5]

Example 3: Extraction from Daphne aurantiaca Stem Bark

This demonstrates a large-scale extraction for isolation.[2][9]

  • Extract 6.5 kg of powdered stem bark with methanol.

  • Concentrate the methanolic extract to obtain a crude residue.

  • The crude extract is then subjected to chromatographic purification to isolate pure sakuranetin (yield reported: 50 mg).[2][9]

Section 4: Quantitative Data Summary

The following tables summarize key parameters from various sakuranetin extraction protocols.

Table 1: Solvent and Methodologies for Sakuranetin Extraction

Plant SourcePlant PartExtraction MethodSolvent(s)Reference
Oryza sativa (Rice)LeavesHomogenizationEthanol/Water/Acetonitrile/Acetic Acid (79:13.9:7:0.1)[6]
Prunus avium L. (Sweet Cherry)StemsConventional & UAENot specified[2][5]
Daphne aurantiacaStem BarkMaceration/PercolationMethanol[2][9]
Dicerothamnus rhinocerotisNot specifiedNot specified80% Ethanol:Water[2]
Artemisia campestrisNot specifiedNot specifiedHexane (B92381)[2][5]
Dodonaea viscosaAerial PartsNot specifiedChloroform-Methanol (1:1)[2][5]

Table 2: Optimized Conditions for Flavonoid Extraction

ParameterConditionPlant Source ContextReference
Temperature 70 °CConventional extraction from Prunus avium stems[2][5]
Room TemperatureUltrasound-Assisted Extraction from Prunus avium stems[2][5]
Time 20 minConventional & UAE from Prunus avium stems[2][5]
Ultrasound Frequency 40 kHzUAE from Prunus avium stems[2][5]
Solvent Concentration 70% EthanolGenerally efficient for flavonoid maceration[12]
80% EthanolUsed for Dicerothamnus rhinocerotis[2]

Section 5: Purification and Analysis

Crude extracts contain a complex mixture of compounds. Purification is necessary to isolate sakuranetin, and analytical methods are required for its quantification.

Protocol 5: Purification by Column Chromatography

  • Stationary Phase Preparation: Pack a glass column with a suitable stationary phase, such as silica (B1680970) gel or Sephadex LH-20, slurried in a non-polar solvent.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and load it onto the top of the column.

  • Elution: Elute the column with a solvent system of increasing polarity (gradient elution). For example, start with hexane and gradually increase the proportion of ethyl acetate (B1210297) or methanol.

  • Fraction Collection: Collect the eluate in fractions and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

  • Analysis: Pool the fractions containing the compound of interest (identified by comparison with a sakuranetin standard on TLC) and evaporate the solvent to obtain purified sakuranetin.

Protocol 6: Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and reliable method for quantifying sakuranetin.[13][16]

  • Sample Preparation: Dissolve the crude or purified extract in a suitable solvent (e.g., the mobile phase) and filter through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

    • Column: A reverse-phase C18 column is commonly used.[17] For stereospecific analysis, a chiral column such as Chiralpak AD-RH can be employed.[16]

    • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is typical.[17]

    • Flow Rate: A standard flow rate is 1.0 mL/min.[17]

    • Detection: UV detection at sakuranetin's maximum absorbance wavelength (λmax), which is approximately 287-288 nm.[1][16]

    • Quantification: Create a calibration curve using a series of known concentrations of a pure sakuranetin standard. Calculate the concentration in the sample by comparing its peak area to the calibration curve. The mean extraction efficiency for sakuranetin has been reported to be >98% with validated HPLC methods.[16]

Visualizations

Diagram 1: General Workflow for Sakuranetin Extraction and Analysis

Sakuranetin_Extraction_Workflow cluster_prep 1. Material Preparation cluster_extract 2. Extraction cluster_process 3. Downstream Processing cluster_purify 4. Purification & Analysis Harvest Harvest Plant Material Wash Wash & Clean Harvest->Wash Dry Dry Material Wash->Dry Grind Grind to Powder Dry->Grind Extraction Solvent Extraction (e.g., Maceration, UAE) Grind->Extraction Filter Filtration Extraction->Filter Concentrate Concentration (Rotary Evaporation) Filter->Concentrate CrudeExtract Crude Extract Concentrate->CrudeExtract Purify Purification (e.g., Column Chromatography) CrudeExtract->Purify Analyze Quantification (HPLC-UV) Purify->Analyze PureSakuranetin Pure Sakuranetin Purify->PureSakuranetin Sakuranetin_Biosynthesis Naringenin Naringenin Enzyme Naringenin 7-O-methyltransferase (NOMT) Naringenin->Enzyme Sakuranetin Sakuranetin SAM S-adenosyl-methionine (Methyl Donor) SAM->Enzyme SAH S-adenosyl-homocysteine Enzyme->Sakuranetin Enzyme->SAH

References

Application Notes and Protocols for (RS)-Sakuranetin as an Analytical Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(RS)-Sakuranetin , a flavanone (B1672756) with the chemical name (±)-4',5-dihydroxy-7-methoxyflavanone, is a valuable analytical standard for the accurate quantification and identification of sakuranetin (B8019584) in various samples, including plant extracts, nutraceuticals, and biological matrices.[1][2] Its use is critical in research, quality control, and drug development to ensure the consistency, potency, and safety of products containing this bioactive compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use as an analytical standard.

PropertyValue
Chemical Formula C₁₆H₁₄O₅
Molecular Weight 286.28 g/mol [2]
Appearance Off-white to pale yellow solid
Purity (Typical) ≥98.0% (HPLC)[1]
Solubility Soluble in methanol (B129727), ethanol, DMSO, and other organic solvents. Limited solubility in water.
Storage Store in a cool, dry, and dark place. For long-term storage, -20°C is recommended.[3]
Stability Flavonoid standards can be sensitive to light, temperature, and air.[4] It is recommended to prepare fresh solutions for analysis and store stock solutions at low temperatures in tightly sealed containers.[3]

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol outlines a general method for the quantification of sakuranetin in plant extracts using this compound as an analytical standard. Method optimization may be required for specific matrices.

Equipment and Reagents
  • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector (DAD)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • This compound analytical standard (≥98.0% purity)[1]

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or acetic acid (analytical grade)

Preparation of Standard Solutions
  • Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and make up the volume to the mark. Sonicate for 10 minutes to ensure complete dissolution.[3] Store this stock solution at -20°C in a tightly sealed, light-protected container.[3]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from, for example, 0.5 µg/mL to 100 µg/mL.[5] These solutions should be used to construct a calibration curve.

Sample Preparation (Example: Plant Material)
  • Extraction: Weigh 1 g of the dried and powdered plant material. Extract with a suitable solvent, such as methanol or an ethanol-water mixture, using techniques like sonication, maceration, or reflux extraction.[4]

  • Filtration: Filter the extract through a Whatman No. 1 filter paper.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.

  • Sample Solution: Accurately weigh a portion of the crude extract and dissolve it in the mobile phase to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Chromatographic Conditions

The following table provides examples of HPLC conditions that can be adapted for the analysis of sakuranetin.

ParameterCondition A (Stereospecific)Condition B (General Flavonoid)
Column Chiralpak AD-RH (150 x 4.6 mm, 5 µm)[5]C18 reverse-phase (150 x 4.6 mm, 5 µm)[3]
Mobile Phase Isocratic: Acetonitrile/Water (ratio to be optimized)Gradient: A) 0.1% Formic Acid in Water, B) Acetonitrile. Start with a lower percentage of B and increase over time.[3]
Flow Rate 1.0 mL/min1.0 mL/min[3]
Detection Wavelength 288 nm[5]288 nm (or scan for optimal wavelength)
Injection Volume 10 µL10 µL[3]
Column Temperature Ambient or controlled (e.g., 25°C)Ambient or controlled (e.g., 25°C)
Data Analysis and Quantification
  • Calibration Curve: Inject the working standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration. A linear regression should be applied, and the coefficient of determination (r²) should be >0.995.

  • Quantification: Inject the prepared sample solution and record the peak area for sakuranetin. Use the regression equation from the calibration curve to calculate the concentration of sakuranetin in the sample.

Method Validation Parameters

For robust and reliable results, the analytical method should be validated according to ICH guidelines. Key validation parameters are summarized below.

ParameterTypical Acceptance CriteriaExample Data (from flavonoid analysis)
Linearity (r²) ≥ 0.995> 0.999[6]
Precision (%RSD) Intraday: < 2%, Interday: < 3%Intraday: <1.45%, Interday: <2.35%[3]
Accuracy (% Recovery) 98 - 102%96.96% - 106.87%[3]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.046 µg/mL[7]
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:10.14 µg/mL[7]

Gas Chromatography (GC) Protocol (General Guidance)

While HPLC is the more common technique for flavonoid analysis, GC can be used, often requiring derivatization of the analyte. Limited specific methods for sakuranetin as a GC standard are available. The following is a general protocol that would require significant optimization.

Derivatization

Flavonoids are generally non-volatile and require derivatization to increase their volatility for GC analysis. Silylation is a common derivatization technique.

  • Evaporate a known amount of the extract or standard solution to dryness under a stream of nitrogen.

  • Add a silylating agent (e.g., BSTFA with 1% TMCS) and an appropriate solvent (e.g., pyridine).

  • Heat the mixture (e.g., at 70°C for 30 minutes) to complete the reaction.

GC-MS Conditions (Example for Flavonoids)
ParameterGeneral Condition
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Injector Temperature 250 - 280°C
Oven Temperature Program Start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 300°C).
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)
MS Parameters Scan mode for identification, Selected Ion Monitoring (SIM) for quantification.

Visualizations

Experimental Workflow for HPLC Quantification

G cluster_0 Standard Preparation cluster_1 Sample Preparation cluster_2 HPLC Analysis cluster_3 Data Analysis Weigh this compound Weigh this compound Dissolve in Methanol Dissolve in Methanol Weigh this compound->Dissolve in Methanol Prepare Serial Dilutions Prepare Serial Dilutions Dissolve in Methanol->Prepare Serial Dilutions Inject Standards Inject Standards Prepare Serial Dilutions->Inject Standards Weigh Plant Material Weigh Plant Material Extract with Solvent Extract with Solvent Weigh Plant Material->Extract with Solvent Filter and Concentrate Filter and Concentrate Extract with Solvent->Filter and Concentrate Dissolve in Mobile Phase Dissolve in Mobile Phase Filter and Concentrate->Dissolve in Mobile Phase Filter (0.45 um) Filter (0.45 um) Dissolve in Mobile Phase->Filter (0.45 um) Inject Sample Inject Sample Filter (0.45 um)->Inject Sample Generate Calibration Curve Generate Calibration Curve Inject Standards->Generate Calibration Curve Quantify Sakuranetin in Sample Quantify Sakuranetin in Sample Generate Calibration Curve->Quantify Sakuranetin in Sample Peak Integration Peak Integration Inject Sample->Peak Integration Peak Integration->Quantify Sakuranetin in Sample

Caption: Workflow for quantifying sakuranetin using this compound as a standard.

Sakuranetin Biosynthesis Pathway

G Phenylalanine Phenylalanine Cinnamic Acid Cinnamic Acid Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H 4-Coumaroyl-CoA 4-Coumaroyl-CoA p-Coumaric Acid->4-Coumaroyl-CoA 4CL Naringenin Chalcone Naringenin Chalcone 4-Coumaroyl-CoA->Naringenin Chalcone CHS Naringenin Naringenin Naringenin Chalcone->Naringenin CHI Sakuranetin Sakuranetin Naringenin->Sakuranetin NOMT

Caption: Simplified biosynthesis pathway of sakuranetin from phenylalanine.[8]

References

(RS)-Sakuranetin: In Vivo Administration and Dosage in Animal Models - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the in vivo administration and dosage of (RS)-Sakuranetin in various animal models, based on preclinical research. The information is intended to guide researchers in designing and conducting their own in vivo studies.

Quantitative Data Summary

The following tables summarize the reported in vivo dosages and administration routes of this compound for different therapeutic applications in animal models.

Table 1: Anti-Inflammatory and Anti-Allergic Effects
Animal ModelConditionDosageRoute of AdministrationVehicleKey Findings
BALB/c MiceAllergic Asthma (Ovalbumin-induced)20 mg/kg/dayNot specifiedSaline and DMSOReduced serum IgE, lung inflammation (eosinophils, neutrophils, Th2/Th17 cytokines), and mucus production.[1]
C57BL/6 MiceEmphysema (Elastase-induced)20 mg/kgIntranasal10 µL of DMSO:physiological salt solution (1:4)Reduced lung inflammation, attenuated lung parenchymal remodeling, and alveolar destruction.[2]
MiceAcute Lung Injury (LPS-induced)20 mg/kgIntratrachealNot specifiedReduced neutrophils in peripheral blood and bronchoalveolar lavage, decreased M1-like macrophages, and reduced pro-inflammatory cytokines (TNF-α, IL-1β).[2][3]
Swiss MiceNociception (Acetic acid-induced writhing)200 mg/kgNot specifiedNot specifiedDecreased writhes and reduced neutrophil migration.[4]
Swiss MiceInflammation (Carrageenan-induced)50, 100, 200 mg/kgSubcutaneousNot specifiedDose-dependent reduction in neutrophil migration.[4]
Table 2: Neuroprotective and Anticonvulsant Effects
Animal ModelConditionDosageRoute of AdministrationVehicleKey Findings
Wistar RatsDementia (D-galactose-induced)Not specifiedNot specifiedNot specifiedImproved spatial discrimination, reduced oxidative stress markers (MDA), and increased antioxidant enzymes (SOD, GPx). Inhibited inflammatory mediators (IL-6, TNF-α).[5]
Swiss MiceSeizures (Bicuculline-induced)1 and 10 mg/kgIntracerebroventricularNot specifiedProtected against seizures and death, reduced neuronal activity in the dentate gyrus.[6]
Table 3: Other Therapeutic Effects
Animal ModelConditionDosageRoute of AdministrationVehicleKey Findings
RodentsDiabetes (Streptozotocin-induced)10 and 20 mg/kg/dayOralNot specifiedModulated hematological parameters and suppressed inflammatory cytokines.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Induction of Allergic Asthma and Sakuranetin (B8019584) Treatment in Mice

Objective: To evaluate the anti-inflammatory effect of Sakuranetin in a murine model of allergic asthma.

Animal Model: Male BALB/c mice.

Protocol:

  • Sensitization: Sensitize mice on days 0 and 14 with an intraperitoneal (i.p.) injection of ovalbumin.

  • Challenge: On days 24, 26, and 28, challenge the sensitized mice with aerosolized 1% ovalbumin.

  • Treatment: From day 24 to 29, administer this compound (20 mg/kg) or vehicle (saline and DMSO) daily. A positive control group receiving dexamethasone (B1670325) (5 mg/kg) can be included.

  • Assessment:

    • Measure serum IgE levels.

    • Perform bronchoalveolar lavage (BAL) to quantify inflammatory cells (eosinophils, neutrophils).

    • Analyze lung tissue for Th2/Th17 cytokines.

    • Assess respiratory epithelial mucus production through histological analysis (e.g., PAS staining).

Induction of Acute Lung Injury (ALI) and Sakuranetin Treatment in Mice

Objective: To investigate the preventive and therapeutic effects of Sakuranetin on LPS-induced ALI.

Animal Model: Mice.

Protocol:

  • Induction of ALI: Induce lung injury by intranasal or intratracheal instillation of lipopolysaccharide (LPS).

  • Treatment Regimens:

    • Preventive: Administer this compound (e.g., 20 mg/kg, intratracheally) 30 minutes before LPS instillation.[3]

    • Therapeutic: Administer this compound 6 hours after LPS instillation.

  • Sample Collection: Collect peripheral blood and perform bronchoalveolar lavage at 6 and 24 hours post-LPS administration.

  • Assessment:

    • Count neutrophils in peripheral blood and BAL fluid.

    • Characterize macrophage populations (e.g., M1-like macrophages) in BAL fluid or lung tissue using flow cytometry or immunohistochemistry.

    • Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and chemokines (e.g., KC, IL-8 homolog) in lung homogenates or BAL fluid using ELISA or multiplex assays.[2]

    • Evaluate oxidative stress markers and NF-κB activation in lung tissues.[2]

Induction of Dementia and Sakuranetin Treatment in Rats

Objective: To assess the neuroprotective effects of Sakuranetin in a D-galactose-induced dementia model.

Animal Model: Wistar rats.

Protocol:

  • Induction of Cognitive Dysfunction: Administer D-galactose to induce a model of cognitive impairment.

  • Treatment: Administer this compound at the desired dosage.

  • Behavioral Assessment: Evaluate spatial learning and memory using tests like the Morris water maze or Y-maze.

  • Biochemical and Molecular Analysis:

    • After the behavioral tests, sacrifice the animals and collect the hippocampus.

    • Measure levels of malondialdehyde (MDA) as a marker of lipid peroxidation.

    • Assay the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx).[5]

    • Determine the expression levels of inflammatory mediators like interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nuclear factor-κB inhibitory factor-α (IκBα) using techniques like Western blotting or ELISA.[5]

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by modulating several key signaling pathways. The diagram below illustrates the inhibitory action of Sakuranetin on pro-inflammatory signaling cascades.

Sakuranetin_Signaling_Pathway cluster_stimulus Pro-inflammatory Stimuli cluster_pathways Intracellular Signaling Pathways cluster_response Inflammatory Response LPS LPS / Allergens MAPK MAPK (JNK, p38, ERK1/2) LPS->MAPK NFkB NF-κB Pathway LPS->NFkB STAT1 STAT1 Pathway LPS->STAT1 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β, IL-12) MAPK->Cytokines NFkB->Cytokines iNOS_COX2 iNOS / COX-2 STAT1->iNOS_COX2 Inflammation Inflammation Cytokines->Inflammation iNOS_COX2->Inflammation Sakuranetin This compound Sakuranetin->MAPK inhibits Sakuranetin->NFkB inhibits Sakuranetin->STAT1 inhibits

Caption: this compound's anti-inflammatory mechanism of action.

Experimental Workflow for In Vivo Studies

The following diagram outlines a general experimental workflow for evaluating the efficacy of this compound in an animal model of disease.

Experimental_Workflow cluster_assessment Assessment Methods start Start: Hypothesis Formulation animal_model Animal Model Selection (e.g., Mice, Rats) start->animal_model disease_induction Disease Induction (e.g., LPS, Ovalbumin, D-galactose) animal_model->disease_induction treatment Treatment Administration (Sakuranetin vs. Vehicle/Control) disease_induction->treatment monitoring In-life Monitoring (Clinical signs, Body weight) treatment->monitoring assessment Endpoint Assessment monitoring->assessment data_analysis Data Analysis & Interpretation assessment->data_analysis behavioral Behavioral Tests assessment->behavioral biochemical Biochemical Assays (ELISA, Western Blot) assessment->biochemical histology Histopathology assessment->histology conclusion Conclusion & Reporting data_analysis->conclusion

Caption: General experimental workflow for in vivo studies.

References

Revolutionizing (RS)-Sakuranetin Delivery: Advanced Formulation Strategies for Enhanced Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In a significant step forward for therapeutic flavonoid research, novel formulation strategies are demonstrating remarkable potential in overcoming the bioavailability challenges of (RS)-Sakuranetin. This flavanone, known for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects, has long been hampered in clinical development by its poor water solubility and extensive first-pass metabolism. New research and advanced formulation techniques are now paving the way for unlocking its full therapeutic potential.

This compound's low oral bioavailability has been a critical hurdle for researchers and drug developers.[1] Conventional delivery methods result in low plasma concentrations, limiting its efficacy. To address this, scientists are exploring a range of innovative formulation strategies designed to enhance its solubility, dissolution rate, and absorption. These include the development of solid dispersions, nanoemulsions, and lipid-based delivery systems such as phospholipid complexes and self-emulsifying drug delivery systems (SEDDS).

These advanced formulations work by various mechanisms to improve the pharmacokinetic profile of this compound. For instance, solid dispersions enhance the dissolution rate by dispersing the drug in a hydrophilic carrier at a molecular level. Nanoformulations, on the other hand, increase the surface area for absorption and can facilitate lymphatic transport, bypassing the first-pass metabolism in the liver.

This application note provides detailed protocols and quantitative data for several of these promising formulation strategies, offering researchers and drug development professionals a comprehensive guide to enhancing the bioavailability of this compound and other poorly soluble flavonoids.

Application Notes and Protocols

Solid Dispersion for Enhanced Solubility and Dissolution

Solid dispersion is a highly effective technique for improving the dissolution rate of poorly water-soluble drugs like this compound. By dispersing the drug in a hydrophilic polymer matrix, the particle size is reduced to a molecular level, and the wettability is increased.

Data Presentation: Pharmacokinetic Parameters of Flavonoids with Solid Dispersion

While specific data for Sakuranetin solid dispersions is limited, studies on structurally similar flavonoids like curcumin (B1669340) demonstrate the potential of this approach.

FormulationDrug:Carrier RatioCmax (ng/mL)AUC₀₋t (ng·h/mL)Relative Bioavailability (%)Reference
Curcumin (Pure Drug)-25.4127.8100Adapted from[2]
Curcumin-HPMC Solid Dispersion1:4109.2558.6437Adapted from[2]

Experimental Protocol: Preparation of this compound Solid Dispersion by Solvent Evaporation Method

This protocol is adapted from methodologies used for other poorly soluble drugs.[3]

Materials:

Procedure:

  • Dissolve this compound and the chosen polymer (HPMC or PVP) in a suitable solvent system (e.g., ethanol/water mixture) in a predetermined ratio (e.g., 1:1, 1:2, 1:4 w/w).

  • Ensure complete dissolution of both components with the aid of sonication or gentle heating if necessary.

  • Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure.

  • A thin film of the solid dispersion will form on the inner surface of the flask.

  • Further dry the solid dispersion in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • The dried solid dispersion can then be pulverized and sieved to obtain a uniform powder.

Characterization:

  • Dissolution Studies: Perform in vitro dissolution testing in a suitable medium (e.g., phosphate (B84403) buffer pH 6.8) to compare the dissolution profile of the solid dispersion with the pure drug.

  • Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous state of this compound within the polymer matrix.[3]

Experimental Workflow for Solid Dispersion Preparation

G cluster_prep Preparation cluster_char Characterization dissolve 1. Dissolve Sakuranetin & Polymer in Solvent evaporate 2. Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry 3. Vacuum Drying evaporate->dry pulverize 4. Pulverize & Sieve dry->pulverize dissolution In Vitro Dissolution pulverize->dissolution dsc DSC Analysis pulverize->dsc xrd XRD Analysis pulverize->xrd ftir FTIR Analysis pulverize->ftir

Solid Dispersion Preparation and Characterization Workflow.
Nanoemulsion for Improved Absorption

Nanoemulsions are transparent, thermodynamically stable systems of oil, water, surfactant, and co-surfactant with droplet sizes typically in the range of 20-200 nm. They can significantly enhance the oral bioavailability of lipophilic drugs like this compound by increasing the drug's solubility and providing a large surface area for absorption.

Data Presentation: Pharmacokinetic Parameters of Flavonoids in Nanoemulsion Formulations

Data from studies on other flavonoids, such as quercetin, highlight the potential of nanoemulsions.

FormulationCmax (µg/mL)Tmax (h)AUC₀₋₂₄ (µg·h/mL)Relative Bioavailability (%)Reference
Quercetin Suspension0.854.05.23100Adapted from[4]
Quercetin Nanoemulsion2.981.518.31350Adapted from[4]

Experimental Protocol: Preparation of this compound Nanoemulsion

This protocol is based on the spontaneous emulsification method.

Materials:

  • This compound

  • Oil phase (e.g., Capryol 90, Oleic acid)

  • Surfactant (e.g., Tween 80, Cremophor EL)

  • Co-surfactant (e.g., Transcutol P, PEG 400)

  • Deionized water

  • Magnetic stirrer

Procedure:

  • Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Construction of Pseudo-ternary Phase Diagram: Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios. Titrate these mixtures with water and observe for the formation of a clear and stable nanoemulsion region. This diagram will help in identifying the optimal concentration range for the formulation.

  • Preparation of Nanoemulsion:

    • Accurately weigh the selected oil, surfactant, and co-surfactant based on the ratios determined from the phase diagram.

    • Dissolve the required amount of this compound in this mixture with gentle stirring until a clear solution is obtained. This forms the self-nanoemulsifying pre-concentrate.

    • To form the nanoemulsion, add the pre-concentrate dropwise to a specific volume of water under gentle magnetic stirring. The nanoemulsion will form spontaneously.

Characterization:

  • Droplet Size and Zeta Potential: Measure the droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

  • Transmission Electron Microscopy (TEM): Visualize the morphology of the nanoemulsion droplets.

  • In Vitro Drug Release: Perform drug release studies using a dialysis bag method to evaluate the release profile of this compound from the nanoemulsion.

Experimental Workflow for Nanoemulsion Formulation

G cluster_dev Development cluster_char Characterization screening 1. Excipient Solubility Screening phase_diagram 2. Construct Pseudo-ternary Phase Diagram screening->phase_diagram formulation 3. Prepare Pre-concentrate (Drug + Oil + Surfactant + Co-surfactant) phase_diagram->formulation emulsification 4. Spontaneous Emulsification (Add to Water) formulation->emulsification dls Droplet Size & Zeta Potential (DLS) emulsification->dls tem Morphology (TEM) emulsification->tem release In Vitro Drug Release emulsification->release

Nanoemulsion Formulation and Characterization Workflow.
Phospholipid Complex for Enhanced Lipophilicity

Forming a complex of this compound with phospholipids (B1166683) can significantly improve its lipophilicity, thereby enhancing its absorption across the gastrointestinal tract. This technique has shown great promise for improving the bioavailability of various flavonoids.[5][6]

Data Presentation: Pharmacokinetic Parameters of Flavonoid-Phospholipid Complexes

Studies on other flavonoids demonstrate the effectiveness of this approach.

FormulationCmax (ng/mL)AUC₀₋t (ng·h/mL)Relative Bioavailability (%)Reference
Isorhamnetin152.3489.7100Adapted from[5]
Isorhamnetin-Phospholipid Complex389.11092.3223Adapted from[5]
Kaempferol89.6321.5100Adapted from[5]
Kaempferol-Phospholipid Complex178.4553.0172Adapted from[5]
Quercetin102.7412.8100Adapted from[5]
Quercetin-Phospholipid Complex298.51001.2242Adapted from[5]

Experimental Protocol: Preparation of this compound-Phospholipid Complex

This protocol is based on the solvent evaporation method.[5]

Materials:

  • This compound

  • Phosphatidylcholine (e.g., from soybean)

  • Anhydrous ethanol or other suitable organic solvent

  • N-hexane

  • Rotary evaporator

  • Vacuum desiccator

Procedure:

  • Dissolve this compound and phosphatidylcholine in anhydrous ethanol in a specific molar ratio (e.g., 1:1, 1:2).

  • Reflux the mixture at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 2 hours).

  • Concentrate the resulting solution using a rotary evaporator to about 5-10 mL.

  • Add n-hexane to the concentrated solution with constant stirring to precipitate the phospholipid complex.

  • Filter the precipitate and wash it with n-hexane to remove any unreacted starting materials.

  • Dry the collected this compound-phospholipid complex in a vacuum desiccator.

Characterization:

  • Complexation Efficiency: Determine the amount of this compound in the complex using a validated analytical method like HPLC.

  • Physicochemical Characterization: Use FTIR, DSC, and XRD to confirm the formation of the complex and the interaction between this compound and the phospholipid.

  • Solubility Studies: Compare the solubility of the complex in water and n-octanol with that of the pure drug.

Signaling Pathway: Potential Mechanism of Enhanced Absorption

The enhanced absorption of the phospholipid complex is attributed to its amphiphilic nature, which facilitates its passage through the lipid-rich cell membranes of the intestinal epithelium.

G cluster_lumen Intestinal Lumen cluster_membrane Intestinal Epithelial Cell Membrane (Lipid Bilayer) cluster_cell Enterocyte sak_pc Sakuranetin- Phospholipid Complex sak_pc->membrane Enhanced Permeation sak_absorbed Absorbed Sakuranetin membrane->sak_absorbed

Enhanced Absorption Mechanism of Phospholipid Complex.

Conclusion

The formulation strategies outlined in these application notes present viable pathways to significantly enhance the oral bioavailability of this compound. By leveraging techniques such as solid dispersions, nanoemulsions, and phospholipid complexes, researchers can overcome the inherent physicochemical limitations of this promising therapeutic agent. The provided protocols offer a starting point for the development of optimized formulations, which, with further characterization and in vivo evaluation, could pave the way for the successful clinical application of this compound in treating a range of diseases. Continued research and development in this area are crucial to fully realize the therapeutic benefits of this and other poorly soluble natural compounds.

References

Troubleshooting & Optimization

Improving yield and purity of (RS)-Sakuranetin chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of (RS)-Sakuranetin chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the chemical synthesis of this compound?

A1: The most common and commercially available starting material for the synthesis of this compound is (RS)-Naringenin. Sakuranetin (B8019584) is the 7-O-methylated derivative of naringenin (B18129).

Q2: What are the main challenges in the synthesis of this compound from naringenin?

A2: The primary challenge is achieving regioselective methylation at the 7-hydroxyl group of naringenin. Naringenin has three hydroxyl groups at positions 4', 5, and 7, and their similar reactivity can lead to the formation of undesired methylated byproducts, which complicates purification and reduces the yield of the target compound.

Q3: What are the common byproducts in the methylation of naringenin?

A3: Common byproducts include the 4'-O-methylated (ponciretin), 5-O-methylated, and di- or tri-methylated derivatives of naringenin. The formation of these byproducts depends on the reaction conditions and the methylation agent used.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate (B1210297) and hexane. The spots corresponding to naringenin, sakuranetin, and other byproducts can be visualized under UV light (254 nm).

Q5: What analytical techniques are recommended for purity assessment of the final product?

A5: High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of Sakuranetin. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also be used for purity assessment. Mass Spectrometry (MS) is used to confirm the molecular weight of the synthesized product.

Troubleshooting Guide

Low Yield
Issue Possible Cause Suggested Solution
Low conversion of naringenin 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Poor solubility of naringenin: Naringenin has low solubility in some organic solvents. 3. Inactive reagents: The methylating agent or base may have degraded.1. Optimize reaction conditions: Increase the reaction time and/or temperature. Monitor the reaction by TLC until the starting material is consumed. 2. Improve solubility: Use a co-solvent system (e.g., DMF/acetone) or consider a protection-deprotection strategy. A published method involves the acetylation of naringenin to improve its solubility before methylation.[1][2] 3. Use fresh reagents: Ensure that the methylating agent (e.g., methyl iodide) and the base (e.g., potassium carbonate) are fresh and anhydrous.
Significant amount of byproducts Lack of regioselectivity: The methylating agent is reacting with other hydroxyl groups (4' and 5 positions).Employ a regioselective synthesis strategy: A proven method is to first acetylate all three hydroxyl groups of naringenin to form naringenin triacetate. Then, selectively deacetylate the 7-OH group using a mild base like imidazole (B134444).[1][2] The free 7-OH can then be methylated, followed by the deprotection of the remaining acetyl groups to yield sakuranetin with high regioselectivity.
Product loss during workup and purification 1. Formation of emulsions during extraction. 2. Product co-eluting with impurities during column chromatography. 1. Optimize extraction: Use a brine wash to break emulsions. 2. Optimize chromatography: Use a gradient elution system for column chromatography to achieve better separation. Test different solvent systems using TLC beforehand.
Low Purity
Issue Possible Cause Suggested Solution
Presence of unreacted naringenin Incomplete reaction. Drive the reaction to completion: Increase the amount of methylating agent and base, and prolong the reaction time. Monitor closely with TLC.
Presence of methylated isomers Non-selective methylation. Improve regioselectivity: As mentioned above, a protection-deprotection strategy is highly recommended. The synthesis via naringenin triacetate significantly reduces the formation of isomers.[1][2]
Difficulty in separating sakuranetin from byproducts Similar polarity of sakuranetin and its isomers. Optimize purification: 1. Column Chromatography: Use a high-quality silica (B1680970) gel and a slow gradient elution. 2. Recrystallization: Attempt recrystallization from a suitable solvent system (e.g., methanol/water, ethanol/water) to purify the product.

Data Presentation

Table 1: Comparison of a Regioselective Synthesis Method for this compound

Step Reaction Reagents and Conditions Yield Reference
1Acetylation of NaringeninAcetic anhydride (B1165640), Pyridine97%[2]
2Selective DeacetylationImidazole, 1,4-dioxane, 40°C80%[1][2]
3MethylationMethyl iodide, Potassium carbonate, DMF-[2]
4Deprotection--[1][2]
Overall Naringenin to Sakuranetin Four-step synthesis 71% [1]

Experimental Protocols

Key Experiment: Synthesis of this compound via Naringenin Triacetate

This protocol is based on a published regioselective synthesis method.[1][2]

Step 1: Acetylation of (RS)-Naringenin to (RS)-Naringenin Triacetate

  • Dissolve (RS)-Naringenin in pyridine.

  • Add acetic anhydride and stir the mixture at room temperature.

  • Monitor the reaction by TLC until completion.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with HCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain (RS)-Naringenin triacetate.

Step 2: Selective Deacetylation of (RS)-Naringenin Triacetate

  • Dissolve (RS)-Naringenin triacetate in 1,4-dioxane.

  • Add imidazole and stir the mixture at 40°C.

  • Monitor the reaction by TLC.

  • Upon completion, add water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by silica gel column chromatography to obtain the 7-hydroxy-4',5-diacetylnaringenin intermediate.

Step 3: Methylation of the 7-Hydroxyl Group

  • Dissolve the 7-hydroxy intermediate in DMF.

  • Add potassium carbonate and methyl iodide.

  • Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Add water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

Step 4: Deprotection to Yield this compound

  • Dissolve the methylated intermediate from Step 3 in a suitable solvent (e.g., methanol).

  • Add a base (e.g., potassium carbonate or sodium methoxide) to remove the remaining acetyl groups.

  • Stir at room temperature and monitor by TLC.

  • Neutralize the reaction mixture with an acid (e.g., dilute HCl).

  • Extract the product with ethyl acetate, wash with brine, dry, and concentrate.

  • Purify the final product by silica gel column chromatography or recrystallization to obtain pure this compound.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_purification Purification & Analysis start Start: (RS)-Naringenin step1 Step 1: Acetylation (Acetic Anhydride, Pyridine) start->step1 intermediate1 Naringenin Triacetate step1->intermediate1 step2 Step 2: Selective Deacetylation (Imidazole, 1,4-Dioxane) intermediate1->step2 intermediate2 7-Hydroxy Intermediate step2->intermediate2 step3 Step 3: Methylation (Methyl Iodide, K2CO3) intermediate2->step3 intermediate3 Methylated Intermediate step3->intermediate3 step4 Step 4: Deprotection (Base) intermediate3->step4 product Crude this compound step4->product purification Purification (Column Chromatography/Recrystallization) product->purification analysis Purity & Structural Analysis (HPLC, NMR, MS) purification->analysis final_product Pure this compound analysis->final_product

Caption: Workflow for the regioselective synthesis of this compound.

troubleshooting_yield Troubleshooting: Low Yield cluster_incomplete_reaction Incomplete Reaction cluster_byproducts Byproduct Formation cluster_workup_loss Workup/Purification Issues start Low Yield Observed check_conversion Check TLC for Naringenin Conversion start->check_conversion incomplete_reaction High amount of starting material remains check_conversion->incomplete_reaction Low Conversion byproducts Multiple spots on TLC check_conversion->byproducts High Conversion, Multiple Products workup_loss Yield is low after purification check_conversion->workup_loss Good Conversion, Low Final Yield solution1 Increase reaction time/temperature Use fresh reagents incomplete_reaction->solution1 solution2 Implement regioselective protection strategy (e.g., acetylation-deacetylation) byproducts->solution2 solution3 Optimize extraction (e.g., brine wash) Optimize chromatography (e.g., gradient elution) workup_loss->solution3

Caption: Decision tree for troubleshooting low yield in Sakuranetin synthesis.

troubleshooting_purity Troubleshooting: Low Purity cluster_starting_material Unreacted Starting Material cluster_isomers Isomeric Byproducts cluster_separation Separation Issues start Low Purity Observed (e.g., in HPLC) identify_impurity Identify major impurity (TLC, HPLC-MS) start->identify_impurity unreacted_sm Naringenin is the main impurity identify_impurity->unreacted_sm Impurity is Naringenin isomers Isomers (e.g., Ponciretin) detected identify_impurity->isomers Impurity is an Isomer separation_issue Impurities co-elute with product identify_impurity->separation_issue Multiple/Unknown Impurities solution1 Increase equivalents of reagents Prolong reaction time unreacted_sm->solution1 solution2 Use regioselective protection strategy isomers->solution2 solution3 Optimize column chromatography (finer silica, gradient) Attempt recrystallization separation_issue->solution3

Caption: Decision tree for troubleshooting low purity in Sakuranetin synthesis.

References

Navigating (RS)-Sakuranetin Solubility: A Technical Support Guide for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals utilizing (RS)-Sakuranetin in in vitro assays, its low aqueous solubility presents a significant hurdle. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, ensuring reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous cell culture medium?

A1: this compound, a flavonoid, is inherently hydrophobic and possesses low water solubility.[1][2] Direct dissolution in aqueous buffers or cell culture media will likely result in precipitation, leading to inaccurate concentrations and unreliable experimental results. It is crucial to first dissolve the compound in an appropriate organic solvent to create a concentrated stock solution.

Q2: What is the recommended organic solvent for preparing an this compound stock solution?

A2: Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are the most commonly used organic solvents for dissolving this compound.[2] It exhibits good solubility in these solvents, allowing for the preparation of high-concentration stock solutions. For instance, the solubility of sakuranetin (B8019584) is approximately 25 mg/mL in DMSO and 30 mg/mL in DMF.[2]

Q3: How do I prepare a working solution of this compound for my cell-based assay?

A3: To prepare a working solution, the concentrated stock solution in DMSO or DMF should be serially diluted in your cell culture medium to the desired final concentration. It is critical to ensure that the final concentration of the organic solvent in the cell culture medium is minimal to avoid solvent-induced cytotoxicity.

Q4: What is the maximum permissible concentration of DMSO or DMF in a cell-based assay?

A4: The final concentration of DMSO or DMF in most cell-based assays should be kept at or below 0.5% (v/v) to minimize toxic effects on the cells. However, the tolerance can vary between cell lines. It is always recommended to perform a vehicle control experiment (treating cells with the highest concentration of the solvent used) to assess any potential effects of the solvent on your specific assay.

Q5: I am still observing precipitation after diluting my DMSO stock solution in the cell culture medium. What can I do?

A5: If precipitation occurs upon dilution, consider the following troubleshooting steps:

  • Use a co-solvent system: For challenging applications, a co-solvent system can be employed. A common formulation involves 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]

  • Utilize cyclodextrins: Encapsulating this compound in a carrier molecule like sulfobutyl ether-β-cyclodextrin (SBE-β-CD) can significantly enhance its aqueous solubility. A protocol using 10% DMSO and 90% (20% SBE-β-CD in saline) has been shown to be effective.[3]

  • Gentle warming and sonication: In some instances, gentle warming of the solution or brief sonication can aid in the dissolution of the compound.[3] However, be cautious with temperature-sensitive compounds.

  • Prepare fresh dilutions: Do not store aqueous working solutions of this compound for extended periods, as the compound may precipitate over time. It is recommended not to store aqueous solutions for more than one day.[2]

Quantitative Data Summary

The solubility of this compound and related flavonoids in various solvents is summarized below. This data can guide the selection of appropriate solvents for stock solution preparation.

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)~25 mg/mL[2]
Dimethylformamide (DMF)~30 mg/mL[2]
1:1 DMF:PBS (pH 7.2)~0.5 mg/mL[2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL[3]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL[3]

Table 2: Solubility of Structurally Related Flavonoids in Organic Solvents (Data for Naringenin)

SolventTemperature (°C)Solubility (mmol/L)Reference
Acetonitrile2077[4]
Acetone2058[4]
tert-Amyl alcohol2025[4]

Note: Data for naringenin (B18129) is provided as a reference due to its structural similarity to sakuranetin and the limited availability of comprehensive solubility data for sakuranetin itself.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for Cell-Based Assays

Objective: To prepare a soluble and stable working solution of this compound for use in in vitro cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes

  • Pipettes and sterile filter tips

Procedure:

  • Stock Solution Preparation (10 mM): a. Weigh out a precise amount of this compound powder. The molecular weight of sakuranetin is 286.28 g/mol . To prepare a 10 mM stock solution, dissolve 2.86 mg of sakuranetin in 1 mL of DMSO. b. Add the calculated volume of DMSO to the vial containing the sakuranetin powder. c. Vortex the vial until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.[3] d. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store the stock solution at -20°C or -80°C for long-term stability.

  • Working Solution Preparation: a. Thaw a single aliquot of the 10 mM stock solution at room temperature. b. Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. c. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. d. Mix thoroughly by gentle pipetting. e. Use the freshly prepared working solutions immediately in your assay. Do not store diluted aqueous solutions.[2]

Protocol 2: In Vitro Anti-Inflammatory Assay - Inhibition of Albumin Denaturation

Objective: To assess the anti-inflammatory activity of this compound by measuring its ability to inhibit heat-induced protein denaturation.

Materials:

  • This compound working solutions (prepared as in Protocol 1)

  • Bovine serum albumin (BSA)

  • Phosphate buffered saline (PBS), pH 6.4

  • Diclofenac (B195802) sodium (positive control)

  • Spectrophotometer

Procedure:

  • Prepare a 1% (w/v) solution of BSA in PBS.

  • The reaction mixture will consist of 0.2 mL of the BSA solution and 2.8 mL of the this compound working solution at various concentrations (e.g., 10, 25, 50, 100 µg/mL).

  • A control group will consist of 0.2 mL of BSA solution and 2.8 mL of PBS.

  • A positive control group will consist of 0.2 mL of BSA solution and 2.8 mL of diclofenac sodium solution at various concentrations.

  • Incubate all tubes at 37°C for 20 minutes.

  • Induce denaturation by heating the tubes at 70°C in a water bath for 5 minutes.

  • Cool the tubes to room temperature.

  • Measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.

  • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis sakuranetin This compound Powder stock 10 mM Stock Solution in DMSO sakuranetin->stock Dissolve dmso DMSO dmso->stock working Working Solutions (Serial Dilutions) stock->working Dilute media Cell Culture Medium media->working treatment Treat Cells with Working Solutions working->treatment cells Plate Cells cells->treatment incubation Incubate treatment->incubation endpoint Endpoint Measurement (e.g., Viability, Cytokine levels) incubation->endpoint data Collect Data endpoint->data analysis Analyze Results data->analysis conclusion Draw Conclusions analysis->conclusion

Experimental workflow for using this compound in in vitro assays.

pi3k_akt_pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 Recruits & Activates akt AKT pdk1->akt Phosphorylates downstream Downstream Effectors (e.g., mTOR, GSK3β) akt->downstream Activates proliferation Cell Proliferation, Survival, Growth downstream->proliferation sakuranetin This compound sakuranetin->akt Inhibits Phosphorylation

This compound inhibits the PI3K/AKT signaling pathway.

nfkb_pathway lps LPS tlr4 TLR4 lps->tlr4 Binds myd88 MyD88 tlr4->myd88 Recruits irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 ikk IKK Complex traf6->ikk Activates ikb IκBα ikk->ikb Phosphorylates (Degradation) nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocates inflammation Pro-inflammatory Gene Expression nucleus->inflammation Induces sakuranetin This compound sakuranetin->ikk Inhibits

This compound inhibits the NF-κB signaling pathway.

References

Technical Support Center: Optimization of HPLC-UV Method for Sakuranetin Stereospecific Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereospecific analysis of sakuranetin (B8019584) using HPLC-UV.

Troubleshooting Guide

Question: Why am I seeing poor resolution between the sakuranetin enantiomers?

Answer: Poor resolution in chiral separations is a common issue that can stem from several factors. Here's a systematic approach to troubleshoot this problem:

  • Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not be optimal for sakuranetin. Polysaccharide-based columns are often a good starting point for chiral separations of flavonoids.[1][2] If you are not using a chiral column, you will not be able to separate the enantiomers.

  • Suboptimal Mobile Phase Composition: The mobile phase is critical for achieving stereoselectivity.[3]

    • Organic Modifier: The type and concentration of the organic modifier (e.g., methanol (B129727), ethanol, isopropanol, acetonitrile) can significantly impact resolution. Systematically vary the concentration of the organic modifier. For polysaccharide-based columns, screening different alcohols as organic modifiers is recommended.[1][3]

    • Additives: Acidic or basic additives (e.g., formic acid, trifluoroacetic acid, diethylamine) can improve peak shape and selectivity.[2] However, be aware of "additive memory effects," where trace amounts of additives from previous runs can affect current separations.[4]

  • Incorrect Flow Rate: Chiral separations are often sensitive to flow rate. A lower flow rate can sometimes enhance resolution by allowing more time for interaction with the stationary phase.[3]

  • Temperature Fluctuations: Temperature can have a significant and sometimes unpredictable effect on chiral recognition.[2][3] Use a column oven to maintain a stable temperature. Experiment with different temperatures to see if resolution improves.

  • Column Overload: Injecting too much sample can lead to peak broadening and a loss of resolution.[3] Try diluting your sample.

Question: What is causing peak tailing for my sakuranetin peaks?

Answer: Peak tailing can compromise quantitation. Here are the likely causes and solutions:

  • Secondary Interactions: Unwanted interactions between sakuranetin and the stationary phase, such as with residual silanols on silica-based CSPs, can cause tailing.[3] Adding a competitive amine (like diethylamine) to the mobile phase can help mitigate this for basic compounds.

  • Column Contamination: Accumulation of contaminants on the column can create active sites that lead to tailing.[3] Implement a proper column flushing and regeneration protocol.

  • Mismatched Sample Solvent: If the sample solvent is stronger than the mobile phase, it can cause peak distortion.[5] Whenever possible, dissolve your sample in the mobile phase.

  • Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening and tailing.[3]

Question: Why are the retention times of my sakuranetin enantiomers shifting?

Answer: Drifting retention times can affect the reliability of your analysis. Consider the following:

  • Inadequate Column Equilibration: Chiral stationary phases may require longer equilibration times than achiral phases, especially when changing the mobile phase composition.[3] Ensure the column is fully equilibrated before starting your analytical run.

  • Mobile Phase Instability: Ensure your mobile phase is well-mixed and degassed. Changes in mobile phase composition over time can lead to retention time shifts. For normal phase chromatography, the water content of the mobile phase is critical and can be difficult to control, leading to drifting retention times.[5]

  • Temperature Instability: As mentioned, temperature affects retention. Use a column oven to ensure a stable operating temperature.[3]

  • Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention. If you observe a sudden and irreversible shift in retention time accompanied by a loss of resolution, it may be time to replace the column.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a stereospecific HPLC-UV method for sakuranetin?

A1: A published method for the stereospecific analysis of sakuranetin utilized a Chiralpak AD-RH column with UV detection at 288 nm.[6] The mobile phase composition would need to be optimized, but this provides a validated column choice to begin method development.

Q2: What wavelength should I use for the UV detection of sakuranetin?

A2: A wavelength of 288 nm has been successfully used for the UV detection of sakuranetin.[6] Flavonoids typically have strong absorbance in the UV region, and it is advisable to run a UV scan of your sakuranetin standard to determine the wavelength of maximum absorbance for optimal sensitivity.

Q3: How can I improve the sensitivity of my analysis?

A3: To improve sensitivity, ensure you are detecting at the wavelength of maximum absorbance.[7] Proper sample preparation to concentrate the analyte and remove interfering substances is also crucial. You can also investigate different injection volumes, but be mindful of potential column overload.

Q4: What are the key parameters to validate for a stereospecific HPLC method?

A4: According to ICH guidelines, key validation parameters include linearity, accuracy, precision (intraday and interday), specificity, limit of detection (LOD), and limit of quantitation (LOQ).[8][9] For a stereospecific method, you also need to demonstrate the resolution between the enantiomers.

Q5: Can I use a C18 column for sakuranetin analysis?

A5: A standard C18 column can be used for the quantification of total sakuranetin but will not separate the enantiomers.[8] For stereospecific analysis, a chiral stationary phase is required.[10]

Experimental Protocols

Sample Preparation
  • Standard Solutions: Prepare a stock solution of racemic sakuranetin in a suitable solvent (e.g., methanol or ethanol). From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase.

  • Biological Samples (e.g., Plasma): A protein precipitation method can be used for sample cleanup.[11][12] For example, add three volumes of cold acetonitrile (B52724) to one volume of plasma, vortex, and centrifuge to pellet the precipitated proteins. The supernatant can then be evaporated to dryness and reconstituted in the mobile phase for injection.

HPLC-UV Method for Stereospecific Analysis

This protocol is based on a validated method for sakuranetin stereospecific analysis.[6]

  • HPLC System: An HPLC system equipped with a UV detector, autosampler, and column oven.

  • Chromatographic Column: Chiralpak AD-RH, 5 µm, 4.6 x 150 mm (or equivalent polysaccharide-based chiral column).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve baseline separation of the enantiomers.

  • Flow Rate: 1.0 mL/min (can be optimized).

  • Column Temperature: 25 °C (can be optimized).

  • Detection Wavelength: 288 nm.[6]

  • Injection Volume: 10 µL.

Data Presentation

Table 1: Chromatographic Parameters for Sakuranetin Stereospecific Analysis
ParameterRecommended Value
ColumnChiralpak AD-RH
Mobile PhaseAcetonitrile/Water (Gradient or Isocratic)
Flow Rate1.0 mL/min
Detection Wavelength288 nm[6]
Column Temperature25 °C
Injection Volume10 µL
Table 2: Method Validation Parameters
ParameterExample Acceptance Criteria
Linearity (r²)≥ 0.995[8]
Accuracy (% Recovery)85-115%
Precision (% RSD)≤ 15%[6]
Resolution (Rs)> 1.5
Limit of QuantitationS/N ≥ 10

Visualizations

experimental_workflow cluster_prep Preparation cluster_method_dev Method Development cluster_analysis Analysis & Validation sample_prep Sample Preparation (e.g., plasma extraction) hplc_run HPLC-UV Analysis sample_prep->hplc_run std_prep Standard Preparation (racemic sakuranetin) std_prep->hplc_run column_select Column Selection (Chiralpak AD-RH) mobile_phase_opt Mobile Phase Optimization (Organic modifier, pH) column_select->mobile_phase_opt instrument_params Instrument Parameter Setting (Flow rate, Temp, Wavelength) mobile_phase_opt->instrument_params instrument_params->hplc_run validation Method Validation (Linearity, Precision, Accuracy) hplc_run->validation data_analysis Data Analysis & Quantitation validation->data_analysis troubleshooting_tree cluster_resolution Poor Resolution cluster_tailing Peak Tailing start Chromatographic Issue res_q1 Is the mobile phase optimal? start->res_q1 tail_q1 Is sample solvent same as mobile phase? start->tail_q1 res_a1_no Optimize organic modifier & additives res_q1->res_a1_no No res_q2 Is the column appropriate? res_q1->res_q2 Yes res_a1_yes Check flow rate & temperature res_a2_yes Check for column overload res_a1_yes->res_a2_yes res_q2->res_a1_yes Yes res_a2_no Select a suitable CSP res_q2->res_a2_no No tail_a1_no Dissolve sample in mobile phase tail_q1->tail_a1_no No tail_q2 Is the column clean? tail_q1->tail_q2 Yes tail_a1_yes Check for secondary interactions tail_a2_yes Minimize extra-column volume tail_a1_yes->tail_a2_yes tail_q2->tail_a1_yes Yes tail_a2_no Flush or replace column tail_q2->tail_a2_no No

References

Strategies to prevent degradation of (RS)-Sakuranetin during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the best practices for storing (RS)-Sakuranetin to prevent its degradation and ensure the integrity of your research outcomes. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound powder?

A1: For long-term storage, solid this compound powder should be stored at -20°C. For shorter periods, it can be kept at 4°C. It is crucial to store the powder in a tightly sealed container to protect it from moisture and light.

Q2: How should I store this compound in solution?

A2: Stock solutions of this compound should be prepared in a suitable solvent such as DMSO. For long-term storage, aliquots of the stock solution should be stored at -80°C to minimize degradation from repeated freeze-thaw cycles. For short-term use, solutions can be kept at -20°C for up to a year.

Q3: What are the main factors that can cause degradation of this compound during storage?

A3: Like many flavonoids, this compound is susceptible to degradation from several factors, including:

  • Temperature: Higher temperatures accelerate chemical degradation.

  • Light: Exposure to light, especially UV light, can induce photolytic degradation.

  • pH: Extremes in pH (both acidic and alkaline conditions) can catalyze hydrolysis and other degradation reactions.

  • Oxygen: Oxidative degradation can occur, particularly in solution.

  • Moisture: For the solid powder, moisture can promote hydrolysis.

Q4: What are the likely degradation products of this compound?

A4: While specific degradation pathways during storage are not extensively documented, based on its chemical structure and known metabolic pathways, potential degradation products could include naringenin (B18129) (through demethylation) and eriodictyol (B191197) (through subsequent hydroxylation).[1][2][3] Other oxidation and hydrolysis products may also form under stressful conditions.

Q5: Can I store this compound solutions at room temperature?

A5: It is not recommended to store this compound solutions at room temperature for extended periods. Flavonoids are generally unstable under such conditions, and significant degradation can be expected, leading to a loss of biological activity and the formation of impurities.

Troubleshooting Guides

Issue 1: I am observing a loss of biological activity in my experiments with a previously prepared this compound stock solution.

Possible Cause Troubleshooting Step
Degradation due to improper storage Verify that the stock solution was stored at -80°C in tightly sealed, light-protected aliquots. If not, prepare a fresh stock solution from solid powder.
Repeated freeze-thaw cycles Avoid multiple freeze-thaw cycles. When preparing a stock solution, create small-volume aliquots for single-use to maintain stability.
Solvent degradation Ensure the solvent used (e.g., DMSO) is of high purity and was stored correctly. Impurities in the solvent can promote degradation.
Interaction with experimental media The pH and composition of your experimental buffer or media could contribute to the degradation of this compound. Consider performing a stability check of the compound in your specific experimental medium over the time course of your experiment.

Issue 2: I see unexpected peaks in my analytical chromatography (e.g., HPLC, LC-MS) of a stored this compound sample.

Possible Cause Troubleshooting Step
Formation of degradation products This is a strong indication of degradation. Review your storage conditions (temperature, light exposure, container seal). The appearance of new peaks likely corresponds to degradation products such as naringenin or other oxidized/hydrolyzed forms.
Contamination Ensure that the analytical instruments, vials, and solvents are clean and free of contaminants that could be mistaken for degradation products. Run a blank to confirm.
Solvent-related peaks Some solvents can degrade over time or contain impurities that appear as peaks in chromatography. Analyze a sample of the solvent alone to rule this out.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Key Considerations
Solid Powder -20°C3 yearsStore in a dark, dry, and tightly sealed container.
4°C2 yearsFor shorter-term storage, ensure protection from light and moisture.
In Solvent (e.g., DMSO) -80°C2 yearsAliquot to avoid repeated freeze-thaw cycles. Use high-purity solvent.
-20°C1 yearSuitable for shorter-term storage of solutions.

Data synthesized from commercial supplier recommendations.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to understand its stability profile and to develop stability-indicating analytical methods.

1. Materials:

  • This compound
  • Methanol (B129727) or Acetonitrile (B52724) (HPLC grade)
  • Hydrochloric acid (HCl), 0.1 N
  • Sodium hydroxide (B78521) (NaOH), 0.1 N
  • Hydrogen peroxide (H₂O₂), 3%
  • HPLC or LC-MS system with a suitable column (e.g., C18)
  • pH meter
  • Water bath or incubator
  • Photostability chamber

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Acid Degradation:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate the mixture at 60°C for 2 hours.

    • Cool the solution to room temperature and neutralize with 0.1 N NaOH.

    • Dilute to a suitable concentration with the mobile phase and analyze by HPLC/LC-MS.

  • Alkaline Degradation:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the mixture at room temperature for 30 minutes.

    • Neutralize with 0.1 N HCl.

    • Dilute to a suitable concentration and analyze.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store the solution in the dark at room temperature for 24 hours.

    • Dilute to a suitable concentration and analyze.

  • Thermal Degradation:

    • Place the solid this compound powder in a hot air oven at 80°C for 48 hours.

    • Alternatively, reflux the stock solution at 60°C for 8 hours.

    • Prepare a sample for analysis from the heat-stressed material.

  • Photolytic Degradation:

    • Expose the solid powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

    • A control sample should be kept in the dark under the same temperature conditions.

    • Prepare samples for analysis.

3. Analysis:

  • Analyze all samples by a validated HPLC or LC-MS method.
  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.

Mandatory Visualizations

cluster_storage Storage Conditions cluster_factors Degradation Factors cluster_degradation Degradation Pathways cluster_products Potential Products Solid Solid this compound Temp Temperature Solid->Temp Light Light (UV) Solid->Light Moisture Moisture Solid->Moisture Solution Solution (in Solvent) Solution->Temp Solution->Light pH pH (Acid/Base) Solution->pH Oxygen Oxygen Solution->Oxygen Demethylation Demethylation Temp->Demethylation Hydroxylation Hydroxylation Temp->Hydroxylation Oxidation Oxidation Temp->Oxidation Hydrolysis Hydrolysis Temp->Hydrolysis Light->Demethylation Light->Hydroxylation Light->Oxidation Light->Hydrolysis pH->Demethylation pH->Hydroxylation pH->Oxidation pH->Hydrolysis Oxygen->Demethylation Oxygen->Hydroxylation Oxygen->Oxidation Oxygen->Hydrolysis Moisture->Demethylation Moisture->Hydroxylation Moisture->Oxidation Moisture->Hydrolysis Naringenin Naringenin Demethylation->Naringenin Eriodictyol Eriodictyol Hydroxylation->Eriodictyol Other Other Oxidized/ Hydrolyzed Products Oxidation->Other Hydrolysis->Other

Caption: Factors and potential pathways of this compound degradation.

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Outcome Stock This compound Stock Solution (1 mg/mL) Acid Acidic (0.1 N HCl, 60°C) Stock->Acid Alkaline Alkaline (0.1 N NaOH, RT) Stock->Alkaline Oxidative Oxidative (3% H2O2, Dark, RT) Stock->Oxidative Thermal Thermal (Solid/Solution, 60-80°C) Stock->Thermal Photo Photolytic (UV/Vis Light) Stock->Photo Neutralize Neutralization/ Dilution Acid->Neutralize Alkaline->Neutralize Oxidative->Neutralize Thermal->Neutralize Photo->Neutralize Analyze HPLC / LC-MS Analysis Neutralize->Analyze Identify Identify Degradation Products Analyze->Identify Quantify Quantify Degradation Analyze->Quantify

Caption: Workflow for a forced degradation study of this compound.

References

Troubleshooting cytotoxicity assays with (RS)-Sakuranetin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing (RS)-Sakuranetin in cytotoxicity and cell viability assays. This resource provides answers to frequently asked questions and detailed troubleshooting guidance to help you navigate common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of cytotoxic action?

A1: this compound is a racemic mixture of Sakuranetin, a flavonoid phytoalexin found in various plants. Its primary cytotoxic mechanism involves the induction of apoptosis (programmed cell death). It has shown antiproliferative activity against several human cancer cell lines, including melanoma, esophageal squamous cell carcinoma, and colon cancer.

Q2: How should I dissolve this compound for cell culture experiments?

A2: this compound is a crystalline solid that is soluble in organic solvents like DMSO and dimethylformamide (DMF) at concentrations of approximately 25 and 30 mg/mL, respectively. It is sparingly soluble in aqueous buffers. For cell culture, first, dissolve the compound in DMSO or DMF to make a concentrated stock solution. This stock can then be diluted with your aqueous buffer or cell culture medium to the final working concentration. It is not recommended to store the aqueous solution for more than one day.

Q3: Can this compound, as a flavonoid, interfere with standard cytotoxicity assays?

A3: Yes, this is a critical consideration. Flavonoids, being potent antioxidants, can directly reduce tetrazolium salts like MTT to their colored formazan (B1609692) product, independent of cellular metabolic activity. This can lead to a false-positive signal (appearing as high cell viability) or mask true cytotoxic effects. It is essential to include cell-free controls to quantify this interference.

Q4: What are some suitable alternative assays if I suspect interference with my MTT assay?

A4: If you observe interference, consider switching to a non-colorimetric or non-tetrazolium-based assay. Good alternatives include:

  • Sulforhodamine B (SRB) Assay: This assay measures total protein content and is generally not affected by the reducing potential of flavonoids.

  • ATP-based Assays (e.g., CellTiter-Glo®): These measure ATP levels, a direct indicator of metabolically active cells, via luminescence, which is less prone to color interference.

  • Lactate Dehydrogenase (LDH) Release Assay: This method quantifies cell membrane damage by measuring LDH released from dead cells into the supernatant.

  • Trypan Blue Exclusion Assay: A direct method of counting viable versus non-viable cells using a microscope.

Troubleshooting Guide

Here we address specific problems researchers may encounter during cytotoxicity experiments with this compound.

Problem / Observation Potential Cause(s) Recommended Solution(s)
High background absorbance in MTT/XTT assay (even in cell-free wells) This compound is directly reducing the tetrazolium salt.1. Run Cell-Free Controls: For every concentration of Sakuranetin, prepare a parallel well without cells. Incubate and process it identically to your experimental wells. Subtract the average absorbance of these cell-free wells from your experimental data. 2. Switch Assay Method: Change to an assay less susceptible to interference, such as the SRB or an ATP-based luminescence assay.
No dose-dependent cytotoxicity observed, or results show increased viability at high concentrations. The direct reduction of the assay reagent by Sakuranetin is masking the cytotoxic effect. At high concentrations, the chemical reduction outpaces the biological signal.1. Verify with a Different Assay: Confirm the result using an orthogonal method like the LDH release assay or by direct cell counting (Trypan Blue). 2. Wash Cells Before Assay: After the treatment period with Sakuranetin, gently wash the cells with PBS before adding the assay reagent. This removes the compound from the media, significantly reducing direct reduction.
High variability between replicate wells. 1. Poor Solubility: The compound may be precipitating out of the solution at higher concentrations. 2. Pipetting Error: Inconsistent pipetting, especially during serial dilutions or cell seeding. 3. Uneven Cell Seeding: A non-uniform cell monolayer will lead to inconsistent results.1. Check Solubility: Visually inspect your treatment media for any precipitate. If needed, gently sonicate the stock solution before dilution. Ensure the final DMSO concentration is consistent across all wells and non-toxic to your cells. 2. Refine Technique: Use calibrated pipettes and ensure gentle, consistent mixing. Handle the cell suspension gently during plating to avoid cell damage.
This compound appears less potent than expected based on literature. 1. Cell Line Specificity: Cytotoxicity is highly dependent on the cell line used. 2. Compound Stability: The compound may degrade in the aqueous culture medium over long incubation periods. 3. Assay Interference: As discussed, assay artifacts could be underestimating cytotoxicity.1. Review Literature: Compare your cell line and experimental conditions (e.g., incubation time) to published studies. Sakuranetin's IC50 value for HCT-116 colon cancer cells was reported as 68.8±5.2 μg/mL. 2. Optimize Incubation Time: Consider shorter incubation periods (e.g., 24h vs. 72h) to minimize potential compound degradation.

Experimental Protocols & Methodologies

Protocol 1: General Cytotoxicity Workflow

This protocol provides a general framework. Specific details for MTT and SRB assays follow.

Cytotoxicity_Assay_Workflow General Workflow for Cytotoxicity Assays cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Analysis Cell_Culture 1. Culture & Seed Cells in 96-well plate Stock_Prep 2. Prepare this compound Stock (in DMSO) Serial_Dilution 3. Create Serial Dilutions in Culture Medium Stock_Prep->Serial_Dilution Treatment 4. Treat Cells with This compound Dilutions Serial_Dilution->Treatment Incubation 5. Incubate for 24-72 hours Treatment->Incubation Add_Reagent 6. Add Assay Reagent (e.g., MTT, SRB) Incubation->Add_Reagent Incubate_Reagent 7. Incubate as per Assay Protocol Add_Reagent->Incubate_Reagent Read_Plate 8. Solubilize (if needed) & Read Absorbance Incubate_Reagent->Read_Plate Data_Analysis 9. Analyze Data (Calculate % Viability, IC50) Read_Plate->Data_Analysis Vehicle_Control Vehicle Control (DMSO only) Vehicle_Control->Treatment Compare against Untreated_Control Untreated Control (Cells + Medium) Untreated_Control->Treatment 100% Viability Ref. Cell_Free_Control Cell-Free Control (Medium + Sakuranetin) Cell_Free_Control->Read_Plate Subtract Background

Caption: General workflow for a cytotoxicity assay.

Protocol 2: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with serial dilutions of this compound. Include vehicle controls (medium with the highest concentration of DMSO) and untreated controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.1% NP-40, 4 mM HCl in isopropanol) to each well.

  • Reading: Shake the plate on an orbital shaker for 15 minutes to ensure all crystals are dissolved. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: After subtracting the absorbance from the cell-free control wells, calculate the percentage of cell viability for each treatment relative to the untreated control cells.

Protocol 3: Sulforhodamine B (SRB) Assay for Cell Viability

This assay measures total cellular protein content.

  • Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Cell Fixation: After treatment, gently add 25 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) to each well (for a final concentration of 10%) and incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running deionized water and allow them to air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Post-Stain Wash: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

  • Reading: Shake the plate for 5-10 minutes and read the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control cells.

Signaling Pathway Visualization

This compound primarily induces cytotoxicity by inhibiting pro-survival signaling pathways, leading to apoptosis. The diagram below illustrates the inhibition of the PI3K/Akt and ERK1/2 pathways.

Sakuranetin_Signaling_Pathway Sakuranetin's Mechanism of Cytotoxicity Induction cluster_pi3k PI3K/Akt Pathway cluster_erk MAPK/ERK Pathway cluster_survival Pro-Survival Signals cluster_apoptosis Apoptotic Outcome Sakuranetin This compound PI3K PI3K Sakuranetin->PI3K Inhibits Akt Akt Sakuranetin->Akt Inhibits ERK ERK1/2 Sakuranetin->ERK Inhibits PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes ERK->Proliferation Promotes Apoptosis Apoptosis (Cell Death) Proliferation->Apoptosis Inhibits

Caption: Sakuranetin inhibits PI3K/Akt and ERK signaling.

Technical Support Center: Refining Sakuranetin Extraction from Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and optimizing the extraction of sakuranetin (B8019584) from various biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources of sakuranetin?

A1: Sakuranetin is a flavonoid phytoalexin found in a variety of plants. It was first identified in the bark of the cherry tree (Prunus spp.).[1] Other significant sources include rice (Oryza sativa), where it acts as a phytoalexin against pathogens, Polymnia fruticosa, and numerous other plant species such as Artemisia campestris, Boesenbergia pandurata, Baccharis spp., Betula spp., Juglans spp., and Rhus spp.[1][2][3] It can be present as an aglycone or in its glycosylated form, sakuranin.[3][4]

Q2: What are the key challenges in extracting sakuranetin from complex biological matrices?

A2: Extracting sakuranetin, particularly from matrices like plasma, serum, or tissues, presents several challenges. These biological samples are complex and contain numerous endogenous substances such as proteins, lipids, and salts that can interfere with the extraction and analysis.[5][6][7] Key challenges include the low concentrations of sakuranetin often present, potential degradation of the analyte during sample handling and extraction, and the "matrix effect," where other components can suppress or enhance the analytical signal.[5][7]

Q3: Which solvents are most effective for sakuranetin extraction?

A3: The choice of solvent is critical for efficient extraction. For plant materials, polar solvents are generally used. Methanol (B129727) and ethanol (B145695), often in aqueous solutions (e.g., 70-80% ethanol), are commonly employed.[2][8] For instance, an 80% ethanol:water extract has been successfully used to isolate sakuranetin.[2] The optimal solvent and its concentration can depend on the specific plant material and the extraction technique being used.[9]

Q4: What are the modern extraction techniques that can improve sakuranetin yield?

A4: Modern extraction techniques offer advantages over conventional methods by improving efficiency and reducing the consumption of solvents and energy.[9] These include:

  • Ultrasound-Assisted Extraction (UAE): Uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration.[10][11]

  • Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and sample, accelerating the extraction process.[9][10]

  • Pressurized Liquid Extraction (PLE): Employs solvents at elevated temperatures and pressures to increase extraction efficiency.[9]

  • Supercritical Fluid Extraction (SFE): Uses a supercritical fluid, typically CO2, as the extraction solvent, which is advantageous for its tunable properties and ease of removal.[9]

Troubleshooting Guide

Issue 1: Low Sakuranetin Yield

Potential Cause Troubleshooting Step
Inefficient Cell Lysis For plant tissues, ensure the material is finely ground to increase the surface area for solvent contact.[8] Consider using enzymatic digestion to break down cell walls.[8]
Suboptimal Solvent Choice The polarity of the extraction solvent must be optimized. Test a range of solvent systems (e.g., varying percentages of ethanol or methanol in water). Acetone can also be a selective solvent for flavonoids.[8]
Inadequate Extraction Time/Temp Optimize the extraction time and temperature for your specific method (e.g., MAE, UAE). Use a response surface methodology (RSM) to systematically test these parameters.[10]
Degradation of Sakuranetin Sakuranetin may be sensitive to high temperatures or prolonged extraction times. Minimize heat exposure and consider extracting under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
Sample Storage Issues Improper storage can lead to analyte degradation. Store biological samples like plasma at -80°C. Minimize freeze-thaw cycles.[12]

Issue 2: Poor Purity and High Interference (Matrix Effects)

Potential Cause Troubleshooting Step
Co-extraction of Interfering Compounds For plasma or serum, a protein precipitation step (e.g., with acetonitrile (B52724) or methanol) is essential.[6]
Insufficient Sample Cleanup Implement a Solid-Phase Extraction (SPE) step after the initial extraction. SPE cartridges can selectively retain sakuranetin while allowing interfering compounds to be washed away.[6][7] Polymeric sorbents are often recommended for their stability and reproducibility.[7]
Lipid Interference In samples with high lipid content, a liquid-liquid extraction (LLE) with a non-polar solvent like hexane (B92381) can be used to remove lipids prior to the main extraction.[2]

Issue 3: Inconsistent and Irreproducible Results

Potential Cause Troubleshooting Step
Variable Sample Preparation Standardize every step of the sample preparation protocol, from collection and storage to the final extraction.[6] The particle size of plant material should be consistent.[8]
Inconsistent Extraction Conditions Precisely control all extraction parameters (time, temperature, solvent-to-solid ratio, etc.). Automated extraction systems can improve reproducibility.
Instrumental Variability Ensure the analytical instrument (e.g., HPLC, LC-MS) is properly calibrated and maintained. Use an internal standard to correct for variations in sample processing and instrument response.[13]

Experimental Protocols

Protocol 1: General Solvent Extraction of Sakuranetin from Plant Material
  • Sample Preparation:

    • Dry the plant material (e.g., leaves, bark) at a controlled temperature (e.g., 40-50°C) to a constant weight.

    • Grind the dried material into a fine powder (e.g., particle size <0.5 mm).[8]

  • Extraction:

    • Macerate the powdered sample in a suitable solvent (e.g., 80% ethanol) at a defined solid-to-liquid ratio (e.g., 1:10 w/v).

    • Stir the mixture at room temperature for a set duration (e.g., 24 hours) or use an advanced method like UAE (e.g., 30 minutes at 40 kHz).

    • Separate the extract from the solid residue by filtration or centrifugation.

  • Purification:

    • Concentrate the extract under reduced pressure using a rotary evaporator.

    • Perform a liquid-liquid partition by re-dissolving the crude extract in water and extracting with a solvent like ethyl acetate (B1210297) to separate compounds based on polarity.

    • For higher purity, subject the ethyl acetate fraction to column chromatography (e.g., using silica (B1680970) gel) with a gradient elution system (e.g., hexane-ethyl acetate).

Protocol 2: Extraction of Sakuranetin from Plasma for LC-MS Analysis
  • Sample Pre-treatment:

    • Thaw frozen plasma samples on ice.

    • To 100 µL of plasma, add an internal standard.

  • Protein Precipitation:

    • Add 300 µL of ice-cold acetonitrile to the plasma sample.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE) - Optional Cleanup:

    • Condition an SPE cartridge (e.g., a mixed-mode polymeric sorbent) with methanol followed by water.[6]

    • Load the supernatant from the previous step onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute sakuranetin with an appropriate solvent (e.g., methanol with 1% formic acid).

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS analysis.

Data Presentation

Table 1: Comparison of Extraction Methods for Flavonoids (General)

Extraction MethodTypical TimeTypical TemperatureAdvantagesDisadvantages
Maceration 24-72 hoursRoom TempSimple, low costTime-consuming, large solvent volume
Soxhlet Extraction 6-24 hoursBoiling Point of SolventEfficient for some matricesRequires heat, potential for thermal degradation
Ultrasound-Assisted (UAE) 15-60 min25-60°CFast, efficient, reduced solvent use[10][11]Requires specialized equipment
Microwave-Assisted (MAE) 1-30 min50-120°CVery fast, high yield, low solvent use[9][10]Can cause localized overheating

Visualizations

G General Workflow for Sakuranetin Extraction & Analysis cluster_prep Sample Preparation cluster_extract Extraction cluster_purify Purification & Concentration cluster_analysis Analysis BiologicalMatrix Biological Matrix (Plant Tissue, Plasma, etc.) Homogenization Homogenization / Grinding BiologicalMatrix->Homogenization Extraction Solvent Extraction (e.g., UAE, MAE, Maceration) Homogenization->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Cleanup Sample Cleanup (LLE / SPE) Filtration->Cleanup Concentration Solvent Evaporation Cleanup->Concentration Analysis Quantification (HPLC, LC-MS/MS) Concentration->Analysis

Caption: A generalized workflow for extracting and analyzing sakuranetin.

G Troubleshooting Low Sakuranetin Yield Start Low Sakuranetin Yield Detected CheckLysis Is cell disruption adequate? (e.g., particle size, homogenization) Start->CheckLysis ImproveLysis Action: Refine grinding/ homogenization protocol. Consider enzymatic lysis. CheckLysis->ImproveLysis No CheckSolvent Is the solvent optimal? CheckLysis->CheckSolvent Yes ImproveLysis->CheckSolvent OptimizeSolvent Action: Test different solvents and polarities (e.g., vary EtOH %). Use RSM for optimization. CheckSolvent->OptimizeSolvent No CheckParams Are extraction parameters (time, temp) optimized? CheckSolvent->CheckParams Yes OptimizeSolvent->CheckParams OptimizeParams Action: Optimize time and temperature for the chosen method (e.g., UAE/MAE). CheckParams->OptimizeParams No CheckDegradation Could the analyte be degrading? CheckParams->CheckDegradation Yes OptimizeParams->CheckDegradation PreventDegradation Action: Reduce temperature, shorten extraction time, use inert atmosphere. CheckDegradation->PreventDegradation Yes End Yield Improved CheckDegradation->End No PreventDegradation->End

Caption: A decision tree for troubleshooting low sakuranetin extraction yields.

G Key Factors Influencing Extraction Efficiency cluster_matrix cluster_solvent cluster_process center Extraction Efficiency ParticleSize Particle Size center->ParticleSize MoistureContent Moisture Content center->MoistureContent SolventType Solvent Type (Polarity) center->SolventType SolventRatio Solid-to-Solvent Ratio center->SolventRatio Temperature Temperature center->Temperature Time Extraction Time center->Time Pressure Pressure (for PLE/SFE) center->Pressure

Caption: Factors that critically influence sakuranetin extraction efficiency.

References

Addressing enantiomeric instability of (RS)-Sakuranetin in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (RS)-Sakuranetin. This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to the enantiomeric instability of this compound in solution.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common issues encountered during the handling and analysis of this compound.

Q1: My bioactivity assays with this compound are showing inconsistent and irreproducible results. What could be the cause?

A1: Inconsistent bioactivity is a primary indicator of enantiomeric instability. This compound is a racemic mixture of two enantiomers, (R)-Sakuranetin and (S)-Sakuranetin. These enantiomers can have different biological activities.[1][2][3] If the ratio of these enantiomers changes over time in your solution due to racemization, the overall bioactivity of the sample will also change. Factors such as pH, temperature, and solvent can influence the rate of racemization.[4] We recommend performing a stability study to assess the enantiomeric purity of your stock solutions and assay buffers over time.

Q2: I am trying to separate the enantiomers of this compound using chiral HPLC, but I am getting poor resolution or drifting retention times. What are the likely causes?

A2: Several factors can affect the chiral separation of Sakuranetin (B8019584):

  • Column Choice: The selection of the chiral stationary phase (CSP) is critical. For flavanones like Sakuranetin, polysaccharide-based columns such as Chiralpak® AD-RH or Chiralcel® OD are often effective.[5][6]

  • Mobile Phase Composition: The mobile phase, including the organic modifier (e.g., isopropanol, ethanol) and any additives (e.g., trifluoroacetic acid for acidic compounds), significantly impacts separation.[7]

  • Temperature: Column temperature can affect the kinetics of the chiral recognition process and, consequently, the resolution.

  • On-Column Racemization: If the mobile phase conditions are conducive to racemization, the enantiomers may interconvert on the column, leading to peak broadening and poor resolution.

Refer to our detailed experimental protocol for a validated chiral HPLC method.

Q3: Can the pH of my solvent affect the stability of my this compound sample?

A3: Yes, pH is a critical factor in the stability of flavonoids.[8][9][10][11] For flavanones, changes in pH can catalyze the opening of the heterocyclic C-ring, which can lead to racemization at the C2 position.[4] Generally, alkaline conditions are more likely to promote racemization and degradation of flavonoids than acidic or neutral conditions.[11] It is crucial to control the pH of your solutions to ensure the enantiomeric integrity of your samples.

Q4: How should I prepare and store my this compound stock solutions to minimize racemization?

A4: To minimize enantiomeric instability, we recommend the following:

  • Solvent Selection: Use aprotic solvents or buffered aqueous solutions at a neutral or slightly acidic pH.

  • Temperature: Store stock solutions at low temperatures (-20°C or -80°C) to slow down the rate of racemization.

  • Light Protection: Protect solutions from light to prevent photochemical degradation.

  • Fresh Preparation: Whenever possible, prepare solutions fresh before use, especially for sensitive biological assays.

Q5: I have synthesized a single enantiomer of Sakuranetin, but over time, I observe the appearance of the other enantiomer in my analytical chromatograms. Why is this happening?

A5: This is a clear indication of racemization, the process by which an enantiomerically pure solution converts into a racemic mixture. This can be influenced by the storage conditions as mentioned above (pH, temperature, solvent). We recommend conducting a time-course stability study to quantify the rate of racemization under your specific storage and experimental conditions.

Experimental Protocols

Protocol 1: Chiral HPLC Method for the Separation of (R)- and (S)-Sakuranetin

This protocol provides a starting point for the stereospecific analysis of Sakuranetin. Optimization may be required for your specific instrumentation and samples.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase Column: Chiralpak® AD-RH (Reversed-Phase).[5]

Mobile Phase:

  • Isocratic elution with a mixture of acetonitrile (B52724) and 0.1% acetic acid in water. The exact ratio should be optimized for best resolution (a starting point could be 30:70 v/v).

Chromatographic Conditions:

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 25-30°C

  • Detection Wavelength: 288 nm[5]

  • Injection Volume: 10 µL

Procedure:

  • Prepare a stock solution of this compound in the mobile phase or a compatible solvent.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the sample and record the chromatogram.

  • Identify the peaks corresponding to the two enantiomers. The elution order should be determined using enantiomerically pure standards if available.

Protocol 2: Assessment of this compound Enantiomeric Stability

This protocol outlines a study to evaluate the stability of this compound under various conditions.

Objective: To determine the rate of racemization of this compound as a function of pH, temperature, and time.

Materials:

  • This compound

  • Buffered solutions at different pH values (e.g., pH 4.0, 7.4, 9.0)

  • Organic solvents (e.g., DMSO, Ethanol)

  • Calibrated incubators or water baths at different temperatures (e.g., 4°C, 25°C, 37°C)

  • Validated chiral HPLC method (as described in Protocol 1)

Procedure:

  • Prepare stock solutions of this compound in the desired solvents and buffered solutions.

  • Aliquot the solutions into separate vials for each time point and condition to be tested.

  • Store the vials at the specified temperatures.

  • At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove a vial from each condition.

  • Immediately analyze the sample by chiral HPLC to determine the ratio of the two enantiomers.

  • Calculate the enantiomeric excess (%ee) at each time point.

  • Plot the %ee versus time for each condition to determine the rate of racemization.

Quantitative Data

Due to the limited availability of published kinetic data on the racemization of this compound, we provide the following table as a template for you to summarize your findings from the stability study outlined in Protocol 2.

ConditionTemperature (°C)Time (hours)Peak Area (R-enantiomer)Peak Area (S-enantiomer)Enantiomeric Ratio (R:S)% Enantiomeric Excess
pH 4.0 250
24
48
pH 7.4 250
24
48
pH 9.0 250
24
48
DMSO 370
24
48

Visualizations

The following diagrams illustrate key concepts and workflows related to the enantiomeric instability of this compound.

troubleshooting_workflow cluster_observe Observation cluster_hypothesize Hypothesis cluster_investigate Investigation cluster_analyze Analysis cluster_conclude Conclusion & Action observe Inconsistent Bioactivity or Irreproducible Analytical Results hypothesize Potential Enantiomeric Instability (Racemization) observe->hypothesize Suspect protocol1 Develop/Validate Chiral HPLC Method (Protocol 1) hypothesize->protocol1 Requires protocol2 Perform Stability Study (Protocol 2) protocol1->protocol2 Enables analyze Quantify Enantiomeric Ratio Over Time protocol2->analyze conclude Determine Conditions Affecting Stability analyze->conclude action Optimize Storage and Experimental Conditions conclude->action

Caption: Workflow for troubleshooting inconsistent results with this compound.

racemization_factors cluster_factors Influencing Factors cluster_process Process cluster_outcome Outcome pH High pH (Alkaline) Racemization Increased Rate of Racemization pH->Racemization Temp Elevated Temperature Temp->Racemization Solvent Protic Solvents Solvent->Racemization Outcome Loss of Enantiomeric Purity (Racemic Mixture Forms) Racemization->Outcome

Caption: Factors influencing the racemization of this compound in solution.

signaling_pathway cluster_pathway Signaling Cascade R_enantiomer (R)-Sakuranetin Receptor Target Receptor R_enantiomer->Receptor High Affinity Binding S_enantiomer (S)-Sakuranetin S_enantiomer->Receptor Low Affinity Binding Response_S Low/No Biological Response Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Response_R High Biological Response TF->Response_R

References

Minimizing off-target effects in (RS)-Sakuranetin experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of (RS)-Sakuranetin in experimental settings. Our focus is on minimizing off-target effects to ensure data accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known biological activities?

This compound is a flavanone, a type of flavonoid phytoalexin found in plants like rice (Oryza sativa) and Polymnia fruticosa.[1][2][3] It is the 7-methoxy derivative of naringenin.[1] Sakuranetin exhibits a broad range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, antiviral, and anticancer effects.[1][2][3]

Q2: What are the known primary signaling pathways targeted by Sakuranetin?

The primary signaling pathways modulated by Sakuranetin are the ERK1/2 and PI3K/AKT pathways.[1][3][4] It has been shown to inhibit the phosphorylation and activation of ERK1/2 and AKT, which are crucial in regulating cell proliferation, differentiation, and apoptosis.[3][4]

Q3: What is the solubility and stability of this compound in common laboratory solvents and cell culture media?

This compound is soluble in organic solvents such as DMSO and dimethyl formamide (B127407) (DMF) at concentrations of approximately 25 and 30 mg/ml, respectively.[5] It has limited solubility in aqueous buffers.[3][5] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final concentration in the culture medium.[5] Aqueous solutions of Sakuranetin are not recommended for storage for more than one day.[5] Stock solutions in DMSO can be stored at -20°C for at least one year and at -80°C for up to two years.[6]

Q4: What are the potential off-target effects of this compound?

While a comprehensive off-target binding profile for Sakuranetin is not widely available, some potential off-target interactions have been reported. It has shown inhibitory activity against COX-1.[1] As a flavonoid, Sakuranetin may also interact with other kinases and proteins, a common characteristic of this class of compounds. Researchers should therefore include appropriate controls to account for potential off-target effects. Isosakuranetin, a structurally related flavanone, is a potent and selective inhibitor of the TRPM3 channel, suggesting that Sakuranetin could also interact with TRP channels.[7]

Q5: How can I minimize off-target effects in my experiments?

Minimizing off-target effects is crucial for obtaining reliable data. Key strategies include:

  • Dose-Response Studies: Use the lowest effective concentration of Sakuranetin to elicit the desired on-target effect.

  • Use of Controls: Include negative and positive controls in your experiments. A structurally related but inactive compound can serve as a useful negative control.

  • Orthogonal Approaches: Confirm your findings using alternative methods, such as genetic approaches (e.g., siRNA or CRISPR/Cas9) to target the intended pathway.

  • Selectivity Profiling: If possible, perform a selectivity screen against a panel of kinases or other relevant targets to identify potential off-target interactions.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent or no biological effect observed. Poor Solubility: Sakuranetin may have precipitated out of the cell culture medium.Prepare a fresh stock solution in DMSO and ensure the final concentration of DMSO in the medium is low (typically <0.5%) and consistent across all experiments. Visually inspect the medium for any signs of precipitation.[5]
Degradation: Sakuranetin may be unstable in the experimental conditions.Prepare fresh dilutions from the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[6]
Incorrect Concentration: The concentration used may be too low to elicit a response.Perform a dose-response experiment to determine the optimal concentration for your specific cell line and endpoint.
High cellular toxicity observed. High Concentration: The concentration of Sakuranetin may be too high, leading to off-target toxicity.Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your cell line. Use a concentration well below the toxic threshold for your functional assays.
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.Ensure the final solvent concentration is consistent across all treatment groups, including the vehicle control, and is at a non-toxic level.
Results are not reproducible. Variability in Compound: The purity and source of the this compound may vary.Use a high-purity (>98%) compound from a reputable supplier.[5]
Cell Culture Conditions: Variations in cell passage number, confluency, or media composition can affect the cellular response.Standardize your cell culture protocols and use cells within a consistent passage number range.
Unexpected cellular response or phenotype. Off-Target Effects: Sakuranetin may be modulating unintended signaling pathways.Refer to the "Minimizing off-target effects" FAQ. Consider using a more specific inhibitor for the target pathway as a control. Investigate other known targets of flavonoids.
Metabolism of Sakuranetin: The observed effect may be due to a metabolite of Sakuranetin rather than the parent compound.If feasible, identify and test the activity of major metabolites of Sakuranetin in your experimental system.

Quantitative Data Summary

Table 1: In Vitro Efficacy of Sakuranetin

Activity Cell Line/Target IC50 / EC50 / MIC Reference
Anticancer (Growth Inhibition)Human Colon Carcinoma (HCT-116)IC50: 68.8 ± 5.2 µg/mL[3]
B16BL6 Melanoma (Cytotoxicity)15 µmol/L (after 72h)[3]
AntiviralInfluenza B/Lee/40 virusIC50: 7.21 µg/mL[1]
Anti-inflammatory (COX-1 Inhibition)COX-1 EnzymeIC50: 196.1 µM[1]
AntiparasiticLeishmania spp. (promastigotes)IC50: 43–52 µg/mL[1]
Trypanosoma cruzi (trypomastigotes)IC50: 20.17 µg/mL[1]
AntibacterialHelicobacter pyloriMIC: 92.5 µM[1]
Bitter Taste Receptor InhibitionhTAS2R31IC50: 5.5 ± 2.5 µM[3]
AntifungalRhizoctonia solani (related flavanone)EC50: 0.8 µM[8]

Experimental Protocols

1. Protocol for In Vitro Cell-Based Assays

This protocol provides a general guideline for treating adherent cells with this compound.

  • Materials:

    • This compound (purity ≥98%)

    • DMSO (cell culture grade)

    • Complete cell culture medium appropriate for the cell line

    • Adherent cells of interest

    • Multi-well plates (e.g., 96-well, 24-well, or 6-well)

    • Phosphate-buffered saline (PBS)

  • Methodology:

    • Cell Seeding: Seed cells in multi-well plates at a density that will ensure they are in the exponential growth phase and at the desired confluency at the time of treatment. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).

    • Preparation of Sakuranetin Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Gently vortex to dissolve. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6]

    • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the Sakuranetin stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is the same in all wells, including the vehicle control (typically ≤ 0.5%).

    • Cell Treatment: Remove the old medium from the cells and wash once with PBS. Add the medium containing the different concentrations of Sakuranetin or the vehicle control to the respective wells.

    • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator.

    • Endpoint Analysis: After the incubation period, perform the desired endpoint analysis, such as cell viability assays (MTT, MTS), western blotting for protein expression/phosphorylation, qPCR for gene expression, or immunofluorescence for protein localization.

2. Protocol for Western Blot Analysis of ERK and AKT Phosphorylation

This protocol describes the analysis of the phosphorylation status of ERK1/2 and AKT, known targets of Sakuranetin.

  • Materials:

    • Cells treated with this compound as described in the previous protocol

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-AKT (Ser473), anti-total-AKT

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Methodology:

    • Cell Lysis: After treatment, place the plates on ice, wash the cells with ice-cold PBS, and add lysis buffer. Scrape the cells and collect the lysate.

    • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.

    • SDS-PAGE and Western Blotting:

      • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

      • Separate the proteins by SDS-PAGE.

      • Transfer the proteins to a PVDF or nitrocellulose membrane.

      • Block the membrane with blocking buffer for 1 hour at room temperature.

      • Incubate the membrane with the primary antibodies (e.g., anti-phospho-ERK1/2) overnight at 4°C.

      • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash the membrane again and develop with ECL substrate.

      • Capture the chemiluminescent signal using an imaging system.

    • Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped of the phospho-antibodies and re-probed with antibodies against the total forms of the proteins (e.g., anti-total-ERK1/2).

    • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Sakuranetin_Signaling_Pathway cluster_pi3k PI3K/AKT Pathway cluster_erk MAPK/ERK Pathway Sakuranetin This compound PI3K PI3K Sakuranetin->PI3K inhibits ERK ERK1/2 Sakuranetin->ERK inhibits phosphorylation AKT AKT PI3K->AKT p_AKT p-AKT AKT->p_AKT GSK3b GSK3β p_GSK3b p-GSK3β (inactive) p_AKT->p_GSK3b Cell_Survival Cell Survival & Proliferation p_AKT->Cell_Survival p_GSK3b->Cell_Survival Ras Ras Raf Raf Ras->Raf Ras->Raf MEK MEK Raf->MEK Raf->MEK MEK->ERK MEK->ERK p_ERK p-ERK1/2 ERK->p_ERK Gene_Expression Gene Expression & Proliferation p_ERK->Gene_Expression p_ERK->Gene_Expression

Caption: Sakuranetin's inhibitory effects on the PI3K/AKT and MAPK/ERK signaling pathways.

Troubleshooting_Workflow Start Experiment with This compound Problem Unexpected or Irreproducible Results? Start->Problem Check_Solubility Check for Precipitation & DMSO Concentration Problem->Check_Solubility Yes Solution Optimized & Reproducible Experiment Problem->Solution No Check_Stability Prepare Fresh Solutions Avoid Freeze-Thaw Check_Solubility->Check_Stability Check_Toxicity Perform Cytotoxicity Assay & Dose-Response Check_Stability->Check_Toxicity Check_Controls Verify Positive & Negative Controls Check_Toxicity->Check_Controls Consider_Off_Target Consider Off-Target Effects Use Orthogonal Methods Check_Controls->Consider_Off_Target Consider_Off_Target->Solution

Caption: A logical workflow for troubleshooting common issues in Sakuranetin experiments.

References

Validation & Comparative

Validating the Antioxidant Capacity of (RS)-Sakuranetin: A Comparative Guide to In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(RS)-Sakuranetin, a flavanone (B1672756) with a growing reputation for its diverse pharmacological activities, has demonstrated significant potential as an antioxidant agent.[1][2][3][4] This guide provides a comparative overview of the common in vitro assays used to validate its antioxidant capacity, presenting available data and detailed experimental protocols to aid researchers in their investigations. While direct comparative data for pure this compound across multiple standardized assays is limited in current literature, this guide compiles available information and offers a framework for its systematic evaluation against established antioxidant standards.

Comparative Antioxidant Capacity: this compound and Standard Antioxidants

The antioxidant capacity of a compound is typically quantified by its ability to scavenge free radicals or reduce oxidizing agents. This is often expressed as the half-maximal inhibitory concentration (IC50) for radical scavenging assays (a lower IC50 indicates higher antioxidant activity) or as equivalence to a standard antioxidant in reduction assays.

Due to the limited availability of published data on the antioxidant capacity of pure this compound, the following table includes a value from a sakuranetin-containing sweet cherry extract for illustrative purposes. It is important to note that the antioxidant activity of an extract is the result of the synergistic or additive effects of all its components, and the activity of pure this compound may differ. For a robust comparison, it is recommended that this compound be evaluated alongside standard antioxidants in parallel experiments.

CompoundDPPH Radical Scavenging Assay (IC50)ABTS Radical Scavenging Assay (IC50)FRAP (Ferric Reducing Antioxidant Power) Assay
This compound (from extract) 61.4 µg/mL (in a sweet cherry extract)Data not available103 µg Ascorbic Acid Equivalents/mL (in a sweet cherry extract)
Trolox ~3.77 - 4.0 µg/mL[5]~2.93 - 6.48 µg/mL[5][6]Expressed as Trolox Equivalents (TE)
Ascorbic Acid (Vitamin C) ~4.97 µg/mL[7]Data varies significantly by methodOften used as a standard for FRAP value[8][9][10]
Quercetin ~4.97 µg/mL[7]Strong scavenging activity[11]High reducing power[12]
Naringenin (B18129) ~264.44 µM (~72 µg/mL)[13]Weaker than Trolox[14]Exhibits reducing power[15]

Note: The provided values are compiled from various sources and should be used as a general reference. Experimental conditions can significantly influence results, and direct, side-by-side comparisons within the same study are ideal for accurate assessment.

Experimental Protocols

Detailed methodologies for the three most common antioxidant capacity assays are provided below. These protocols can be adapted for the specific laboratory conditions and instrumentation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695)

  • This compound and standard antioxidants (e.g., Trolox, Ascorbic Acid)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark.

  • Preparation of sample and standard solutions: Prepare a stock solution of this compound and standard antioxidants in a suitable solvent (e.g., methanol). From the stock solutions, prepare a series of dilutions to determine the IC50 value.

  • Assay:

    • To a 96-well plate, add a specific volume of the sample or standard solution at different concentrations.

    • Add the DPPH solution to each well.

    • A blank well should contain the solvent instead of the sample.

    • A control well should contain the DPPH solution and the solvent.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader or spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • This compound and standard antioxidants (e.g., Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS•+ solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Dilution of ABTS•+ solution: Before use, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of sample and standard solutions: Prepare a stock solution of this compound and standard antioxidants in a suitable solvent. From the stock solutions, prepare a series of dilutions.

  • Assay:

    • Add a small volume of the sample or standard solution at different concentrations to a 96-well plate.

    • Add the diluted ABTS•+ solution to each well.

  • Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The results can be expressed as an IC50 value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.

Materials:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • This compound and standard antioxidants (e.g., Ascorbic Acid, FeSO₄)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of sample and standard solutions: Prepare a stock solution of this compound and a standard (e.g., FeSO₄ or Ascorbic Acid) in a suitable solvent. Prepare a series of dilutions for the standard to create a calibration curve.

  • Assay:

    • Add a small volume of the sample or standard solution to a 96-well plate.

    • Add the FRAP reagent to each well.

  • Incubation: Incubate the plate at 37°C for a specific time (e.g., 30 minutes).

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of a standard antioxidant like FeSO₄ or Ascorbic Acid. The results are typically expressed as µM Fe(II) equivalents or Ascorbic Acid Equivalents (AAE).[8]

Visualizing the Validation Workflow

The following diagram illustrates a generalized workflow for validating the antioxidant capacity of a compound like this compound.

Antioxidant_Validation_Workflow cluster_0 In Vitro Assays cluster_1 Analysis & Comparison cluster_2 Compound Preparation DPPH DPPH Assay Data_Analysis Calculate IC50 / TEAC / FRAP values DPPH->Data_Analysis ABTS ABTS Assay ABTS->Data_Analysis FRAP FRAP Assay FRAP->Data_Analysis Other_Assays Other Assays (e.g., ORAC) Other_Assays->Data_Analysis Comparison Compare with Standard Antioxidants Data_Analysis->Comparison Conclusion Conclusion on Antioxidant Capacity Comparison->Conclusion Compound This compound Compound->DPPH Test Compound Compound->ABTS Test Compound Compound->FRAP Test Compound Compound->Other_Assays Test Compound Standard Standard Antioxidants (Trolox, Ascorbic Acid) Standard->DPPH Positive Controls Standard->ABTS Positive Controls Standard->FRAP Positive Controls Standard->Other_Assays Positive Controls

References

A Comparative Analysis of (RS)-Sakuranetin and Other Methoxylated Flavanones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of (RS)-Sakuranetin with other prominent methoxylated flavanones, namely hesperetin (B1673127) and naringenin (B18129). The information presented is supported by experimental data from various scientific studies, offering insights into their therapeutic potential.

Introduction to Methoxylated Flavanones

Flavanones are a class of flavonoids characterized by their core C6-C3-C6 structure. Methoxylation, the addition of a methoxy (B1213986) group (-OCH3), can significantly alter the physicochemical and biological properties of these compounds, often enhancing their metabolic stability and bioavailability.[1][2] this compound, a methoxylated derivative of naringenin, has garnered attention for its diverse pharmacological activities.[3][4][5] This guide compares its performance with two other well-researched flavanones: hesperetin and naringenin, focusing on their antioxidant, anti-inflammatory, and anticancer properties.

Comparative Biological Activity

The therapeutic potential of these flavanones is often evaluated based on their efficacy in preclinical models. The following tables summarize the available quantitative data (IC50 values) for their key biological activities. It is important to note that these values are derived from different studies and experimental conditions, and direct comparisons should be made with caution.

Antioxidant Activity

The antioxidant capacity of flavonoids is crucial for their protective effects against oxidative stress-related diseases. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate this activity.

CompoundAssayIC50 ValueSource
NaringeninDPPH radical scavenging264.44 µM[6]
NaringeninHydroxyl radical scavenging251.1 µM[6]
NaringeninSuperoxide radical scavenging360.03 µM[6]
NaringinDPPH radical scavenging119.7 ± 8.86 µg/mL[7]
HesperidinDPPH radical scavenging139.01 ± 9.23 µg/mL[7]

Note: Hesperidin and Naringin are glycoside forms of hesperetin and naringenin, respectively.

Anti-inflammatory Activity

Chronic inflammation is a key factor in many diseases. The ability of flavanones to inhibit the production of inflammatory mediators like nitric oxide (NO) is a measure of their anti-inflammatory potential.

Quantitative comparative data for the anti-inflammatory activity of this compound, hesperetin, and naringenin in the form of IC50 values from a single, directly comparable study is limited in the currently available literature. However, descriptive evidence from multiple studies indicates their potent anti-inflammatory effects through the modulation of various signaling pathways.

This compound has been shown to suppress the synthesis of iNOS and COX-2, and the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12 in macrophages.[8][9] Hesperetin exhibits anti-inflammatory effects by modulating the AMPK pathway and reducing the expression of inflammatory cytokines.[10][11] Naringenin also demonstrates anti-inflammatory properties by inhibiting the NF-κB signaling pathway.

Anticancer Activity

The potential of flavanones as anticancer agents is an active area of research. Their cytotoxicity against various cancer cell lines is a key indicator of their efficacy.

CompoundCell LineIC50 ValueSource
This compoundHuman colon carcinoma (HCT-116)68.8 ± 5.2 µg/mL[12]
NaringeninBreast cancer (MDA-MB-231)~40 µM (from graph)[13]
NaringinLiver cancer (HepG2)Not specified, but showed dose-dependent inhibition[14]
HesperidinBreast cancer (MCF-7)Showed highest cytotoxic activity at 100 µM[13]

Signaling Pathways and Mechanisms of Action

The biological activities of these flavanones are mediated through their interaction with various cellular signaling pathways.

This compound Signaling Pathway

This compound exerts its anti-inflammatory effects by modulating key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. It has been shown to inhibit the phosphorylation of JNK, p38, and STAT1.[8][10]

Sakuranetin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (JNK, p38) TLR4->MAPK_pathway NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway STAT1 STAT1 TLR4->STAT1 Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) MAPK_pathway->Inflammatory_Genes NFkB_pathway->Inflammatory_Genes STAT1->Inflammatory_Genes Sakuranetin This compound Sakuranetin->MAPK_pathway Sakuranetin->STAT1

Caption: this compound inhibits inflammatory responses by targeting MAPK and STAT1 pathways.

Hesperetin Signaling Pathways

Hesperetin has been shown to modulate multiple signaling pathways, including the Transforming Growth Factor-β (TGF-β), Sirtuin 1 (SIRT1)/Nuclear factor erythroid 2-related factor 2 (Nrf2), and AMP-activated protein kinase (AMPK) pathways, contributing to its anti-inflammatory and antioxidant effects.[11][13][14][15]

Hesperetin_Signaling cluster_TGFb TGF-β Pathway cluster_SIRT1_Nrf2 SIRT1/Nrf2 Pathway cluster_AMPK AMPK Pathway Hesperetin Hesperetin TGFbR TGF-β Receptor Hesperetin->TGFbR SIRT1 SIRT1 Hesperetin->SIRT1 AMPK AMPK Hesperetin->AMPK TGFb TGF-β TGFb->TGFbR Smad3 p-Smad3 TGFbR->Smad3 Nrf2 Nrf2 SIRT1->Nrf2 Antioxidant_Genes Antioxidant Genes (HO-1, NQO-1) Nrf2->Antioxidant_Genes Inflammation_Inhibition Inhibition of Inflammation AMPK->Inflammation_Inhibition

Caption: Hesperetin modulates TGF-β, SIRT1/Nrf2, and AMPK pathways.

Naringenin Signaling Pathway

Naringenin's anticancer effects are attributed to its ability to induce apoptosis and inhibit angiogenesis. It modulates the PI3K/AKT/mTOR pathway and influences the expression of key apoptotic proteins like Bax and Bcl-2, and caspases.[9][16]

Naringenin_Signaling cluster_PI3K PI3K/AKT/mTOR Pathway cluster_Apoptosis Apoptosis Pathway Naringenin Naringenin PI3K PI3K Naringenin->PI3K Bax Bax Naringenin->Bax Bcl2 Bcl-2 Naringenin->Bcl2 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Proliferation Cell Proliferation & Angiogenesis mTOR->Cell_Proliferation Caspases Caspases Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Naringenin induces apoptosis and inhibits proliferation via PI3K/AKT and apoptotic pathways.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and transparency.

General Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the biological activity of flavanones.

Experimental_Workflow cluster_preparation Preparation cluster_assays Biological Assays cluster_analysis Data Analysis Compound_Prep Compound Preparation (Sakuranetin, Hesperetin, Naringenin) Antioxidant_Assay Antioxidant Assay (DPPH) Compound_Prep->Antioxidant_Assay Anti_inflammatory_Assay Anti-inflammatory Assay (NO Inhibition) Compound_Prep->Anti_inflammatory_Assay Anticancer_Assay Anticancer Assay (MTT) Compound_Prep->Anticancer_Assay Cell_Culture Cell Culture (e.g., Macrophages, Cancer Cells) Cell_Culture->Anti_inflammatory_Assay Cell_Culture->Anticancer_Assay Data_Collection Data Collection (Absorbance Measurement) Antioxidant_Assay->Data_Collection Anti_inflammatory_Assay->Data_Collection Pathway_Analysis Signaling Pathway Analysis (Western Blot, qPCR) Anti_inflammatory_Assay->Pathway_Analysis Anticancer_Assay->Data_Collection Anticancer_Assay->Pathway_Analysis IC50_Calculation IC50 Calculation Data_Collection->IC50_Calculation

Caption: A generalized workflow for assessing the bioactivity of flavanones.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

  • Reagent Preparation : Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or ethanol). Prepare a 0.1 mM solution of DPPH in the same solvent.

  • Reaction Mixture : In a 96-well plate, add 180 µL of the DPPH solution to 20 µL of various concentrations of the test compound.

  • Incubation : Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement : Measure the absorbance at 517 nm using a microplate reader.

  • Calculation : The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC50 value is determined from a plot of scavenging activity against the concentration of the test compound.

Nitric Oxide (NO) Inhibition Assay

This assay quantifies the amount of nitrite (B80452), a stable product of NO, in cell culture supernatant using the Griess reagent.

  • Cell Culture : Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and incubate until they reach the desired confluence.

  • Treatment : Treat the cells with various concentrations of the test compound for 1 hour, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours.

  • Griess Reaction : Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).[8]

  • Incubation : Incubate the mixture at room temperature for 10-15 minutes.[8]

  • Measurement : Measure the absorbance at 540 nm.

  • Calculation : The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

MTT Cytotoxicity Assay

This colorimetric assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.

  • Cell Seeding : Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization : Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement : Shake the plate for 15 minutes and measure the absorbance at a wavelength of 570 nm.

  • Data Analysis : Cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Conclusion

This compound, hesperetin, and naringenin are all promising methoxylated flavanones with significant antioxidant, anti-inflammatory, and anticancer properties. While direct comparative data is still emerging, the available evidence suggests that their distinct methoxylation patterns influence their specific biological activities and mechanisms of action. This compound's potent anti-inflammatory effects, hesperetin's broad-spectrum activity across multiple protective pathways, and naringenin's notable anticancer potential highlight the therapeutic versatility of this flavonoid subclass. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies and guide the selection of the most suitable candidate for specific therapeutic applications. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their exploration of these valuable natural compounds.

References

Unveiling the Molecular Interactions of (RS)-Sakuranetin: A Comparative Guide to its Binding Targets

Author: BenchChem Technical Support Team. Date: December 2025

(RS)-Sakuranetin , a naturally occurring flavonoid, has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. Understanding the direct molecular targets of this compound is crucial for its development as a potential therapeutic agent. This guide provides a comparative analysis of this compound's binding affinity for key molecular targets, supported by experimental data from various binding assays. We also present detailed experimental protocols for these assays and compare Sakuranetin's potency with other known inhibitors.

Comparative Analysis of Molecular Target Binding

The inhibitory activity of this compound and its commercially available alternative inhibitors were evaluated against several key proteins implicated in inflammatory and cell signaling pathways. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the tables below. This data provides a quantitative comparison of the potency of these compounds.

Anti-inflammatory Enzyme Inhibition

This compound has been investigated for its inhibitory effects on key enzymes in the inflammatory cascade, namely Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), and 5-Lipoxygenase (5-LOX).

CompoundTargetIC50
This compound COX-1 196.1 µM
This compound 5-LOX 9 µM [1]
IndomethacinCOX-118 nM[2], 230 nM, 1.67 µM[3]
IndomethacinCOX-226 nM[2], 630 nM[4], 24.6 µM[3]
CelecoxibCOX-240 nM[5]
KaempferolCOX-1Potent inhibitor[6]
KaempferolCOX-2Potent inhibitor[6]
Zileuton (B1683628)5-LOX0.56 µM (dog), 2.3 µM (rat), 2.6 µM (human)[7], 0.3 µM (rat PMNL), 0.5 µM (rat basophilic leukemia cells)[8][9]

Table 1: Comparison of the in vitro inhibitory activity of this compound and alternative inhibitors against COX-1, COX-2, and 5-LOX.

Signal Transduction Pathway Inhibition

The impact of this compound on crucial signaling pathways, including STAT3, NF-κB, and the MAPK cascade (JNK, p38, and ERK1/2), has also been assessed.

CompoundTarget PathwaySpecific TargetIC50
This compound STAT3 STAT3 activation Inhibits activation [10][11]
This compound NF-κB NF-κB activation Inhibits activation
This compound MAPK JNK phosphorylation Inhibits phosphorylation [10][11]
This compound MAPK p38 phosphorylation Inhibits phosphorylation [10][11]
StatticSTAT3STAT3 activation5.1 µM[12][13][14][15]
BAY 11-7082NF-κBIκBα phosphorylation10 µM[16][17][18][19][20]
SP600125MAPKJNK1/2/340-90 nM[21][22][23], 0.11 µM[24]
SB203580MAPKp3850-500 nM[25], 0.3-0.5 µM[26][27]
U0126MAPKMEK1/2 (ERK pathway)58-72 nM[28][29][30], 0.5 µM[31]

Table 2: Comparison of the in vitro inhibitory activity of this compound and alternative inhibitors on key signaling proteins.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.

G cluster_0 Inflammatory Stimuli (LPS, etc.) cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 MAPK Pathway cluster_4 NF-κB Pathway cluster_5 JAK-STAT Pathway cluster_6 Nucleus Stimuli Stimuli TLR4 TLR4 Stimuli->TLR4 p38 p38 TLR4->p38 IKK IKK TLR4->IKK JAK JAK TLR4->JAK JNK JNK ERK ERK AP1 AP-1 ERK->AP1 IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases NFκB_nuc NF-κB NFκB->NFκB_nuc STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Gene_Expression Pro-inflammatory Gene Expression AP1->Gene_Expression NFκB_nuc->Gene_Expression STAT3_dimer->Gene_Expression Sakuranetin This compound Sakuranetin->p38 Sakuranetin->JNK Sakuranetin->NFκB Sakuranetin->STAT3

Caption: Inflammatory signaling pathways targeted by this compound.

G cluster_0 Enzyme Preparation cluster_1 Compound Preparation cluster_2 Assay cluster_3 Data Analysis Enzyme Purified Enzyme (e.g., COX-2, 5-LOX) Mix Incubate Enzyme with Compound Enzyme->Mix Compound This compound or Alternative Inhibitor Compound->Mix Add_Substrate Add Substrate (e.g., Arachidonic Acid) Mix->Add_Substrate Measure Measure Product Formation (e.g., Spectrophotometry, Fluorometry, EIA) Add_Substrate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: General workflow for in vitro enzyme inhibition assays.

Experimental Protocols

Detailed methodologies for the key binding and inhibition assays are provided below. These protocols are based on established methods and can be adapted for specific laboratory conditions.

Cyclooxygenase (COX) Inhibitory Assay

This assay determines the ability of a compound to inhibit the production of prostaglandins (B1171923) by COX-1 and COX-2.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compound (this compound or alternative inhibitor) dissolved in a suitable solvent (e.g., DMSO)

  • Stannous chloride (SnCl2) solution to stop the reaction

  • Prostaglandin E2 (PGE2) EIA Kit

Procedure:

  • Prepare the reaction mixture containing reaction buffer, heme, and the COX enzyme in a microplate.

  • Add the test compound at various concentrations to the wells. Include a vehicle control (solvent only) and a positive control (a known COX inhibitor).

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate at 37°C for a defined period (e.g., 10 minutes).

  • Stop the reaction by adding SnCl2 solution.

  • Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

5-Lipoxygenase (5-LOX) Inhibitory Assay

This assay measures the inhibition of 5-LOX, an enzyme that catalyzes the conversion of arachidonic acid to leukotrienes.

Materials:

  • Human recombinant 5-LOX enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Calcium chloride (CaCl2)

  • ATP

  • Arachidonic acid (substrate)

  • Test compound dissolved in a suitable solvent

  • Spectrophotometer

Procedure:

  • Prepare the reaction mixture containing assay buffer, CaCl2, ATP, and the 5-LOX enzyme.

  • Add the test compound at various concentrations. Include a vehicle control and a positive control (e.g., Zileuton).

  • Pre-incubate the mixture at room temperature for a specified time.

  • Initiate the reaction by adding arachidonic acid.

  • Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the 5-LOX product, 5-hydroperoxyeicosatetraenoic acid (5-HPETE).

  • Calculate the initial reaction rates from the linear portion of the absorbance curve.

  • Determine the percentage of inhibition for each concentration of the test compound.

  • Calculate the IC50 value from the dose-response curve.

STAT3 Fluorescence Polarization Binding Assay

This assay is used to identify inhibitors that disrupt the binding of a phosphopeptide to the SH2 domain of STAT3.

Materials:

  • Recombinant human STAT3 protein

  • Fluorescently labeled phosphopeptide probe (e.g., fluorescein-labeled pY-peptide)

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.1 mg/mL BSA)

  • Test compound dissolved in a suitable solvent

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • In a microplate, add the assay buffer, STAT3 protein, and the test compound at various concentrations.

  • Incubate at room temperature for a defined period to allow for inhibitor binding.

  • Add the fluorescently labeled phosphopeptide probe to all wells.

  • Incubate until binding equilibrium is reached.

  • Measure the fluorescence polarization of each well. An increase in polarization indicates binding of the probe to STAT3.

  • A decrease in polarization in the presence of the test compound indicates displacement of the probe and inhibition of the interaction.

  • Calculate the percentage of inhibition and determine the IC50 value.

NF-κB Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the binding of NF-κB to a specific DNA sequence and to assess the inhibitory effect of compounds on this interaction.

Materials:

  • Nuclear extracts from cells stimulated to activate NF-κB

  • Biotin- or radio-labeled double-stranded DNA probe containing the NF-κB consensus binding site

  • Poly(dI-dC) (non-specific competitor DNA)

  • Binding Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)

  • Test compound dissolved in a suitable solvent

  • Native polyacrylamide gel

  • Electrophoresis apparatus and buffers

  • Detection system (chemiluminescence for biotin (B1667282) or autoradiography for radio-labeled probes)

Procedure:

  • Prepare the binding reactions by incubating nuclear extract with the test compound at various concentrations in the presence of poly(dI-dC).

  • Add the labeled NF-κB DNA probe and incubate to allow for DNA-protein binding.

  • Resolve the binding reactions on a native polyacrylamide gel.

  • Transfer the DNA-protein complexes to a nylon membrane.

  • Detect the labeled probe using an appropriate detection system.

  • A "shifted" band represents the NF-κB-DNA complex. A decrease in the intensity of this band in the presence of the test compound indicates inhibition of DNA binding.

  • Quantify the band intensities to determine the extent of inhibition.

Conclusion

The compiled data indicates that this compound is a multi-target compound with inhibitory activity against several key enzymes and signaling proteins involved in inflammation and cellular regulation. While its potency against COX-1 is modest compared to established NSAIDs, its inhibitory effect on 5-LOX is more pronounced. Furthermore, its ability to modulate the STAT3, NF-κB, and MAPK signaling pathways suggests a broader mechanism of action.

This comparative guide provides a valuable resource for researchers in drug discovery and development. The presented data and experimental protocols facilitate the further investigation of this compound and its analogs as potential therapeutic agents. Future studies should focus on determining the direct binding affinities (Kd values) of Sakuranetin to these targets to provide a more complete picture of its molecular interactions.

References

(RS)-Sakuranetin vs. Sakuranin: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the pharmacological properties of the flavanone (B1672756) (RS)-Sakuranetin and its glycoside, sakuranin (B1221691), for researchers, scientists, and drug development professionals.

This compound, a methoxylated flavanone, and its glycosylated form, sakuranin, are natural compounds found in various plants, including certain species of Prunus, rice, and poplar.[1][2] While structurally related, the presence of a glucose moiety in sakuranin significantly influences its biological activity compared to its aglycone counterpart, sakuranetin (B8019584). This guide provides a comparative overview of their activities, supported by experimental data, to inform research and development in pharmacology.

Key Differences in Bioactivity: An Overview

Experimental evidence suggests that this compound generally exhibits greater biological activity across several pharmacological domains compared to sakuranin. The glycosidic linkage in sakuranin is thought to impede its interaction with cellular targets, reducing its efficacy. In some studies, the lower bioactivity of sakuranin has led researchers to use its aglycone, sakuranetin, for further investigation.

Comparative Analysis of Biological Activities

This section details the comparative efficacy of this compound and sakuranin in key therapeutic areas, supported by quantitative data where available.

Anti-inflammatory Activity

Both compounds have demonstrated anti-inflammatory properties, albeit through different mechanistic pathways and with varying potencies.

This compound has been shown to exert its anti-inflammatory effects by modulating multiple signaling pathways. It inhibits the phosphorylation of JNK, p38, and STAT1.[3] Furthermore, it can suppress the PI3K/AKT/NF-κB pathway, a central signaling cascade in inflammation.[3] One study investigating the inhibitory effects on cyclooxygenase (COX) enzymes, key mediators of inflammation, reported that sakuranetin inhibits COX-1 with a half-maximal inhibitory concentration (IC50) of 196.1 µM.

Sakuranin has also been identified as a novel anti-inflammatory agent. A recent 2025 study demonstrated that sakuranin targets the Toll-like receptor 4 (TLR4)-NF-κB signaling pathway.[4][5] It significantly inhibits the production of pro-inflammatory mediators including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), interleukin-12 (B1171171) (IL-12), and tumor necrosis factor-alpha (TNF-α).[4][5] Additionally, it downregulates the expression of inducible nitric oxide synthase (iNOS) and COX-2.[4][5]

Compound Assay Target IC50 Value
This compoundEnzyme InhibitionCOX-1196.1 µM
SakuraninEnzyme InhibitionCOX-1 / COX-2Data not available from the same comparative study

Note: Direct comparative IC50 values for sakuranin from the same study were not available in the reviewed literature.

Anticancer Activity

Both sakuranetin and its glycoside have shown potential as anticancer agents, with recent studies highlighting the activity of sakuranin.

This compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, it inhibits the growth of human colon carcinoma (HCT-116) cells.

A 2024 study revealed that sakuranin exhibits anticancer properties against human oropharyngeal squamous carcinoma cells.[6] It was found to induce apoptosis (programmed cell death) and target the m-TOR/PI3K/AKT signaling pathway, which is crucial for cancer cell growth and survival.[6]

Compound Cell Line Assay IC50 Value
This compoundHCT-116 (Colon Carcinoma)Cytotoxicity AssayData available but not directly comparable
SakuraninOropharyngeal Squamous CarcinomaCytotoxicity AssayData available but not directly comparable

Note: A direct comparison of IC50 values from a single study is not currently available, limiting a direct quantitative comparison.

Antioxidant Activity

The antioxidant potential of flavonoids is a key area of investigation. While data exists for sakuranetin, directly comparable data for sakuranin is limited.

This compound has been reported to possess antioxidant properties, contributing to its overall pharmacological profile.

Information on the specific antioxidant activity of sakuranin, particularly with quantitative data from comparative assays like DPPH, ABTS, or ORAC, is not as readily available in the current literature.

Signaling Pathways and Mechanisms of Action

The structural difference between sakuranetin and sakuranin leads to interactions with different cellular signaling pathways.

Sakuranetin_Pathway cluster_stimulus Inflammatory Stimuli cluster_sakuranetin Sakuranetin Action cluster_pathways Signaling Pathways cluster_response Inflammatory Response LPS LPS / IFN-γ JNK JNK LPS->JNK p38 p38 LPS->p38 STAT1 STAT1 LPS->STAT1 PI3K_AKT PI3K/AKT LPS->PI3K_AKT Sakuranetin This compound Sakuranetin->JNK Sakuranetin->p38 Sakuranetin->STAT1 Sakuranetin->PI3K_AKT NFkB NF-κB Sakuranetin->NFkB Inflammation iNOS, COX-2, Cytokines (TNF-α, IL-6, IL-12) JNK->Inflammation p38->Inflammation STAT1->Inflammation PI3K_AKT->NFkB NFkB->Inflammation

Caption: Sakuranin mitigates inflammation by inhibiting the TLR4-NF-κB signaling pathway.

Experimental Protocols

This section provides an overview of the methodologies used to assess the biological activities of this compound and sakuranin.

Anti-inflammatory Activity Assay (COX Inhibition)

Objective: To determine the inhibitory effect of the test compounds on COX-1 and COX-2 enzyme activity.

Methodology:

  • The test compounds (this compound, sakuranin) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • A reaction mixture is prepared containing a buffer, heme, and either COX-1 or COX-2 enzyme.

  • The test compounds are added to the reaction mixture at various concentrations.

  • The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.

  • The reaction is incubated for a specific period at a controlled temperature.

  • The production of prostaglandin E2 (PGE2), a product of the COX reaction, is measured using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).

  • The percentage of inhibition is calculated by comparing the PGE2 levels in the presence of the test compound to a control without the inhibitor.

  • IC50 values are determined by plotting the percentage of inhibition against the concentration of the test compound.

DOT Diagram: Experimental Workflow for COX Inhibition Assay

COX_Workflow A Prepare Reagents (Buffer, Heme, COX-1/2 Enzyme) C Incubate Enzyme with Test Compound A->C B Prepare Test Compound Solutions (this compound, Sakuranin) B->C D Initiate Reaction with Arachidonic Acid C->D E Incubate D->E F Measure PGE2 Production (e.g., ELISA) E->F G Calculate % Inhibition and IC50 Value F->G

Caption: Workflow for determining COX-1 and COX-2 inhibition by test compounds.

Anticancer Activity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of the test compounds on cancer cell lines.

Methodology:

  • Cancer cells (e.g., HCT-116, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

  • The test compounds are added to the wells at various concentrations.

  • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • The plates are incubated further to allow viable cells to metabolize MTT into formazan (B1609692) crystals.

  • The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength.

  • Cell viability is calculated as a percentage of the control (untreated cells), and IC50 values are determined.

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

Objective: To evaluate the free radical scavenging capacity of the test compounds.

Methodology:

  • A solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in a suitable solvent (e.g., methanol) is prepared.

  • The test compounds are added to the DPPH solution at various concentrations.

  • The mixture is incubated in the dark at room temperature for a specific period.

  • The absorbance of the solution is measured at a specific wavelength (around 517 nm).

  • The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the test sample to that of a control (DPPH solution without the test compound).

  • IC50 values are determined, representing the concentration of the test compound required to scavenge 50% of the DPPH radicals.

Conclusion

The available evidence strongly suggests that this compound is a more potent bioactive compound than its glycoside, sakuranin, in several key pharmacological areas. The presence of the glucose moiety in sakuranin appears to diminish its activity, a crucial consideration for drug development and therapeutic applications. While recent research has begun to uncover the specific mechanisms of sakuranin, particularly in inflammation, further direct comparative studies with quantitative data are needed to fully elucidate the structure-activity relationship and therapeutic potential of these two related flavonoids. Researchers are encouraged to consider the aglycone form, this compound, as a primary candidate for further investigation into its promising anti-inflammatory, anticancer, and antioxidant properties.

References

Safety Operating Guide

Proper Disposal of (RS)-Sakuranetin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential safety and logistical information for the proper disposal of (RS)-Sakuranetin, a flavonoid compound. In the absence of specific regulatory disposal guidelines for this compound, it is crucial to treat it as a potentially hazardous substance and follow established best practices for the disposal of research chemicals with unknown or uncertain toxicity.

I. Hazard Assessment and Waste Classification

Before disposal, a thorough hazard assessment is necessary. While a comprehensive toxicity profile for this compound may not be readily available, it should be handled with care. Based on general knowledge of related flavonoids, it is prudent to consider it as a bioactive compound.

Waste Classification:

In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). Waste is generally classified as hazardous if it is specifically listed or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity. Since this compound is not a commonly listed waste, its classification would depend on its specific characteristics. In the absence of definitive data, it is safest to manage it as a hazardous waste.

II. On-site Neutralization and Degradation (Experimental)

Currently, there are no established and validated protocols for the specific neutralization or chemical degradation of this compound for disposal purposes. Research into the degradation of other complex organic molecules, such as certain antineoplastic agents, has explored methods like oxidation with sodium hypochlorite[1][2]. However, the efficacy and safety of such methods for this compound are unknown and would require laboratory-scale testing before implementation. Any attempt at on-site treatment must be conducted by trained personnel with appropriate safety measures in place and in compliance with institutional and local regulations.

III. Procedural Steps for Disposal

The following step-by-step procedure outlines the recommended process for the disposal of this compound waste, adhering to general laboratory safety guidelines.

Step 1: Waste Segregation

  • Do Not Mix: this compound waste should not be mixed with other waste streams to prevent unpredictable chemical reactions.

  • Solid vs. Liquid: Segregate solid waste (e.g., contaminated personal protective equipment (PPE), weighing boats) from liquid waste (e.g., solutions containing sakuranetin).

Step 2: Container Selection and Labeling

  • Compatibility: Use waste containers that are chemically compatible with this compound and any solvents used. For organic compounds, glass or high-density polyethylene (B3416737) (HDPE) containers are generally suitable.

  • Secure Closure: Containers must have a secure, leak-proof lid.

  • Proper Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Include the date when the first waste was added.

Step 3: Accumulation and Storage

  • Designated Area: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the direct control of laboratory personnel.

  • Secondary Containment: Place the primary waste container in a secondary containment bin to prevent the spread of material in case of a spill.

  • Keep Closed: Waste containers must be kept closed at all times, except when adding waste.

Step 4: Final Disposal

  • Contact EHS: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or equivalent regulatory body.

  • Provide Information: Be prepared to provide the EHS department with all necessary information about the waste, including the completed hazardous waste label.

  • Professional Disposal: The EHS department will arrange for the collection, transportation, and ultimate disposal of the hazardous waste by a licensed and certified waste management contractor.

IV. Quantitative Data Summary

Specific quantitative limits for the disposal of this compound are not available. The following table provides general guidelines for laboratory chemical waste.

ParameterGuidelineSource
On-site Neutralization Quantity Limit For strong acids/bases, typically ≤ 25 mL before dilution and neutralization for sewer disposal.[3]
Satellite Accumulation Area (SAA) Volume Limit Up to 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) may be accumulated at or near the point of generation.[4]
Sewer Disposal Generally prohibited for hazardous chemicals. Only permitted for specific non-hazardous, water-soluble substances in small quantities with copious amounts of water, and in accordance with local regulations.[3][5]

V. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow Figure 1. This compound Disposal Decision Workflow start Generation of this compound Waste is_sds_available Is a specific Safety Data Sheet (SDS) with disposal instructions available? start->is_sds_available follow_sds Follow specific disposal procedures outlined in the SDS. is_sds_available->follow_sds Yes treat_as_hazardous Treat as hazardous waste of unknown toxicity. is_sds_available->treat_as_hazardous No contact_ehs Contact Institutional Environmental Health & Safety (EHS) for pickup. follow_sds->contact_ehs segregate Segregate waste: Solid vs. Liquid Do not mix with other chemicals. treat_as_hazardous->segregate container Select compatible, sealed container. Label with 'Hazardous Waste', chemical name, and date. segregate->container store Store in designated Satellite Accumulation Area (SAA) with secondary containment. container->store store->contact_ehs end Professional Disposal by Licensed Contractor contact_ehs->end

Caption: Decision workflow for the proper disposal of this compound.

References

Comprehensive Safety and Handling Guide for (RS)-Sakuranetin

Author: BenchChem Technical Support Team. Date: December 2025

(RS)-Sakuranetin , a flavonoid phytoalexin, necessitates careful handling in a laboratory setting to ensure the safety of researchers and maintain the integrity of experiments. This guide provides essential safety protocols, operational procedures, and disposal plans for drug development professionals and scientists working with this compound.

I. Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or holes before use.
Eye Protection Safety glasses with side shields or chemical splash gogglesGoggles are required when there is a risk of splashing.
Skin and Body Protection Laboratory coatA buttoned lab coat should be worn at all times in the laboratory.
Respiratory Protection Not generally required for handling small quantities in a well-ventilated area.Use a NIOSH-approved respirator if handling large quantities, creating aerosols, or if ventilation is inadequate.

II. Operational Plan: From Receipt to Use

A systematic approach to handling this compound minimizes risks and ensures procedural consistency.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the container is clearly labeled with the chemical name, concentration, and any hazard warnings.

  • Log the receipt of the chemical in the laboratory's chemical inventory system.

2. Storage:

  • Store this compound in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated area, away from direct sunlight and heat to prevent degradation.[1]

  • Recommended storage temperature is -20°C.[2]

  • Store away from incompatible materials, such as strong oxidizing agents.

3. Preparation of Solutions:

  • All handling of solid this compound and preparation of stock solutions should be conducted in a chemical fume hood to minimize inhalation exposure.

  • This compound is a crystalline solid.[2]

  • It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[2]

  • For aqueous buffers, it is sparingly soluble. To prepare, first dissolve in DMF and then dilute with the aqueous buffer of choice.[2] Avoid storing aqueous solutions for more than one day.[2]

Quantitative Data for this compound:

PropertyValueSource
Molecular Formula C₁₆H₁₄O₅Cayman Chemical
Molecular Weight 286.3 g/mol Cayman Chemical
Appearance Crystalline solidCayman Chemical[2]
Storage Temperature -20°CCayman Chemical[2]
Solubility in DMSO ~25 mg/mLCayman Chemical[2]
Solubility in DMF ~30 mg/mLCayman Chemical[2]
Solubility in 1:1 DMF:PBS (pH 7.2) ~0.5 mg/mLCayman Chemical[2]

4. Use in Experiments:

  • Wear appropriate PPE at all times.

  • Avoid creating dust or aerosols.

  • Wash hands thoroughly after handling, even if gloves were worn.[2]

5. Spill Management:

  • Small Spills:

    • Alert others in the vicinity.

    • Wear appropriate PPE, including respiratory protection if the spill involves a significant amount of powder.

    • Gently cover the spill with an absorbent material (e.g., vermiculite, sand, or chemical absorbent pads) to avoid raising dust.

    • Carefully sweep the absorbed material into a labeled waste container.

    • Clean the spill area with a suitable solvent (e.g., ethanol) and then with soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's Environmental Health and Safety (EHS) department.

    • Prevent entry into the area until it has been declared safe by EHS personnel.

III. Disposal Plan

Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.

1. Waste Collection:

  • Collect all waste containing this compound (solid, solutions, and contaminated consumables like pipette tips and gloves) in a designated, leak-proof, and clearly labeled hazardous waste container.

  • The label should include the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Do not mix with other incompatible waste streams.

2. Waste Storage:

  • Store the waste container in a designated satellite accumulation area within the laboratory.

  • Keep the container closed except when adding waste.

3. Waste Disposal:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Do not dispose of this compound down the drain or in the regular trash.

IV. Experimental Workflow and Safety Diagram

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Sakuranetin_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling & Experimental Phase cluster_cleanup Cleanup & Disposal Phase Receive Receive & Inspect This compound Store Store at -20°C in a dry, dark place Receive->Store DonPPE Don Appropriate PPE (Gloves, Lab Coat, Goggles) Store->DonPPE Weigh Weigh Solid in Fume Hood DonPPE->Weigh Dissolve Dissolve in appropriate solvent (e.g., DMSO) Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Decontaminate Decontaminate Glassware & Work Surfaces Experiment->Decontaminate RemovePPE Remove & Dispose of PPE Experiment->RemovePPE Waste Collect all waste in labeled container Decontaminate->Waste Dispose Arrange for EHS waste pickup Waste->Dispose WashHands Wash Hands Thoroughly RemovePPE->WashHands

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(RS)-Sakuranetin
Reactant of Route 2
Reactant of Route 2
(RS)-Sakuranetin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.